molecular formula C10H12N2O2 B062253 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 159459-52-6

6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B062253
CAS No.: 159459-52-6
M. Wt: 192.21 g/mol
InChI Key: IDOFUCXHAUJAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetically accessible benzoxazinone derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a benzoxazinone core, a privileged scaffold known for its diverse biological activities, coupled with a 1-aminoethyl substituent at the 6-position, which provides a versatile handle for further chemical modification and potential interaction with biological targets. Its primary research value lies in its role as a key intermediate or precursor for the synthesis of more complex molecules, particularly those targeting neurological pathways. Researchers are investigating its potential as a building block for ligands of various CNS receptors. The mechanism of action for the parent compound and its derivatives is an area of active investigation, with preliminary studies suggesting potential modulatory effects on ion channels or neurotransmitter systems. This makes it a valuable tool for probing neuropharmacology, studying receptor structure-activity relationships (SAR), and developing novel therapeutic candidates for conditions such as epilepsy, anxiety, and chronic pain. Its well-defined structure and functional groups make it an ideal candidate for structure-based drug design and combinatorial chemistry libraries.

Properties

IUPAC Name

6-(1-aminoethyl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6(11)7-2-3-9-8(4-7)12-10(13)5-14-9/h2-4,6H,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOFUCXHAUJAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Substituted 2H-1,4-Benzoxazin-3(4H)-ones: A Scaffold of Therapeutic Interest

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological significance of the 2H-1,4-benzoxazin-3(4H)-one scaffold. While direct data for the specific derivative 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one is not extensively available in public literature, this document will leverage data from closely related analogs to provide a robust framework for understanding its potential characteristics and applications.

Introduction to the 2H-1,4-Benzoxazin-3(4H)-one Core

The 2H-1,4-benzoxazin-3(4H)-one ring system is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] This bicyclic structure, consisting of a benzene ring fused to a 1,4-oxazin-3-one ring, is a key pharmacophore found in a variety of biologically active compounds.[1][2] Its structural rigidity, coupled with the ability to introduce diverse substituents at various positions, makes it an attractive starting point for the design of novel therapeutic agents.

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and herbicidal properties.[1][2][3][4][5][6] The specific nature and position of substituents on the benzoxazinone core play a crucial role in determining the pharmacological profile of the resulting molecule.

Physicochemical Properties: A Comparative Analysis

To infer the potential properties of this compound, we can examine the known characteristics of its structural analogs. The introduction of an aminoethyl group at the 6-position is expected to significantly influence its polarity and basicity compared to other derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
2H-1,4-Benzoxazin-3(4H)-one (Parent Scaffold) C₈H₇NO₂149.15[7]The foundational core structure.
6-Amino-2H-1,4-benzoxazin-3(4H)-one C₈H₈N₂O₂164.16[8][9]An amino group at the 6-position increases polarity.
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one C₁₀H₉NO₃191.18[10]An acetyl group at the 6-position adds a keto functionality.
6-Nitro-2H-1,4-benzoxazin-3(4H)-one C₈H₆N₂O₄194.14[11]A nitro group at the 6-position acts as an electron-withdrawing group.
6-Chloro-2H-1,4-benzoxazin-3(4H)-one C₈H₆ClNO₂183.59[6]A chloro substituent at the 6-position enhances lipophilicity.

Based on this comparative data, this compound would be expected to have a molecular weight of approximately 192.22 g/mol and exhibit increased aqueous solubility and a higher melting point compared to non-polar analogs due to the presence of the basic aminoethyl side chain.

Synthesis Strategies for the Benzoxazinone Scaffold

The construction of the 2H-1,4-benzoxazin-3(4H)-one core is a well-established process in organic synthesis, with several reliable methods available. The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common and effective method involves the cyclization of an N-substituted 2-aminophenol derivative. This process can be generalized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_cyclization Cyclization Substituted_2_Aminophenol Substituted 2-Aminophenol N_Chloroacetyl_Intermediate N-Chloroacetyl Intermediate Substituted_2_Aminophenol->N_Chloroacetyl_Intermediate Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->N_Chloroacetyl_Intermediate Benzoxazinone_Core 2H-1,4-Benzoxazin-3(4H)-one Core N_Chloroacetyl_Intermediate->Benzoxazinone_Core Intramolecular Williamson Ether Synthesis (Base-catalyzed)

Caption: General synthetic workflow for the 2H-1,4-benzoxazin-3(4H)-one core.

Experimental Protocol: Synthesis of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one

This protocol, adapted from the literature, illustrates a practical application of the general synthetic strategy.[6]

Step 1: Acylation

  • To a solution of 2-amino-4-chlorophenol in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of chloroacetyl chloride dropwise at 0 °C.

  • Include a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

  • Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • The resulting intermediate is 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like anhydrous DMF.

  • Add a base, such as potassium carbonate (2 equivalents), to the mixture.[6]

  • Heat the reaction mixture under reflux for approximately 90 minutes.[6]

  • Upon cooling, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final product, 6-chloro-2H-1,4-benzoxazin-3(4H)-one.[6]

Biological Activities and Potential Therapeutic Applications

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile platform for discovering new bioactive molecules. The derivatization of this core has led to compounds with a wide range of pharmacological effects.

Known Biological Activities of Analogs
  • Antifungal and Herbicidal Activity: Numerous 1,4-benzoxazin-3-one derivatives have been reported to exhibit significant antifungal and herbicidal properties.[3][4][6] The mechanism of action is often related to the disruption of essential cellular processes in the target organisms.

  • Central Nervous System (CNS) Activity: Certain analogs, such as 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, have been investigated as dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors, suggesting potential applications as antidepressants.[12]

  • Anticancer Activity: The benzoxazinone core is present in several compounds evaluated for their anticancer properties.[1] These molecules may act through various mechanisms, including the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation.

  • Anti-inflammatory and Antioxidant Properties: Some derivatives have shown potential as anti-inflammatory and antioxidant agents, highlighting the broad therapeutic potential of this scaffold.[1][2]

Postulated Activity of this compound

The introduction of an aminoethyl group at the 6-position could potentially lead to interactions with targets that have an anionic binding pocket. This functional group may confer activity towards aminergic G-protein coupled receptors (GPCRs) or ion channels, which are common targets for CNS-active drugs.

Potential_Signaling_Pathways cluster_pathways Potential Cellular Targets & Pathways cluster_responses Potential Cellular Responses Compound This compound GPCRs Aminergic GPCRs (e.g., Serotonin, Dopamine Receptors) Compound->GPCRs Binding & Modulation Ion_Channels Ion Channels Compound->Ion_Channels Modulation Enzymes Enzymes (e.g., Kinases, Hydrolases) Compound->Enzymes Inhibition CNS_Modulation Neuromodulation GPCRs->CNS_Modulation Ion_Channels->CNS_Modulation Antiproliferative Antiproliferative Effects Enzymes->Antiproliferative Other_Bioactivity Other Biological Activities Enzymes->Other_Bioactivity

Caption: Potential signaling pathways for this compound.

Safety and Handling

While specific toxicity data for this compound is unavailable, information from related compounds provides a basis for safe handling procedures.

General Hazards of Substituted Benzoxazinones

Many functionalized benzoxazinone derivatives are classified with the following hazards:

  • Skin Irritation: May cause skin irritation.[10][11]

  • Eye Irritation: May cause serious eye irritation.[10][11]

  • Respiratory Irritation: May cause respiratory irritation.[10][11]

  • Acute Oral Toxicity: Some amino-substituted analogs are classified as harmful if swallowed.[9]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For powdered substances, a dust mask or respirator is recommended.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For amino-substituted derivatives, storage at 2-8°C may be recommended to ensure long-term stability.[8][9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a highly valuable and versatile platform in drug discovery and development. While this compound is not a widely characterized compound, a thorough understanding of its structural analogs provides a strong foundation for predicting its physicochemical properties, guiding its synthesis, and postulating its potential biological activities. Further empirical investigation into this specific molecule is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

  • PubChem. 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

  • Reddy, J. et al. (2005). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[3][11]-benzoxazin-3[4H]. ResearchGate.

  • Bromidge, S. M. et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. PubMed. Available from: [Link]

  • Kumar, A. et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. Available from: [Link]

  • Al-Warhi, T. et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][11]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. Available from: [Link]

  • Li, Y. et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. National Institutes of Health. Available from: [Link]

  • Kumar, A. et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available from: [Link]

  • Macías, F. A. et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available from: [Link]

  • Pang, L. et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. National Institutes of Health. Available from: [Link]

  • Boulaassafer, T. et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. Available from: [Link]

Sources

"6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one" structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies required for the unambiguous structure determination of this compound, a representative member of the medicinally significant benzoxazinone class of heterocyclic compounds.[1][2][3] As a Senior Application Scientist, this document moves beyond a simple recitation of techniques, instead offering a narrative that explains the causal logic behind experimental choices and data interpretation. It is designed for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel small molecules. The protocols described herein are designed as a self-validating system, integrating data from multiple orthogonal techniques to ensure the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Significance of the Benzoxazinone Scaffold

Benzoxazinones are a privileged class of fused heterocyclic compounds that feature prominently in medicinal chemistry due to their broad spectrum of biological activities.[1] These activities include potential applications as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][3] The specific substitution pattern on the benzoxazinone core dictates its pharmacological profile. The title compound, this compound, possesses a chiral aminoethyl side chain, suggesting potential for specific interactions with biological targets such as G-protein coupled receptors or enzymes. A precise and unequivocal determination of its three-dimensional structure is therefore a critical prerequisite for understanding its structure-activity relationships (SAR) and for any future drug development efforts.[4]

This guide will detail a multi-pronged analytical approach, beginning with the foundational techniques of mass spectrometry and nuclear magnetic resonance spectroscopy, and culminating in the definitive spatial arrangement provided by single-crystal X-ray crystallography.

Foundational Analysis: Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The initial step in the characterization of any newly synthesized compound is to confirm its molecular weight and deduce its elemental composition. High-resolution mass spectrometry is the gold standard for this purpose. Unlike nominal mass instruments, HRMS provides mass accuracy in the low ppm range, which is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in positive ion mode. The basic amino group in the side chain of this compound is readily protonated, leading to a strong [M+H]⁺ ion.

  • Mass Analyzer: Utilize a Time-of-Flight (TOF) analyzer for its high mass resolution and accuracy.[5]

  • Data Analysis: The expected molecular formula for this compound is C₁₀H₁₂N₂O₂. The expected monoisotopic mass for the protonated molecule [C₁₀H₁₃N₂O₂]⁺ would be calculated and compared to the experimentally observed mass. A mass accuracy of <5 ppm provides high confidence in the proposed elemental composition.

ParameterExpected Value
Molecular Formula C₁₀H₁₂N₂O₂
Monoisotopic Mass 208.0899 g/mol
[M+H]⁺ (Calculated) 209.0972
[M+H]⁺ (Observed) ~209.0972 (within 5 ppm)

Table 1: Expected HRMS Data for the Target Compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Trustworthiness: To further validate the proposed structure, tandem mass spectrometry (MS/MS) is employed. By isolating the precursor ion ([M+H]⁺) and subjecting it to fragmentation, we can gain insights into the connectivity of the molecule.[6] The fragmentation pattern serves as a molecular fingerprint.

Protocol: Collision-Induced Dissociation (CID)

  • Precursor Ion Selection: In a triple quadrupole or ion trap mass spectrometer, the [M+H]⁺ ion at m/z 209.1 is isolated.

  • Fragmentation: The isolated ions are accelerated into a collision cell containing an inert gas (e.g., argon). The resulting collisions induce fragmentation.

  • Fragment Ion Analysis: The fragment ions are mass analyzed to generate the MS/MS spectrum.

Expected Fragmentation Pattern:

  • Loss of NH₃ (ammonia): A neutral loss of 17 Da from the precursor ion is expected due to the facile cleavage of the amino group from the ethyl side chain.

  • Cleavage of the Ethyl Side Chain: Fragmentation at the benzylic position would result in a characteristic fragment ion corresponding to the benzoxazinone core.

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[7] A suite of 1D and 2D NMR experiments is required for a complete assignment.

¹H NMR: Proton Environment and Multiplicity

Expertise & Experience: ¹H NMR provides information about the chemical environment of each proton, their relative numbers (integration), and their neighboring protons (multiplicity). The spectrum of this compound is expected to show distinct signals for the aromatic, oxazine ring, and aminoethyl side chain protons.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (NH and NH₂).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: Analyze chemical shifts, integration, and coupling constants (J-values).

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.7Singlet1HNH -4Amide proton, exchangeable.[8]
~7.0-7.2Multiplet3HAromatic H Protons on the benzene ring.
~4.5Singlet2HCH₂ -2Methylene protons of the oxazine ring.
~4.1Quartet1HCH (NH₂)CH₃Methine proton of the ethyl group, coupled to the methyl and amino protons.
~2.5Broad Singlet2HNH₂ Amino protons, exchangeable.
~1.3Doublet3HCH(NH₂)CH₃ Methyl protons of the ethyl group, coupled to the methine proton.

Table 2: Predicted ¹H NMR Spectral Data.

¹³C NMR and DEPT: The Carbon Skeleton

Trustworthiness: ¹³C NMR provides a count of the unique carbon atoms in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Protocol: ¹³C NMR and DEPT-135 Spectroscopy

  • Acquisition: Using the same sample as for ¹H NMR, acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • Data Analysis: In the DEPT-135 spectrum, CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)DEPT-135Assignment
~165AbsentC =O (C-3)
~140-145AbsentAromatic C -O and C -N
~115-130PositiveAromatic C H
~67NegativeC H₂-2
~48PositiveC H(NH₂)CH₃
~22PositiveCH(NH₂) C H₃

Table 3: Predicted ¹³C NMR Spectral Data.

2D NMR: Establishing Connectivity

Authoritative Grounding: While 1D NMR provides essential information, 2D NMR experiments like COSY, HSQC, and HMBC are required to definitively establish the bonding network.[7]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, confirming which protons are neighbors. For instance, a cross-peak between the methine proton at ~4.1 ppm and the methyl protons at ~1.3 ppm would confirm the ethyl fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This allows for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular fragments and identifying the positions of quaternary carbons. For example, correlations from the C-2 methylene protons (~4.5 ppm) to the aromatic carbons and the carbonyl carbon (C-3) would confirm the structure of the benzoxazinone ring.

G

Definitive Proof: Single-Crystal X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including the absolute stereochemistry of the chiral center at the 1-aminoethyl group.[9][10][11][12][13] Obtaining a suitable crystal is often the rate-limiting step, but the resulting data is unparalleled in its detail.

Protocol: X-ray Diffraction Analysis

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent mixtures should be screened.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the positions of the atoms can be determined. The structural model is then refined to achieve the best fit with the experimental data.

The output of a successful X-ray crystallographic analysis is a 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. Crucially, it will also determine the absolute configuration (R or S) of the chiral center, an essential piece of information for any biologically active molecule.

G

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the elemental formula, while a comprehensive suite of 1D and 2D NMR experiments reveals the intricate bonding network of the molecule. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure, including the absolute stereochemistry. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for further investigation into the compound's biological activity and potential as a therapeutic agent.

References

  • BenchChem. (n.d.). Validating the molecular structure of synthesized benzoxazinone compounds.
  • ResearchGate. (n.d.). The X‐ray crystal structure of compound A1. Retrieved from [Link]

  • PubMed. (2013). X-ray crystal structures of the Escherichia coli RNA polymerase in complex with benzoxazinorifamycins. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray structure for 1,3-benzoxazine (S,S)-9d. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[7][10]-benzoxazin-3[4H]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • PubMed. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of (a) benzoxazinone derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]

  • PubChem. (n.d.). 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
  • PubMed. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Retrieved from [Link]

  • PubMed. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • ResearchGate. (2015). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • ResearchGate. (2000). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Retrieved from [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[7][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from [Link]

  • OUCI. (n.d.). Mass Spectrometry-Based Metabolomics for the Clinical Laboratory. Retrieved from [Link]

  • PubMed Central. (n.d.). MASS SPECTROMETRY-BASED METABOLOMICS. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Retrieved from [Link]

  • MDPI. (n.d.). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. Retrieved from [Link]

  • PubMed. (2019). Mass Spectrometry: A Guide for the Clinician. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Framework for Novel Compound Characterization

Abstract

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2][3] This guide outlines a comprehensive, multi-pronged strategy for elucidating the mechanism of action (MoA) of a novel derivative, "6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one." As specific literature on this compound is not publicly available, this document serves as a technical blueprint for researchers and drug development professionals. It details a systematic approach, from initial computational predictions to rigorous in vitro and cellular validation, providing the causal logic behind experimental choices and ensuring a self-validating system of protocols.

Part 1: Foundational Assessment and Hypothesis Generation

The journey to deciphering a new molecule's MoA begins not in the wet lab, but with a foundational analysis of its structure and a computationally-driven exploration of its potential biological targets. This in silico phase is critical for generating tractable hypotheses and efficiently allocating laboratory resources.

A thorough understanding of the molecule's properties is paramount. Standard computational tools can predict key physicochemical parameters that influence its pharmacokinetic and pharmacodynamic behavior.

  • Lipinski's Rule of Five: Assess oral bioavailability potential.

  • pKa Prediction: Understand ionization states at physiological pH, which affects solubility, permeability, and target interaction.

  • Solubility Prediction: Forecast aqueous solubility, a critical factor for assay development and potential formulation.

  • Rotatable Bonds: Gauge conformational flexibility, which influences binding affinity and specificity.

With no prior knowledge, we employ a range of computational methods to predict potential protein targets.[4][5][6] These approaches leverage vast biological and chemical datasets to identify statistically significant correlations between the compound's structure and known ligand-target interactions.

  • Similarity-Based Methods: The core principle is "guilt-by-association": similar molecules often interact with similar targets.[7] Algorithms screen databases like ChEMBL and PubChem for structurally analogous compounds with known bioactivity. This can provide initial clues, for instance, if similar benzoxazinones are known to inhibit a particular class of enzymes.[8][9]

  • Pharmacophore Modeling: This involves identifying the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a ligand must possess to interact with a specific target. A pharmacophore model can be generated from our novel compound and used to screen 3D databases of protein structures.

  • Molecular Docking: A powerful structure-based method where the 3D structure of the compound is computationally "docked" into the binding sites of a panel of known protein targets.[9] Scoring functions then estimate the binding affinity. This is particularly useful if initial similarity searches suggest a specific protein family (e.g., kinases, proteases).

The outputs of these methods will not be a single, definitive answer but rather a ranked list of potential targets. This list forms the basis of our initial experimental investigations.

Part 2: In Vitro Target Identification and Validation

The hypotheses generated in the computational phase must be rigorously tested at the bench. This involves a tiered approach, starting with broad screening and progressing to specific, high-resolution biophysical and biochemical assays.

For a truly novel compound, an unbiased experimental approach is often necessary to identify its direct binding partners from a complex biological mixture.

  • Affinity-Based Pull-Down Assays: This is a classic and powerful method for target identification.[10][11][12] It involves immobilizing the compound on a solid support (e.g., beads) and incubating it with cell lysate. Proteins that bind to the compound are "pulled down," isolated, and identified by mass spectrometry.

    • Causality in Experimental Design: The choice of linker and attachment point on the compound is critical. Structure-activity relationship (SAR) data is invaluable here; the linker should be attached at a position known to be non-essential for the compound's activity to avoid disrupting the binding interaction.

Once a putative target or a small set of high-confidence targets is identified, the next step is to validate the interaction and quantify its parameters.

  • Enzyme Inhibition Assays: If the predicted target is an enzyme, its activity can be monitored in the presence of varying concentrations of the compound.[13][14][15][16] This allows for the determination of key inhibitory constants like the IC50 (half-maximal inhibitory concentration).

    • Mechanism of Inhibition Studies: Further kinetic experiments, varying both substrate and inhibitor concentrations, can elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[14] This provides deeper insight into how the compound interacts with the enzyme.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of a compound to its target protein.

Assay TypeKey Parameter(s) DeterminedHypothetical Value for this compound
Enzyme Inhibition AssayIC50 (Half-maximal inhibitory concentration)500 nM
Mechanism of InhibitionMode of Inhibition (e.g., Competitive, Non-competitive)Competitive
Surface Plasmon ResonanceKD (Equilibrium dissociation constant), kon, koffKD = 150 nM

Part 3: Cellular Mechanism of Action

Confirming that a compound binds to a purified protein is a crucial step, but it is essential to demonstrate that this interaction occurs within the complex environment of a living cell and leads to a functional consequence.

  • Cellular Thermal Shift Assay (CETSA): This groundbreaking technique assesses target engagement in intact cells or tissues.[17][18][19][20] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18][19] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve in the presence of the compound is direct evidence of target engagement.[20][21]

Once target engagement is confirmed, the focus shifts to understanding the downstream cellular consequences of modulating the target's activity.

  • Phospho-Proteomics: If the target is a kinase or part of a phosphorylation-dependent signaling pathway, mass spectrometry-based phospho-proteomics can provide a global snapshot of changes in protein phosphorylation throughout the cell following compound treatment.

  • Western Blotting: This is a targeted approach to investigate the effect of the compound on specific proteins in a known signaling cascade. For example, if the target is an enzyme involved in an inflammatory pathway, one could probe for changes in the levels of downstream markers like iNOS or COX-2.[3]

  • Gene Expression Analysis (qPCR/RNA-seq): Changes in target activity often lead to alterations in gene expression. Quantitative PCR (qPCR) can be used to measure changes in a few specific genes, while RNA-sequencing (RNA-seq) provides a comprehensive, unbiased view of the entire transcriptome.

MoA_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular Cellular MoA comp_pred Computational Target Prediction pull_down Affinity Pull-Down (Mass Spec ID) comp_pred->pull_down Hypothesis enzyme_assay Enzyme Inhibition (IC50, Ki) pull_down->enzyme_assay Identified Target spr SPR (Binding Kinetics, KD) enzyme_assay->spr Validate Interaction cetsa CETSA (Target Engagement) spr->cetsa Confirm in Cells western Western Blot (Pathway Modulation) cetsa->western Functional Consequence rna_seq RNA-Seq (Gene Expression) western->rna_seq Global Impact

Caption: A logical workflow for MoA elucidation.

Part 4: Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following are detailed, step-by-step protocols for key experiments described in this guide.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of "this compound" or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step: After treatment, harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This is a critical step to ensure cell disruption without using detergents that might interfere with protein aggregation.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble protein remaining relative to the unheated control against the temperature. A rightward shift in the melting curve for the compound-treated group indicates thermal stabilization and target engagement.

  • Reagent Preparation: Prepare a stock solution of the enzyme in a suitable assay buffer. Prepare a stock solution of the substrate and a serial dilution of "this compound" in the same buffer.

  • Assay Setup: In a microplate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Recent studies have shown that some 2H-1,4-benzoxazin-3(4H)-one derivatives can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[3] If our compound were to act through this mechanism, the pathway would be as follows:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitin Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds HO1 HO-1 Gene ARE->HO1 Activates Transcription Compound This compound Compound->Keap1_Nrf2 Inhibits Interaction

Sources

Unlocking the Therapeutic Potential of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one: A Guide to Investigating Potential Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzoxazinone Scaffold - A Privileged Structure in Drug Discovery

The 2H-1,4-benzoxazin-3(4H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry. First identified in plants as defense compounds like DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one), this structural motif has proven to be a versatile framework for the development of therapeutic agents.[1][2][3][4] Its inherent drug-like properties and synthetic tractability have led to the exploration of numerous derivatives with a broad spectrum of biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and neuroprotective, underscoring the scaffold's status as a "privileged structure."[5][6][7][8][9]

This technical guide focuses on a specific, novel derivative: 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one . While direct studies on this molecule are not yet prevalent in published literature, the extensive research on its structural cousins provides a robust foundation for predicting and validating its potential biological targets. This document will serve as an in-depth guide for researchers, scientists, and drug development professionals, outlining the most probable target classes and providing detailed, field-proven experimental workflows for their identification and validation. Our approach is grounded in the principles of structure-activity relationships (SAR) and validated methodologies to ensure scientific rigor and accelerate the discovery process.

Part 1: Postulated Biological Target Classes for this compound

Based on extensive literature precedent for the benzoxazinone scaffold, we can hypothesize several high-probability target classes for this compound. The introduction of the basic 1-aminoethyl group at the 6-position is a critical modification that will likely influence target affinity and selectivity, potentially by forming ionic interactions within a target's binding pocket.

Serine Proteases: A Prominent Target Family

The benzoxazinone scaffold has been repeatedly identified as an effective inhibitor of serine proteases. These enzymes play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in diseases ranging from inflammation to cancer and viral infections.

  • α-Chymotrypsin: A classic example is the inhibition of α-chymotrypsin, a digestive enzyme that serves as a model for other chymotrypsin-like serine proteases. Studies have demonstrated that various benzoxazinone derivatives exhibit potent, often competitive, inhibition of this enzyme, with IC50 values in the low micromolar range.[10][11] The lactam carbonyl of the benzoxazinone ring is believed to mimic the tetrahedral intermediate of peptide bond hydrolysis, thereby blocking the enzyme's active site.

  • Human Leukocyte Elastase (HLE): HLE is a serine protease involved in inflammatory processes, particularly in lung diseases like COPD. Certain 2-substituted benzoxazinones have been reported to be effective inhibitors of HLE.[4]

  • Other Serine Proteases: The inhibitory activity of benzoxazinones extends to other serine proteases like C1r protease, which is involved in the complement system.[4]

Hypothesis for 6-(1-aminoethyl) Derivative: The presence of the protonatable amino group could facilitate anchoring to ancillary acidic residues (e.g., Asp or Glu) near the active site of serine proteases, potentially increasing both potency and selectivity compared to unsubstituted analogs.

Central Nervous System (CNS) Receptors and Transporters

A key area of investigation for benzoxazinone derivatives has been their activity on CNS targets, suggesting potential applications in neurology and psychiatry.

  • Serotonin Receptors (5-HT) and Transporter (SERT): A notable study revealed that a series of 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones act as potent dual-acting antagonists of 5-HT1A/1B/1D receptors and inhibitors of the serotonin reuptake transporter (SERT).[12] This dual action is a highly sought-after profile for novel antidepressants. The substitution at the 6-position was critical for this activity.

  • β2-Adrenoceptor Agonism: In a different context, derivatives with an 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazin-3(4H)-one structure were found to be potent and selective β2-adrenoceptor agonists, with potential applications in treating asthma and COPD. This highlights how modifications to the scaffold can dramatically shift the target profile.

  • Acetylcholinesterase (AChE): Some benzoxazinone-containing hybrids have shown inhibitory activity against AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine.[13] This suggests a potential therapeutic angle for Alzheimer's disease.[9]

Hypothesis for 6-(1-aminoethyl) Derivative: The structural similarity of the 6-(1-aminoethyl) moiety to the side chains of neurotransmitters like norepinephrine and dopamine, and its resemblance to the ethyl-piperazinyl linker in the 5-HT/SERT modulators, strongly suggests that CNS receptors and transporters are a high-priority target class to investigate.

Enzymes Involved in Metabolic and Inflammatory Pathways

The anti-inflammatory and metabolic modulatory effects of benzoxazinones point towards key enzymatic targets in these pathways.[8][14]

  • Cyclooxygenase (COX) Enzymes: Some benzoxazinone derivatives have been investigated as potential COX-2 inhibitors, a key target for anti-inflammatory drugs.

  • Carbohydrate-Digesting Enzymes: Recent studies have shown that novel polyheterocyclic molecules derived from[1][3]-benzoxazin-3-one can inhibit pancreatic α-amylase and intestinal α-glucosidase, suggesting a potential role in managing diabetes.[15]

  • Nrf2-HO-1 Signaling Pathway: In microglial cells, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway, which is a key regulator of cellular antioxidant responses.[9]

Hypothesis for 6-(1-aminoethyl) Derivative: The compound's potential to modulate inflammatory pathways is high. The aminoethyl group could influence interactions with kinases or other regulatory proteins within these cascades.

Oncology-Related Targets

The anticancer activity of benzoxazinone derivatives is a rapidly growing field of research.[5][7] The mechanisms are often multifactorial but point to several key cellular processes.

  • Induction of Apoptosis and Cell Cycle Arrest: Many studies report that benzoxazinones inhibit the proliferation of various cancer cell lines, including liver, breast, colon, and cervical cancer cells, with IC50 values in the low micromolar range.[5] The underlying mechanisms often involve the induction of programmed cell death (apoptosis) and arrest of the cell cycle.

  • DNA Intercalation: Early research suggested that some acetyl derivatives of 1,4-benzoxazine-3-ketone had a strong affinity for DNA, implying a potential mechanism of action via interference with DNA replication or transcription.[7]

Hypothesis for 6-(1-aminoethyl) Derivative: The cationic nature of the aminoethyl side chain at physiological pH could enhance interactions with the negatively charged phosphate backbone of DNA or with specific protein targets involved in cell cycle regulation.

Part 2: Experimental Workflows for Target Deconvolution

Identifying the specific molecular target(s) of a novel compound is a critical step in drug development. The following section provides a logical, multi-tiered strategy for the deconvolution of the biological targets of this compound.

Workflow 1: Unbiased Target Identification

The initial approach should be broad, aiming to identify potential binding partners without preconceived bias. Affinity-based chemical proteomics is the gold standard for this purpose.

G cluster_0 Compound Immobilization cluster_1 Affinity Chromatography cluster_2 Protein Identification A Synthesize Linker-Modified This compound B Couple to Solid Support (e.g., Sepharose beads) A->B C Incubate Beads with Cell or Tissue Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins (e.g., with excess free compound) D->E F SDS-PAGE Separation E->F G In-gel Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis G->H I Database Search & Protein Identification H->I J Candidate Target List I->J List of Potential Target Proteins G cluster_0 Cellular Target Engagement (CETSA) cluster_1 Biophysical Validation (In Vitro) A Treat Intact Cells with Compound B Heat Cells to Induce Denaturation A->B C Lyse Cells & Separate Soluble/Aggregated Fractions B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Target Stabilized? D->E F Surface Plasmon Resonance (SPR) - Immobilize Target Protein - Flow Compound Over Surface E->F Yes G Isothermal Titration Calorimetry (ITC) - Titrate Compound into  Target Protein Solution E->G Yes H Binding Affinity (KD) Binding Thermodynamics (ΔH, ΔS) F->H G->H

Sources

"6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one and its Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: Navigating the Frontier of Benzoxazinone Chemistry

The 1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] These molecules have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, antidepressant, anti-inflammatory, and anticancer activities.[1][2][3][4] This guide focuses on a specific, yet underexplored, derivative: This compound . While direct literature on this exact molecule is sparse, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals by leveraging established principles of benzoxazinone chemistry. We will explore its putative synthesis, potential biological activities, and the experimental workflows required to unlock its therapeutic promise. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to innovate and adapt these methodologies.

Part 1: The Benzoxazinone Core - A Foundation for Diverse Bioactivity

The 2H-1,4-benzoxazin-3(4H)-one core is a bicyclic system where a benzene ring is fused to a 1,4-oxazine-3-one ring. This structural motif is found in both natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][5] The versatility of the benzoxazinone skeleton allows for substitutions at various positions, leading to a wide range of pharmacological profiles.[1]

Structural Features and Physicochemical Properties

The key structural features of this compound include the rigid benzoxazinone backbone, a chiral center at the α-carbon of the aminoethyl group, and a basic amino group. These features are expected to influence its solubility, lipophilicity, and ability to interact with biological targets.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H12N2O2Based on chemical structure.
Molecular Weight 192.22 g/mol Calculated from the molecular formula.[6]
Chirality Exists as (R) and (S) enantiomersDue to the stereocenter at the 1-aminoethyl substituent.
Solubility Likely soluble in organic solvents and acidic aqueous solutions.The aromatic core confers lipophilicity, while the amino group provides a site for protonation and aqueous solubility.
Reactivity The amino group is a primary site for derivatization. The lactam bond in the oxazinone ring may be susceptible to hydrolysis under strong acidic or basic conditions.Standard reactivity of primary amines and cyclic amides.
The Significance of the 6-Substituent

The nature of the substituent at the 6-position of the benzoxazinone ring has been shown to be a critical determinant of biological activity. For instance, various substitutions at this position have led to compounds with activities ranging from serotonin receptor antagonism to enzyme inhibition.[1][7] The 1-aminoethyl group in our target molecule introduces a basic and chiral center, which could be pivotal for specific receptor interactions.

Part 2: Synthesis of this compound: A Proposed Pathway

While a specific synthesis for this compound is not documented, a plausible synthetic route can be designed based on established methods for the synthesis of related benzoxazinones.[8][9] The proposed pathway starts from a commercially available precursor, 6-acetyl-2H-1,4-benzoxazin-3(4H)-one.[10]

Proposed Synthetic Scheme

The key transformation is the conversion of the acetyl group at the 6-position into a 1-aminoethyl group via reductive amination.

Synthetic Pathway A 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one reagent1 Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Reflux A->reagent1 B Intermediate Oxime reagent2 Reduction (e.g., H2/Pd-C or NaBH4/NiCl2) B->reagent2 C This compound reagent1->B reagent2->C

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol
Step 1: Synthesis of the Intermediate Oxime
  • Reaction Setup: To a solution of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude oxime. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of the Oxime to the Primary Amine
  • Reaction Setup: Dissolve the intermediate oxime (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Reduction:

    • Method A (Catalytic Hydrogenation): Add a catalytic amount of Palladium on carbon (10% Pd-C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Method B (Chemical Reduction): Add a reducing agent such as sodium borohydride in the presence of a nickel salt (e.g., NiCl2·6H2O) portion-wise at 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Method A: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • Method B: Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Purification: The crude product, this compound, can be purified by column chromatography on silica gel or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Part 3: Potential Biological Activities and Screening Strategies

The diverse biological activities reported for 1,4-benzoxazin-3(4H)-one derivatives suggest that this compound could be a promising candidate for various therapeutic applications.[1][2][3]

Hypothesized Biological Targets

Based on the activities of structurally related compounds, potential biological targets for this compound include:

  • Serotonin Receptors: Derivatives of 6-substituted 2H-1,4-benzoxazin-3(4H)-ones have been identified as potent 5-HT1A/B/D receptor antagonists.[7] The presence of the aminoethyl side chain could facilitate interactions with these receptors.

  • β2-Adrenoceptors: A series of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives have been developed as potent β2-adrenoceptor agonists for the treatment of asthma and COPD.[11] The aminoethyl group is a key pharmacophore for this activity.

  • Enzyme Inhibition: Benzoxazinone derivatives have been shown to inhibit various enzymes, including human leukocyte elastase and human CMV protease.[1]

  • Antimicrobial and Antifungal Activity: The benzoxazinone scaffold is present in compounds with demonstrated antibacterial and antifungal properties.[1][12]

Proposed Screening Workflow

A systematic screening cascade is essential to evaluate the biological profile of this compound.

Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Initial Target Panel (e.g., Receptor Binding Assays for 5-HT, Adrenergic receptors) C Functional Assays for Confirmed Hits (e.g., cAMP assays for GPCRs) A->C B Broad Spectrum Antimicrobial/Antifungal Assays D MIC Determination for Antimicrobial Hits B->D E Structure-Activity Relationship (SAR) Studies C->E D->E

Caption: A workflow for biological screening and lead optimization.

Detailed Experimental Protocols for Primary Screening
3.3.1. Serotonin Receptor Binding Assay
  • Target Preparation: Use commercially available cell membranes expressing human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D).

  • Radioligand: Select a suitable radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Assay Protocol:

    • Incubate the cell membranes with the radioligand and varying concentrations of this compound in a suitable buffer.

    • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

3.3.2. Antimicrobial Susceptibility Testing
  • Microbial Strains: Use a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Method (Broth Microdilution):

    • Prepare serial dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive (microbe only) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Part 4: Future Directions and Conclusion

The exploration of this compound represents a logical and promising extension of the well-established field of benzoxazinone chemistry. The synthetic pathway proposed herein is robust and based on reliable chemical transformations. The potential for this molecule to interact with key biological targets, particularly G-protein coupled receptors and microbial enzymes, is significant.

Future research should focus on:

  • Enantioselective Synthesis: The development of a stereoselective synthesis to obtain the individual (R) and (S) enantiomers will be crucial for understanding the stereochemical requirements for biological activity.

  • In-depth Pharmacological Profiling: A comprehensive evaluation of the compound's activity against a broader panel of biological targets is warranted.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 1-aminoethyl side chain and substitutions on the aromatic ring will provide valuable insights for lead optimization.

References

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Sumitomo Chemical Company, Limited. (1988). 1,4-benzoxazin-3-one-6-(amino or nitro) intermediates. U.S.
  • Syntex (U.S.A.) Inc. (1990). 4h-3,1-benzoxazin-4-ones and related compounds, pharmaceutical compositions containing them, and processes for their preparation.
  • Macías, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 54(5), 1636-1645.
  • Reddy, P. S. N., & Reddy, P. P. (2004). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[1][13]-benzoxazin-3[4H]. Indian Journal of Chemistry - Section B, 43(1), 201-203.

  • Bromidge, S. M., et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5653-5656.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • F. Hoffmann-La Roche AG. (2003). New benzoxazine derivatives useful as integrin receptor antagonists. U.S.
  • Chugai Seiyaku Kabushiki Kaisha. (1986). 4H-3,1-benzoxazine derivatives, process for producing the same and agricultural or horticultural fungicide containing the same. U.S.
  • Sharma, V., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3195.
  • Li, J. T., et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2469.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178.
  • Sharma, V., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3195.
  • Kymera Therapeutics, Inc. (2024). Stat6 degraders and uses thereof.
  • Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373995.
  • Zhang, Y., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1046581.
  • El Messaoudi, N., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][13]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3045.

Sources

"6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one" IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one: Synthesis, Properties, and Therapeutic Potential

Introduction

The 2H-1,4-benzoxazin-3(4H)-one nucleus is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure." Its rigid, fused-ring system provides a robust framework for introducing diverse functional groups, leading to a wide spectrum of pharmacological activities. Derivatives have been investigated for applications ranging from central nervous system disorders to respiratory diseases and oncology.[1][2][3] This guide focuses on a specific derivative, this compound, providing a comprehensive analysis of its chemical identity, a proposed synthetic pathway from a logical precursor, and an exploration of its therapeutic potential based on the established bioactivity of the core scaffold. This document is intended for researchers and professionals in drug discovery and development, offering insights into the synthesis, characterization, and potential applications of this compound.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the topic compound is This compound . The structure is characterized by the core benzoxazinone ring system, with a 1-aminoethyl substituent at the C6 position of the benzene ring. The chiral center at the first carbon of the ethyl group implies that the compound can exist as (R) and (S) enantiomers.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties for the molecule. Such data is critical for anticipating its behavior in biological systems and for planning analytical characterization.

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.22 g/mol
IUPAC Name This compound
InChI Key (Generated upon synthesis)
SMILES CC(C1=CC2=C(NC(=O)CO2)C=C1)N
Hydrogen Bond Donors 2 (from -NH₂ and ring -NH)
Hydrogen Bond Acceptors 3 (from C=O, ring ether O, and -NH₂)
LogP (Predicted) ~0.8-1.2

Synthesis and Characterization

While the title compound is not cataloged as a stock chemical, a viable synthetic route can be designed from readily available precursors. The most logical starting material is 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one , which is commercially available.[4][5] The conversion of the acetyl group to the target 1-aminoethyl group can be achieved via reductive amination.

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol: Reductive Amination

This protocol describes a standard, self-validating laboratory procedure for the synthesis of the target compound.

Objective: To convert the ketone functionality of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one into a primary amine.

Materials:

  • 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq)

  • Ammonium acetate (NH₄OAc) (10-15 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) and ammonium acetate (10-15 eq).

  • Dissolution: Add anhydrous methanol to dissolve the solids under an inert atmosphere (e.g., nitrogen or argon). Stir the solution at room temperature for 30-60 minutes. This step facilitates the in-situ formation of the imine intermediate.

  • Reduction: Carefully add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirring solution.

    • Causality Insight: NaBH₃CN is a mild reducing agent that is selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol byproduct. Its stability at neutral to slightly acidic pH (buffered by the acetate) makes it ideal for this transformation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: a. Quench the reaction by slowly adding water. b. Reduce the volume of methanol using a rotary evaporator. c. Add saturated NaHCO₃ solution to basify the mixture and extract the product with dichloromethane (3x volumes). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Structural Characterization

Confirmation of the final product's identity and purity is essential. The following analytical methods would be employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the new aminoethyl group (e.g., a quartet for the methine proton and a doublet for the methyl group) and the disappearance of the acetyl methyl singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the number of unique carbons and the conversion of the carbonyl carbon of the acetyl group to a methine carbon.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular weight and elemental composition (C₁₀H₁₂N₂O₂).

  • FTIR (Fourier-Transform Infrared Spectroscopy): To observe the characteristic N-H stretching vibrations of the primary amine and the persistence of the amide carbonyl stretch from the benzoxazinone core.

Biological Significance and Therapeutic Potential

The true value of this compound for drug development lies in the proven versatility of its core scaffold. By modifying substituents, researchers have developed potent and selective ligands for various biological targets.

G cluster_apps Potential Therapeutic Areas cluster_derivs A 2H-1,4-Benzoxazin-3(4H)-one Core Scaffold B_deriv 6-[piperazinyl-ethyl] derivs. A->B_deriv Modification at C6 C_deriv 8-[amino-hydroxyethyl] derivs. A->C_deriv Modification at C8 D_deriv Misc. Analogs A->D_deriv Other Modifications E_deriv Misc. Analogs A->E_deriv Other Modifications B CNS Disorders (5-HT Receptor Antagonism) C Respiratory Disease (β2-Adrenoceptor Agonism) D Infectious Disease (Antifungal Activity) E Oncology (Antitumor Effects) B_deriv->B C_deriv->C D_deriv->D E_deriv->E

Caption: The benzoxazinone core as a versatile scaffold for diverse therapeutic targets.

  • Central Nervous System Applications: A series of 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones were investigated as potent 5-HT(1A/1B/1D) receptor antagonists and serotonin reuptake inhibitors.[2] This profile is highly relevant for the development of novel antidepressants and anxiolytics. The 1-aminoethyl group in our title compound provides a key basic nitrogen, a common feature for CNS-active ligands, suggesting it warrants investigation in this area.

  • Respiratory Diseases: Researchers have designed potent and long-acting β2-adrenoceptor agonists based on an 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one scaffold for the treatment of asthma and COPD.[3] While our compound is substituted at the C6 position and lacks the specific catechol-like moiety of these agonists, the presence of an aminoethyl side chain—a feature of many β-agonists—suggests a potential, albeit likely different, interaction with adrenoceptors.

  • Antitumor and Other Activities: Various derivatives of the benzoxazinone family have demonstrated potential antitumor, antifungal, and herbicidal properties.[1] The specific contribution of the 6-(1-aminoethyl) substituent to these activities would need to be determined experimentally, but the foundational activity of the core structure provides a strong rationale for screening.

Conclusion

This compound represents a promising, synthetically accessible molecule for drug discovery campaigns. Built upon the privileged 1,4-benzoxazin-3(4H)-one scaffold, it incorporates a chiral primary amine, a functional group frequently involved in crucial ligand-receptor interactions. Based on extensive research into analogous structures, this compound holds significant potential for modulation of targets within the central nervous system and other therapeutic areas. The synthetic route proposed herein is robust and relies on established chemical transformations, allowing for the efficient production of this compound for biological evaluation. Further investigation into its enantiomerically pure forms and their specific pharmacological profiles is a logical and compelling next step for any research program in this field.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10313389, 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

  • Reddy, K. V., & Rao, P. S. (2004). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[6][7]-benzoxazin-3[4H]-ones from 6-acetyl-2H-[6][7]-benzoxazin-3[4H]-one. Oriental Journal of Chemistry, 10(1). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2763683, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3641956, 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

  • Bromidge, S. M., et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5653-6. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. Available from: [Link]

  • Chemical Register. 6-AMINO-8-METHYL-2H-1,4-BENZOXAZIN-3(4H). Available from: [Link]

  • Pang, L. H., et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2521. Available from: [Link]

  • Al-Qaisi, J. A., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 9(1), 1058-1071. Available from: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178. Available from: [Link]

  • MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

  • National Center for Biotechnology Information. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

  • MDPI. Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Available from: [Link]

  • El Hassar, O., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[6][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3045. Available from: [Link]

  • Google Patents. IL85768A0 - Benzoxazine derivatives,their preparation and pharmaceutical compositions containing them.
  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. Available from: [Link]

Sources

"6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one: Properties, Synthesis, and Pharmacological Context

Introduction: The 1,4-Benzoxazin-3-one Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a prominent heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets. Derivatives of this scaffold have been extensively studied and are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antidepressant, anti-inflammatory, and herbicidal properties.[1][2] The versatility and chemical accessibility of the benzoxazinone skeleton make it a highly valuable starting point for the design and development of novel therapeutic agents.[1] This guide focuses on a specific derivative, this compound, providing a detailed examination of its molecular properties, a proposed synthetic pathway, and its potential biological significance within the broader context of its chemical class.

PART 1: Physicochemical and Structural Characterization

A foundational aspect of drug discovery and development is the precise characterization of the molecule of interest. This section details the key chemical identifiers for this compound, anchored by its molecular weight.

Molecular Properties

The fundamental properties of this compound are derived from its molecular formula, C₁₀H₁₂N₂O₂. Based on this formula, the exact molecular weight and other key identifiers can be precisely calculated.

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.22 g/mol
Exact Mass 192.08988 Da
IUPAC Name This compound
Core Scaffold 2H-1,4-Benzoxazin-3(4H)-one

Note: The molecular weight is calculated based on the atomic masses of the constituent elements (Carbon: 12.011, Hydrogen: 1.008, Nitrogen: 14.007, Oxygen: 15.999). This value is identical to its isomer, 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, which has the same molecular formula.[3]

Chemical Structure

The structure consists of the core 2H-1,4-benzoxazin-3(4H)-one ring system, with a (1-aminoethyl) substituent attached at the 6-position of the benzene ring.

Chemical structure of this compoundFigure 1. Chemical structure of this compound.

PART 2: Synthesis and Analytical Validation

Proposed Synthetic Workflow

This two-step process begins with the synthesis of the benzoxazinone core, followed by functionalization to introduce the desired aminoethyl side chain.

G cluster_0 Step 1: Synthesis of Ketone Precursor cluster_1 Step 2: Reductive Amination Start 2-Amino-4-nitrophenol Intermediate1 N-(2-hydroxy-5-nitrophenyl)acetamide Start->Intermediate1 Acetic Anhydride Intermediate2 6-Nitro-2H-1,4-benzoxazin-3(4H)-one Intermediate1->Intermediate2 Chloroacetyl Chloride, K2CO3 Intermediate3 6-Amino-2H-1,4-benzoxazin-3(4H)-one Intermediate2->Intermediate3 Reduction (e.g., Fe/HCl) Precursor 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 26518-71-8) Intermediate3->Precursor Diazotization, Acetylation Target This compound Precursor->Target NH3, H2, Pd/C or NaBH3CN

Caption: Proposed synthetic workflow for the target compound.

Expertise & Causality:

  • Precursor Synthesis: The synthesis of the core structure often starts from substituted phenols. The route outlined is a common strategy for building the benzoxazinone ring system.[4][5] The 6-acetyl precursor (CAS: 26518-71-8) is a known compound, providing a validated starting point for the final step.[6][7]

  • Reductive Amination: This is a classic and highly efficient method for converting ketones to amines. The ketone (acetyl group) is first condensed with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine. Using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) is standard for this transformation due to its selectivity and high yield.

Protocol: Reductive Amination of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

This protocol is a self-validating system, where successful synthesis is confirmed by rigorous analytical characterization.

Materials:

  • 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq)

  • Ammonium acetate (10 eq) or Ammonia in Methanol (7N solution)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve 6-acetyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in methanol in a round-bottom flask.

  • Add ammonium acetate (10 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1N HCl until the pH is ~2 to decompose excess reducing agent.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product using column chromatography (silica gel, with a dichloromethane/methanol gradient) to obtain the pure this compound.

Analytical Validation

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons on the benzoxazinone core, a quartet for the methine (-CH) proton, a doublet for the methyl (-CH₃) protons, and a singlet for the amine (-NH₂) protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the aminoethyl side chain.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (193.0977).
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating high purity (typically >95%).

PART 3: Biological and Pharmacological Significance

The therapeutic potential of this compound can be inferred from the extensive research conducted on its structural analogues. The benzoxazinone scaffold is a key pharmacophore that interacts with a diverse range of biological targets.

Established Activities of the Benzoxazinone Class

Derivatives of 1,4-benzoxazin-3-one have demonstrated significant activity in several therapeutic areas:

  • Central Nervous System (CNS): Certain analogues act as potent antagonists for serotonin receptors (5-HT₁A/B/D) and have been investigated as dual-acting serotonin reuptake inhibitors, suggesting potential applications as antidepressants.[8][9]

  • Respiratory System: A series of 1,4-benzoxazine-3(4H)-one derivatives have been developed as highly potent and selective β₂-adrenoceptor agonists for the treatment of asthma and COPD.[10]

  • Antimicrobial Activity: The scaffold has been shown to possess antibacterial and antifungal properties against various pathogenic strains.[1]

  • Oncology: Some derivatives have been explored for their potential antitumor effects.[2]

G center 1,4-Benzoxazin-3-one Scaffold cns CNS Targets (e.g., 5-HT Receptors) center->cns resp Respiratory Targets (e.g., β2-Adrenoceptors) center->resp anti Antimicrobial Activity center->anti onco Antitumor Activity center->onco agro Agrochemical Use (Herbicides) center->agro

Caption: Diverse biological activities of the 1,4-benzoxazin-3-one scaffold.

The introduction of a basic aminoethyl group at the 6-position, as in the title compound, is a common strategy in medicinal chemistry to improve aqueous solubility and introduce a key hydrogen-bonding and ionic interaction point. This modification could potentially enhance its interaction with aminergic G-protein coupled receptors (GPCRs), such as serotonin or adrenergic receptors, making it a prime candidate for investigation in CNS or respiratory disorders.

Conclusion and Future Directions

This compound is a distinct chemical entity with a molecular weight of 192.22 g/mol . While direct experimental data on this specific molecule is sparse, its structural relationship to a well-validated class of bioactive compounds provides a strong rationale for its synthesis and pharmacological evaluation. The proposed synthetic route via reductive amination offers a reliable method for its preparation, enabling further research.

Future investigations should focus on:

  • Execution of the proposed synthesis and full analytical characterization of the compound.

  • In vitro screening against a panel of CNS and respiratory targets, particularly serotonin and adrenergic receptors.

  • Evaluation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its drug-like potential.

This systematic approach will elucidate the specific pharmacological profile of this compound and determine its potential as a lead compound for future drug development efforts.

References

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4):309-316. [Link]

  • Reddy, P. S. N., et al. (2004). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[3][11]-benzoxazin-3[4H]-ones. Indian Journal of Heterocyclic Chemistry, 10(1), 43-46. [Link]

  • Bromidge, S. M., et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5653-6. [Link]

  • PubChem. 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. [Link]

  • PubChem. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

  • Pang, L. H., et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1441. [Link]

  • MDPI. Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molecules, 1999, 4(1), 1-5. [Link]

  • Cheng, M., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178. [Link]

  • Guchhait, G., & Roy, S. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6296. [Link]

  • AXIOM Pharmatech. 2H-1,4-Benzoxazin-3(4H)-one,2-(4-hydroxyphenyl)-6-methyl-4-[2-(methylamino)ethyl]. [Link]

  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

  • Guchhait, G., & Roy, S. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information. [Link]

  • Bromidge, S. M., et al. (2009). 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II. Bioorganic & Medicinal Chemistry Letters, 19(8), 2338-42. [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][11]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

Sources

"6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one" chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of 6-Substituted 2H-1,4-Benzoxazin-3(4H)-one Derivatives

This guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 6-substituted 2H-1,4-benzoxazin-3(4H)-one derivatives, with a particular focus on the proposed structure of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to the 2H-1,4-Benzoxazin-3(4H)-one Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1][2] These molecules consist of a benzene ring fused to a 1,4-oxazine-3-one ring.[3] The inherent structural features of this scaffold, including its hydrogen bond donors and acceptors, and its rigid, planar geometry, allow for diverse interactions with biological targets.

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer[1]

  • Antibacterial and Antifungal[1][4]

  • Antiviral[1]

  • Anti-inflammatory[1]

  • Antidiabetic[1][2]

  • Serotonin 5-HT1 Receptor Antagonism[5]

  • β2-Adrenoceptor Agonism[6]

The versatility of the benzoxazinone core makes it an attractive starting point for the design and synthesis of novel therapeutic agents.[7]

The Chemical Structure of this compound

Key Structural Features:

  • Benzoxazinone Core: A bicyclic system comprising a benzene ring fused to a 1,4-oxazine ring with a carbonyl group at the 3-position.

  • Chiral Center: The 1-aminoethyl substituent contains a chiral center at the carbon atom bonded to the amino group and the benzene ring. Therefore, this compound can exist as two enantiomers, (R)-6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one and (S)-6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one, or as a racemic mixture.

  • Functional Groups: The structure presents several key functional groups that can participate in biological interactions: a secondary amine, a lactam (cyclic amide), and an ether linkage within the oxazine ring.

Below is a diagram illustrating the proposed chemical structure.

Caption: Proposed chemical structure of this compound.

Proposed Synthesis of this compound

The synthesis of the target molecule can be envisioned through a multi-step process, leveraging established methods for the formation of the benzoxazinone ring and subsequent functionalization.[8][9] A plausible synthetic route would start from a commercially available substituted phenol.

Retrosynthetic Analysis

A logical retrosynthetic pathway is outlined below. The primary disconnection is at the C-N bond of the aminoethyl side chain, which can be formed via reductive amination of a corresponding acetyl derivative. The acetyl-benzoxazinone intermediate can be synthesized from a suitably substituted aminophenol.

retrosynthesis target This compound intermediate1 6-acetyl-2H-1,4-benzoxazin-3(4H)-one target->intermediate1 Reductive Amination intermediate2 N-(4-acetyl-2-hydroxyphenyl)-2-chloroacetamide intermediate1->intermediate2 Intramolecular Cyclization starting_material 4-Amino-3-hydroxyacetophenone intermediate2->starting_material Acylation reagent1 Chloroacetyl chloride intermediate2->reagent1

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one

This key intermediate can be prepared from 4-amino-3-hydroxyacetophenone.

  • N-acylation: Dissolve 4-amino-3-hydroxyacetophenone in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. Cool the solution in an ice bath. Add a base, such as triethylamine or pyridine, followed by the dropwise addition of chloroacetyl chloride. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Intramolecular Cyclization (Williamson Ether Synthesis): To the crude N-(4-acetyl-2-hydroxyphenyl)-2-chloroacetamide, add a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF. Heat the mixture to promote the intramolecular cyclization to form 6-acetyl-2H-1,4-benzoxazin-3(4H)-one.[10]

  • Purification: After completion, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to yield the pure acetyl derivative.

Step 2: Reductive Amination to Yield this compound

The final step involves the conversion of the ketone to the primary amine.

  • Imine Formation and Reduction: Dissolve 6-acetyl-2H-1,4-benzoxazin-3(4H)-one in a solvent such as methanol or ethanol. Add a source of ammonia, for example, ammonium acetate or a solution of ammonia in methanol. Then, add a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction proceeds via the in situ formation of an imine followed by its reduction.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving pH adjustment to basic conditions to deprotonate the amine, followed by extraction with an organic solvent. The final product can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Property Expected Value/Observation
Molecular Formula C10H12N2O2
Molecular Weight 192.22 g/mol
Appearance Likely a solid at room temperature
¹H NMR Characteristic peaks for the aromatic protons, the methylene protons of the oxazine ring, the methine and methyl protons of the aminoethyl group, and exchangeable protons for the NH and NH2 groups.
¹³C NMR Resonances corresponding to the carbonyl carbon of the lactam, aromatic carbons, and aliphatic carbons of the side chain and oxazine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (lactam), and C-O-C stretching (ether).

Potential Biological Applications and Future Directions

Given the diverse biological activities of related 6-substituted 2H-1,4-benzoxazin-3(4H)-ones, the target molecule is a promising candidate for biological screening.

  • CNS Activity: The structural similarity to compounds with 5-HT1 receptor activity suggests that this compound could be investigated for its potential as a CNS agent, for example, in the treatment of depression or anxiety.[5]

  • Cardiopulmonary Applications: The presence of an aminoethyl side chain is a feature in some β2-adrenoceptor agonists. Therefore, this compound could be explored for its potential bronchodilatory effects in respiratory diseases like asthma and COPD.[6]

  • Antimicrobial and Anticancer Activity: The benzoxazinone scaffold itself is associated with antimicrobial and anticancer properties.[1][4] The introduction of the aminoethyl group could modulate this activity.

Future research should focus on the enantioselective synthesis of the (R) and (S) isomers to investigate if the biological activity is stereospecific. Further derivatization of the amino group could also lead to new compounds with improved potency and selectivity.

Conclusion

This technical guide has outlined the chemical structure, a plausible synthetic route, and the potential biological significance of this compound. While this specific molecule is not extensively documented, its synthesis is feasible through established chemical transformations. The rich pharmacology of the 2H-1,4-benzoxazin-3(4H)-one scaffold makes this and related derivatives attractive targets for future drug discovery and development efforts.

References

  • 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one - Advanced ChemBlocks (Cached). [Link]

  • Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[11][12]-benzoxazin-3[4H]. [Link]

  • 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed. [Link]

  • Benzoxazinone synthesis - Organic Chemistry Portal. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one,6-[2-[(4-chlorophenyl)amino]-4-thiazolyl]-4-ethyl - Axsyn. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. [Link]

  • Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β 2 -adrenoceptor agonists - PubMed. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. [Link]

  • SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST - ResearchGate. [Link]

  • 7-(1-Aminoethyl)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one 1g - Dana Bioscience. [Link]

  • 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem. [Link]

  • 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one - PubChem - NIH. [Link]

  • List of miscellaneous 5-HT2A receptor agonists - Wikipedia. [Link]

  • 4H-3,1-Benzoxazin-4-one | C8H5NO2 | CID 10920656 - PubChem. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC - NIH. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[11][12]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PubMed Central. [Link]

  • Metribuzin - Wikipedia. [Link]

  • Benzoxazines | C8H7NO | CID 17845026 - PubChem - NIH. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Potential Significance of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the heterocyclic scaffold 2H-1,4-benzoxazin-3(4H)-one, with a specific focus on the discovery, history, and synthetic pathways pertinent to the derivative, 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one. While direct literature on this specific molecule is not publicly available, this document extrapolates from established chemical principles and the well-documented history of analogous compounds to present a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Introduction to the 1,4-Benzoxazin-3(4H)-one Core

The 1,4-benzoxazin-3(4H)-one moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This bicyclic system, consisting of a benzene ring fused to a 1,4-oxazine-3-one ring, is a structural component in a variety of biologically active compounds.[2] The versatility of the benzoxazinone core has led to the development of compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3] Its derivatives have been investigated for the treatment of neurodegenerative diseases, such as Alzheimer's, and for their potential in managing conditions like depression.[4][5]

The sustained interest in this scaffold stems from its rigid structure, which provides a fixed orientation for pharmacophoric groups, and its synthetic accessibility, allowing for diverse functionalization.

Hypothesized Discovery and Historical Context

While there is no specific record of the discovery of this compound in the public domain, its conceptualization can be placed within the broader history of research into 6-substituted benzoxazinones. The development of derivatives at the 6-position has been a consistent theme in the exploration of this chemical space, often aimed at modulating the electronic properties of the aromatic ring and introducing functional groups for interaction with biological targets.

The journey towards a molecule like this compound likely began with the synthesis and biological evaluation of its precursor, 6-amino-2H-1,4-benzoxazin-3(4H)-one. The amino group at the 6-position serves as a versatile synthetic handle for further elaboration.[4] The introduction of an aminoethyl side chain can be hypothesized as an effort to:

  • Enhance solubility: The primary amine group would be protonated at physiological pH, increasing the aqueous solubility of the molecule.

  • Introduce a key pharmacophoric element: The aminoethyl moiety is a common feature in many centrally acting drugs, suggesting a potential focus on neurological targets.

  • Explore structure-activity relationships (SAR): By extending the substituent at the 6-position, researchers can probe the steric and electronic requirements of a given biological target.

Patents for various 6-substituted-2H-1,4-benzoxazin-3(4H)-one derivatives point to their development for a range of applications, from pharmaceuticals to agrochemicals.[6][7] This historical context suggests that the design of this compound would be a logical step in a systematic exploration of the SAR of this compound class.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from the key intermediate, 6-amino-2H-1,4-benzoxazin-3(4H)-one. A plausible and efficient synthetic route is detailed below.

Step 1: Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one (2)

The synthesis begins with the nitration of the parent 2H-1,4-benzoxazin-3(4H)-one (1).

  • Materials: 2H-1,4-benzoxazin-3(4H)-one, fuming nitric acid, sulfuric acid, ice.

  • Procedure:

    • To a stirred solution of 2H-1,4-benzoxazin-3(4H)-one in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add fuming nitric acid dropwise.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice with vigorous stirring.

    • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to afford 6-nitro-2H-1,4-benzoxazin-3(4H)-one.

Step 2: Synthesis of 6-Amino-2H-1,4-benzoxazin-3(4H)-one (3)

The nitro group of compound 2 is reduced to an amino group.

  • Materials: 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., Pd/C, H₂), ethanol, hydrochloric acid.

  • Procedure (Using SnCl₂):

    • Suspend 6-nitro-2H-1,4-benzoxazin-3(4H)-one in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Reflux the mixture for 3-4 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 6-amino-2H-1,4-benzoxazin-3(4H)-one. A patent describes a similar reduction using iron powder in aqueous acetic acid.[6]

Step 3: Synthesis of N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide (4)

The amino group of compound 3 is protected by acetylation.

  • Materials: 6-Amino-2H-1,4-benzoxazin-3(4H)-one, acetic anhydride, pyridine or triethylamine.

  • Procedure:

    • Dissolve 6-amino-2H-1,4-benzoxazin-3(4H)-one in pyridine.

    • Add acetic anhydride dropwise at room temperature.

    • Stir the mixture for 1-2 hours.

    • Pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

Step 4: Synthesis of this compound (5)

The acetyl group of compound 4 is reduced to an ethylamino group, followed by deprotection. A more direct approach involves reductive amination of a suitable ketone precursor, though the acylation-reduction route is also common. A plausible direct synthesis from the 6-amino precursor is acylation with a protected aminoacetyl chloride followed by reduction. A more straightforward conceptual approach is presented here.

  • Materials: N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide, lithium aluminum hydride (LiAlH₄) or other suitable reducing agent, anhydrous tetrahydrofuran (THF), hydrochloric acid.

  • Procedure:

    • Suspend lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide in anhydrous THF dropwise.

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the mixture in an ice bath and quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Acylation cluster_3 Step 4: Reduction 2H-1,4-benzoxazin-3(4H)-one 2H-1,4-benzoxazin-3(4H)-one 6-Nitro-2H-1,4-benzoxazin-3(4H)-one 6-Nitro-2H-1,4-benzoxazin-3(4H)-one 2H-1,4-benzoxazin-3(4H)-one->6-Nitro-2H-1,4-benzoxazin-3(4H)-one HNO₃, H₂SO₄ 6-Amino-2H-1,4-benzoxazin-3(4H)-one 6-Amino-2H-1,4-benzoxazin-3(4H)-one 6-Nitro-2H-1,4-benzoxazin-3(4H)-one->6-Amino-2H-1,4-benzoxazin-3(4H)-one SnCl₂/HCl or H₂/Pd-C N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide 6-Amino-2H-1,4-benzoxazin-3(4H)-one->N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide Acetic Anhydride This compound This compound N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide->this compound LiAlH₄

Caption: Proposed synthetic route to this compound.

Potential Biological Activities and Mechanism of Action

The biological profile of this compound can be inferred from studies on structurally related compounds. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown a remarkable diversity of biological effects.

Table 1: Reported Biological Activities of 6-Substituted 2H-1,4-benzoxazin-3(4H)-one Analogs

Substituent at Position 6Reported Biological ActivityReference
CinnamoylAnticancer (A549 lung cancer cells)[8]
AminoPrecursor for anti-inflammatory agents[4][5]
Various amidesHerbicidal[6]

Given the prevalence of the aminoethylphenyl moiety in neuroscience drug discovery, it is plausible that this compound could be investigated for its effects on the central nervous system. The primary amine could interact with various receptors and transporters, such as monoamine transporters (for serotonin, dopamine, and norepinephrine) or specific G-protein coupled receptors.

The introduction of the basic aminoethyl group could direct the molecule's activity towards neurological targets. A hypothetical workflow for investigating its mechanism of action is presented below.

Hypothesized MoA Workflow Target_Compound This compound Initial_Screening Phenotypic Screening (e.g., cell viability, neurite outgrowth) Target_Compound->Initial_Screening Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Initial_Screening->Target_Identification Receptor_Binding Receptor Binding Assays (e.g., monoamine transporters, GPCRs) Target_Identification->Receptor_Binding Functional_Assays Functional Assays (e.g., neurotransmitter uptake, second messenger signaling) Receptor_Binding->Functional_Assays In_Vivo_Studies In Vivo Models (e.g., behavioral models for depression, anxiety) Functional_Assays->In_Vivo_Studies

Caption: A workflow for elucidating the mechanism of action of the target compound.

Conclusion

While "this compound" is not a compound with a well-documented public history, its structure represents a logical progression in the exploration of the chemical and biological space of the 1,4-benzoxazin-3(4H)-one scaffold. The synthetic pathways to access this molecule are well-precedented in the chemical literature, starting from the parent heterocycle. Based on the known biological activities of its analogs, this compound holds potential for further investigation, particularly in the realm of neuropharmacology. This guide provides a foundational understanding for researchers interested in the synthesis and potential applications of this and related molecules.

References

  • Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[9][10]-benzoxazin-3[4H]. (URL not available)

  • CAS 103361-43-9 6-AMINO-4-METHYL-2H-1,4-BENZOXAZIN-3(4H)-ONE. BOC Sciences. (URL not available)
  • Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one.
  • Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Nature. [Link]

  • 1,4-benzoxazin-3-one-6-(amino or nitro) intermediates.
  • Synthesis of 6-cinnamoyl-2H-benzo[b][9][10]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. European Journal of Medicinal Chemistry. [Link]

  • 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC - NIH. [Link]

  • 2h-1,3-benzoxazin-4(3h)-one derivatives and pharmaceutical compositions containing the same.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[9][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. MDPI. [Link]

  • Pharmacological Activities of Aminophenoxazinones. PMC - NIH. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC - PubMed Central. [Link]

  • 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. PMC - NIH. [Link]

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone deriv
  • Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H)-. Semantic Scholar. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[9][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthetic Routes for 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the synthetic routes for 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and experimental considerations.

The 1,4-benzoxazin-3-one core is a privileged structure found in numerous biologically active compounds.[1] The introduction of a chiral aminoethyl side chain at the 6-position opens avenues for developing novel therapeutics, particularly those targeting neurological disorders.[2][3] This guide will focus on a logical and efficient synthetic strategy, commencing with the construction of a key acetyl-substituted benzoxazinone intermediate, followed by its elaboration to the desired aminoethyl derivative. Both racemic and asymmetric approaches will be discussed to provide a comprehensive resource for researchers.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-stage disconnection strategy. The primary disconnection is at the carbon-nitrogen bond of the aminoethyl group, leading back to the key intermediate, 6-acetyl-2H-1,4-benzoxazin-3(4H)-one. This ketone is a versatile precursor that can be readily synthesized from commercially available starting materials. The second disconnection breaks the benzoxazinone ring, revealing a substituted aminophenol and a two-carbon electrophile.

Retrosynthesis Target This compound Intermediate1 6-acetyl-2H-1,4-benzoxazin-3(4H)-one Target->Intermediate1 Reductive Amination Starting_Materials Substituted Aminophenol + 2-Carbon Electrophile Intermediate1->Starting_Materials Cyclization Asymmetric_Synthesis Ketone 6-acetyl-2H-1,4-benzoxazin-3(4H)-one Chiral_Amine (R)- or (S)-6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one Ketone->Chiral_Amine Amine_Source NH₃ or NH₄⁺ salt Amine_Source->Chiral_Amine Chiral_Catalyst Chiral Ru or Ir Catalyst Chiral_Catalyst->Chiral_Amine Reducing_Agent H₂ or H-donor Reducing_Agent->Chiral_Amine

Sources

Application Note & Protocol: High-Purity Purification of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, in-depth guide for the purification of the chiral molecule 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one. Recognizing the absence of a standardized public protocol for this specific compound, this guide synthesizes established methodologies for the purification of analogous chiral primary amines and benzoxazinone derivatives. The protocol herein is designed to be a robust, self-validating system, addressing the purification of the racemic mixture and the subsequent resolution of its enantiomers, a critical step for its application in pharmaceutical and life sciences research.

Introduction: The Scientific Imperative for Purity

This compound is a heterocyclic compound of significant interest due to its structural similarity to a class of molecules with a wide range of biological activities. Benzoxazinone derivatives are known to possess anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a chiral aminoethyl group at the 6-position suggests potential applications in areas requiring specific stereochemical interactions, such as targeted therapies and asymmetric synthesis.

Given that the biological activity of chiral molecules often resides in a single enantiomer, the ability to isolate and purify individual enantiomers of this compound is paramount for its development as a research tool or therapeutic agent. This guide provides a comprehensive workflow for achieving high chemical and enantiomeric purity of this target molecule.

Understanding the Starting Material: A Hypothetical Synthetic Route and Impurity Profile

Likely Impurities:

  • Unreacted Starting Material: 6-acetyl-2H-1,4-benzoxazin-3(4H)-one.

  • Reducing Agent Byproducts: Borohydride salts or other residues from the reduction step.

  • Side-Products: Over-alkylation products or other minor reaction byproducts.

  • Enantiomers: The reaction will produce a racemic mixture of (R)- and (S)-6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one.

Purification Workflow: A Multi-Step Approach to Purity

The purification of this compound is best approached in a logical, stepwise manner. The following workflow is designed to first remove bulk impurities and then resolve the enantiomers.

PurificationWorkflow Crude_Product Crude Racemic This compound Workup Aqueous Workup Crude_Product->Workup Removal of inorganic salts and water-soluble impurities Column_Chromatography Silica Gel Column Chromatography Workup->Column_Chromatography Removal of organic impurities Racemic_Amine Purified Racemic Amine Column_Chromatography->Racemic_Amine Diastereomeric_Salt_Formation Diastereomeric Salt Formation (with Chiral Acid) Racemic_Amine->Diastereomeric_Salt_Formation Fractional_Crystallization Fractional Crystallization Diastereomeric_Salt_Formation->Fractional_Crystallization Separated_Salts Separated Diastereomeric Salts Fractional_Crystallization->Separated_Salts Liberation_of_Amine Liberation of Free Amine Separated_Salts->Liberation_of_Amine Base treatment Final_Purification Final Purification (Recrystallization or Chromatography) Liberation_of_Amine->Final_Purification Pure_Enantiomers Pure (R)- and (S)-Enantiomers Final_Purification->Pure_Enantiomers

Caption: A multi-step workflow for the purification and chiral resolution of this compound.

Experimental Protocols

Initial Aqueous Workup

Rationale: This step aims to remove inorganic salts (e.g., from the reducing agent) and any highly polar, water-soluble impurities. The basicity of the amine allows for its separation from neutral or acidic organic impurities through pH-adjusted extractions.

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts).

    • Water.

    • A saturated aqueous solution of sodium chloride (brine) to reduce the water content in the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude racemic amine.

Purification by Column Chromatography

Rationale: Flash column chromatography on silica gel is an effective method for separating the target amine from non-polar and moderately polar organic impurities.[1] The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-100%). A small percentage of triethylamine (e.g., 0.5-1%) can be added to the mobile phase to prevent tailing of the amine on the acidic silica gel.

  • Procedure:

    • Adsorb the crude amine onto a small amount of silica gel.

    • Load the dry silica onto a pre-packed column.

    • Elute the column with the mobile phase gradient.

    • Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the purified racemic amine.

    • Combine the pure fractions and concentrate under reduced pressure.

Parameter Value/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate gradient with 0.5% Triethylamine
Gradient 10% to 70% Ethyl Acetate
Monitoring TLC with UV visualization and/or a suitable stain (e.g., ninhydrin)

Table 1: Recommended Parameters for Column Chromatography

Chiral Resolution via Diastereomeric Salt Formation

Rationale: The separation of enantiomers is a significant challenge. One of the most robust and scalable methods is the formation of diastereomeric salts with a chiral resolving agent.[2] The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Tartaric acid is a commonly used and effective chiral resolving agent for primary amines.

Protocol:

  • Salt Formation:

    • Dissolve the purified racemic amine in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent, warming if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent. This is the first crop of crystals, enriched in one diastereomer.

    • The mother liquor is now enriched in the other diastereomer. The solvent can be partially evaporated to induce the crystallization of the second diastereomeric salt.

    • The enantiomeric purity of each crop of crystals should be assessed after liberating the free amine (see step 4.4).

    • Further recrystallization of each diastereomeric salt may be necessary to achieve high diastereomeric purity.

Liberation of the Free Amine

Rationale: Once the diastereomeric salts are separated, the chiral amine needs to be liberated from the chiral acid. This is achieved by treatment with a base.

Protocol:

  • Suspend the separated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Add a base, such as a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution, until the aqueous layer is basic (pH > 9).

  • Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

Final Purification

Rationale: A final purification step may be necessary to remove any residual impurities. Recrystallization is often a good choice for crystalline solids.[3]

Protocol:

  • Dissolve the enantiomerically enriched amine in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

  • Allow the solution to cool slowly to room temperature to form high-purity crystals.

  • Cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Alternative and Complementary Techniques: Chiral HPLC

For analytical assessment of enantiomeric purity and for small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique.

  • Chiral Stationary Phases: Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for a wide range of compounds.[4]

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) with additives like diethylamine for basic compounds can be used.

Conclusion

The purification of this compound, particularly the resolution of its enantiomers, is a critical step in its development for scientific applications. The multi-step protocol outlined in this guide, which combines classical purification techniques with a robust diastereomeric salt resolution, provides a comprehensive and scientifically grounded pathway to obtaining this compound in high chemical and enantiomeric purity. The principles and techniques described herein are based on well-established practices in organic chemistry and can be adapted and optimized to suit specific experimental needs.

References

  • Bálint, J., et al. (2001). Journal of Molecular Structure: THEOCHEM, 544(1-3), 1-10.
  • Phenomenex Inc. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: 4H-3,1-Benzoxazine Synthesis.
  • Shariat, M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molbank, 2004(3), M373.
  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51.
  • Zhang, Y., et al. (2019). A Palladium-Catalyzed Carbonylation of 1-Azido-2-iodobenzenes in the Presence of Amines. Organic Letters, 21(9), 3242-3246.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Kwan, M. H. T., et al. (2018). Increasing Chiral Purity and Yield of Amines by Diastereomeric Crystal Resolution, Continuous Racemisation and Recycle.
  • Shamsi, S. A. (2002). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2017).
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • ResearchGate. (2020).
  • Li, W., & Wu, X.-F. (2014). A Series of Substituted Benzoxazinones were Synthesized from N-(o-bromoaryl)amides by Palladium-Catalyzed Carbonylation. The Journal of Organic Chemistry, 79(21), 10410-10416.

Sources

In Vitro Assay Guide: Characterizing 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one as a Novel Monoamine Oxidase B (MAO-B) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of the novel compound, 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one. The structural characteristics of this molecule, particularly the benzoxazinone core and the aminoethyl side chain, suggest a potential interaction with monoamine oxidases (MAO).[1] Selective inhibitors of MAO-B are of significant therapeutic interest for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[2] This guide details a structured, multi-assay approach to first confirm its inhibitory activity against human MAO-B, then determine its potency (IC50), and finally, assess its cytotoxic profile to ensure the specificity of its action.

Introduction and Rationale

The process of drug discovery is a complex endeavor aimed at identifying and validating new therapeutic agents.[3] It begins with a hypothesis that modulating a specific biological target will yield a therapeutic benefit.[4] The 1,4-benzoxazin-3(4H)-one scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in a wide range of biologically active compounds, including those with antifungal, anticancer, and antidiabetic properties.[5][6] The presence of an aminoethyl group is suggestive of a pharmacophore that could interact with enzymes involved in neurotransmitter metabolism.

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the oxidative deamination of key monoamine neurotransmitters.[7] Its inhibition can lead to increased levels of these neurotransmitters, a strategy employed in the management of several neurological disorders.[2] Given the structural alerts within "this compound," we hypothesize that it may act as an inhibitor of MAO-B.

This guide outlines a logical, three-part in vitro workflow designed to rigorously test this hypothesis:

  • Primary Biochemical Assay: A direct, fluorometric enzymatic assay to quantify the compound's ability to inhibit recombinant human MAO-B activity.

  • Potency Determination: Calculation of the half-maximal inhibitory concentration (IC50), a critical metric for quantifying drug potency.[8]

  • Cellular Counter-Screen: A cell viability assay to rule out general cytotoxicity as the cause of apparent enzyme inhibition and to establish a preliminary therapeutic window.[9]

This structured approach ensures that the resulting data is robust, reproducible, and provides a clear path for further preclinical development.[10]

Overall Experimental Workflow

The characterization of the compound follows a sequential and logical progression. Each step provides critical data that informs the next, ensuring an efficient use of resources and leading to a comprehensive initial profile of the compound's activity.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Assessment P1 Protocol 1: Fluorometric MAO-B Inhibition Assay P2 Data Analysis: Calculate % Inhibition P1->P2 Raw Fluorescence Units P3 Protocol 1 (Modified): Dose-Response Assay (IC50) P2->P3 Significant Inhibition (>50% at test conc.) P4 Data Analysis: Non-Linear Regression (IC50 Value) P3->P4 Dose-Response Data P5 Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®) P4->P5 Potent IC50 Value P6 Data Analysis: Calculate % Viability (CC50) P5->P6 Luminescence Units end Candidate Profile: Potency & Therapeutic Index P6->end start Compound Synthesis & Purification start->P1

Figure 1. High-level workflow for in vitro characterization.

Protocol 1: Fluorometric MAO-B Inhibition Assay

This biochemical assay provides a direct measure of the compound's effect on enzyme activity.

Principle of the Assay

This assay quantifies the activity of MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate, tyramine.[11] The H₂O₂ produced reacts with a probe (e.g., OxiRed™ or Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (resorufin).[12][13] An inhibitor of MAO-B will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.[14] The fluorescence is typically measured at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[15]

G cluster_reaction MAO-B Catalyzed Reaction cluster_products Products cluster_detection Detection Reaction compound 6-(1-aminoethyl)-... (Test Inhibitor) maob MAO-B Enzyme compound->maob Inhibits product1 p-Hydroxyphenyl- acetaldehyde maob->product1 nh3 NH₃ maob->nh3 h2o2 H₂O₂ maob->h2o2 substrate Tyramine (Substrate) o2 O₂ + H₂O probe Fluorescent Probe (e.g., OxiRed™) hrp HRP probe->hrp Oxidized by H₂O₂ fluorescence Fluorescent Product (Resorufin) hrp->fluorescence

Figure 2. Principle of the fluorometric MAO-B assay.

Materials and Reagents
  • Recombinant Human MAO-B Enzyme

  • MAO-B Assay Buffer (e.g., 50-100 mM Phosphate Buffer, pH 7.4)[12]

  • MAO-B Substrate (e.g., p-Tyramine)[11]

  • Developer solution containing a fluorescent probe and HRP[14]

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control Inhibitor: Selegiline or Pargyline[2][12]

  • Solid black, flat-bottom 96-well microplates[13]

  • Fluorescence microplate reader

Step-by-Step Protocol for IC50 Determination

Causality: This protocol is designed to determine potency by testing the compound across a range of concentrations. A semi-log dilution series is critical for capturing the full dose-response curve, which is necessary for accurate IC50 calculation.[16]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer to achieve the desired final concentrations in the assay (e.g., 100 µM to 1.7 nM). Also prepare dilutions for the positive control, Selegiline.

  • Plate Layout: Design the plate map to include wells for:

    • Blank: Assay buffer only (no enzyme).

    • Vehicle Control (100% Activity): Enzyme + Substrate + DMSO (at the same final concentration as test compound wells).

    • Positive Control: Enzyme + Substrate + Selegiline.

    • Test Compound: Enzyme + Substrate + Test Compound dilutions.

    • Self-Validation: Including these controls on every plate is essential to validate the assay performance (e.g., Z'-factor, signal-to-background) and normalize the data.

  • Enzyme and Inhibitor Incubation:

    • Add 50 µL of MAO-B enzyme working solution to each well (except the blank).[17]

    • Add 10 µL of the diluted test compound, positive control, or vehicle (assay buffer with DMSO) to the appropriate wells.[12]

    • Mix gently and incubate the plate for 10-15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated.[12][17]

  • Reaction Initiation:

    • Prepare the MAO-B Substrate Solution by mixing the substrate and developer solution according to the kit manufacturer's instructions.[14]

    • Add 40 µL of the Substrate Solution to all wells to start the reaction.[17]

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 535/587 nm) kinetically for 20-40 minutes, taking readings every 1-2 minutes.[12]

Data Analysis and IC50 Calculation
  • Determine Reaction Rate: For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (V = ΔRFU / Δt).[12]

  • Normalize Data: Calculate the percent inhibition for each concentration of the test compound using the following formula.[8] % Inhibition = (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)) * 100

  • Curve Fitting: Plot the % Inhibition versus the log[Inhibitor Concentration]. Fit the data using a non-linear regression model (four-parameter logistic equation) with a variable slope.[18]

  • IC50 Value: The IC50 is the concentration of the inhibitor that produces 50% inhibition, as determined from the fitted curve.[8]

Concentration (nM)% Inhibition (Mean)Std. Dev
1.72.11.5
5.18.52.3
15.225.63.1
45.748.94.5
137.275.33.8
411.592.12.9
1234.698.51.8
3703.799.21.5
Table 1. Example dose-response data for IC50 determination.

Protocol 2: Cell Viability (Cytotoxicity) Assay

This assay is a critical counter-screen to ensure that the observed MAO-B inhibition is not an artifact of the compound causing cell death.

Principle of the Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture.[19] The assay quantifies ATP, which is a marker of metabolically active cells.[9] The reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a stable "glow-type" luminescent signal proportional to the amount of ATP present.[20] A decrease in signal indicates a reduction in cell viability.

Materials and Reagents
  • Human neuroblastoma cell line (e.g., SH-SY5Y), which endogenously expresses MAO-B.

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS).

  • Test Compound and Vehicle (DMSO).

  • Opaque-walled 96-well or 384-well plates suitable for luminescence.[21]

  • CellTiter-Glo® Reagent (Promega, Cat.# G7570 or similar).[19]

  • Luminometer plate reader.

Step-by-Step Protocol
  • Cell Seeding: Seed SH-SY5Y cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compound to the wells. The concentration range should cover and exceed the IC50 value determined in the biochemical assay. Include vehicle-only control wells. Incubate for a relevant period (e.g., 24-72 hours).[16]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[20]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[21]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[22]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.[21]

Data Analysis
  • Normalize Data: Calculate the percent viability for each compound concentration relative to the vehicle-treated control wells (set to 100% viability).

  • CC50 Calculation: Similar to the IC50, plot the % Viability versus the log[Compound Concentration] and fit with a non-linear regression model to determine the CC50 (50% cytotoxic concentration).

Interpretation and Next Steps

The successful completion of these protocols will yield two critical parameters:

  • IC50: The potency of the compound against its intended target, MAO-B.

  • CC50: The concentration at which the compound induces 50% cell death.

A Selectivity Index (SI) can be calculated as SI = CC50 / IC50. A high SI value (>10, ideally >100) is desirable, as it indicates that the compound inhibits the target enzyme at concentrations far below those that cause general cytotoxicity. This provides confidence that the enzymatic inhibition is a specific pharmacological effect and not a result of cell toxicity. A promising compound with a potent IC50 and a high SI would be a strong candidate for further investigation, including selectivity profiling against MAO-A and subsequent in vivo studies.

References

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. [Link]

  • Assay Genie. (2019). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?[Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

  • Christopoulos, A. (2009). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 11(1), 79–87. [Link]

  • Zhu, F., & Li, X. (2017). Drug Design and Discovery: Principles and Applications. Current pharmaceutical design, 23(5), 656–657. [Link]

  • Creative Biolabs. (n.d.). Basic Principles of Drug Discovery. [Link]

  • Stereoelectronics. (2021). Drug discovery principles. [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: Herraiz, T. (eds) Monoamine Oxidase Inhibitors. Methods in Molecular Biology, vol 2707. Humana, New York, NY. [Link]

  • UCLA. (n.d.). Basic Principles Of Drug Discovery And Development. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • van der Mey, M., et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(20), 5653–5656. [Link]

  • Sharma, V., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules (Basel, Switzerland), 27(19), 6248. [Link]

  • Li, Y., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. RSC advances, 12(45), 29193–29200. [Link]

  • Ben-M'barek, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[19][22]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules (Basel, Switzerland), 29(13), 3051. [Link]

  • Wang, M., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules (Basel, Switzerland), 27(15), 4991. [Link]

Sources

Application Notes & Protocols for Cell-Based Assays of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,4-Benzoxazin-3(4H)-one Scaffold

The 1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, featured in a variety of biologically active compounds.[1][2] Derivatives of this structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] Notably, certain benzoxazinone-containing molecules have shown potential in the context of central nervous system (CNS) disorders, acting as neuroprotective agents or modulating key enzymatic pathways.[1][4] For instance, some derivatives have been investigated as serotonin reuptake inhibitors and 5-HT1A receptor antagonists, while others have been explored for their potential in treating Alzheimer's and Parkinson's diseases.[4][5]

This document provides a detailed guide for the initial cell-based screening of a novel compound, 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one . Given the absence of specific biological data for this molecule, we propose a logical, two-pronged screening approach based on the known activities of structurally related compounds. This guide is designed for researchers, scientists, and drug development professionals to characterize its potential as a neuroprotective agent and as a monoamine oxidase (MAO) inhibitor.

The protocols herein are designed to be self-validating, with integrated controls and clear endpoints. We will first establish the compound's intrinsic cytotoxicity profile before evaluating its potential to protect neuronal cells from oxidative stress. Subsequently, we will detail a robust assay to screen for inhibitory activity against the two key monoamine oxidase isoforms, MAO-A and MAO-B.

Part 1: Neuroprotection Screening in a Cell-Based Oxidative Stress Model

Rationale and Scientific Principle

Neurodegenerative diseases are often characterized by oxidative stress and subsequent neuronal cell death.[6] Therefore, a primary screen for neuroprotective potential is a logical first step in characterizing a novel compound with a scaffold known for CNS activity. We will utilize the human neuroblastoma cell line, SH-SY5Y, a well-established model in neurotoxicity and neuroprotection studies.[7] The assay will induce oxidative stress using hydrogen peroxide (H₂O₂), a common method to model neuronal damage in vitro.[7] The neuroprotective effect of "this compound" will be quantified by its ability to mitigate H₂O₂-induced cell death.

Experimental Workflow for Neuroprotection Assay

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Neuroprotection Assay A Seed SH-SY5Y cells in 96-well plates B Treat cells with serial dilutions of the test compound A->B C Incubate for 24-48 hours B->C D Assess cell viability (e.g., MTT, CellTiter-Glo®) C->D E Determine CC50 (50% cytotoxic concentration) D->E G Pre-treat with non-toxic concentrations of the test compound E->G Inform concentration selection F Seed SH-SY5Y cells in 96-well plates F->G H Induce oxidative stress with H₂O₂ G->H I Incubate for 24 hours H->I J Assess cell viability I->J K Calculate percent neuroprotection J->K

Figure 1: Workflow for cytotoxicity and neuroprotection screening.

Protocol 1.1: General Cytotoxicity Assessment

Objective: To determine the concentration range at which "this compound" is non-toxic to SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • "this compound" (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (cell culture grade)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of "this compound" in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and determine the CC₅₀ (the concentration that causes 50% cytotoxicity) using non-linear regression analysis.

Protocol 1.2: Oxidative Stress-Induced Neuroprotection Assay

Objective: To evaluate the ability of "this compound" to protect SH-SY5Y cells from H₂O₂-induced cell death.[7]

Materials:

  • All materials from Protocol 1.1

  • Hydrogen peroxide (H₂O₂) solution (30%)

Procedure:

  • Cell Seeding: Follow step 1 of Protocol 1.1.

  • Pre-treatment: Based on the CC₅₀ value from Protocol 1.1, select 3-4 non-toxic concentrations of "this compound". Remove the culture medium and add 100 µL of medium containing the selected concentrations of the compound. Incubate for 24 hours.

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium. A typical concentration to induce ~50% cell death in SH-SY5Y cells is 100-200 µM, but this should be optimized in your laboratory.[7] After the 24-hour pre-treatment, remove the medium containing the compound and add 100 µL of the H₂O₂ solution.

  • Controls:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells pre-treated with vehicle (DMSO) followed by H₂O₂.

    • Compound Control: Cells treated with the highest concentration of the compound but without H₂O₂.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Viability Assessment: Perform the MTT assay as described in step 5 of Protocol 1.1.

Data Presentation and Interpretation

Treatment GroupCompound Conc. (µM)H₂O₂ Conc. (µM)Mean Absorbance (570 nm)% Viability% Neuroprotection
Untreated Control00Value100%N/A
Vehicle Control0 (Vehicle)200ValueValue0%
Test Compound1200ValueValueValue
Test Compound10200ValueValueValue
Test Compound50200ValueValueValue

Percent Neuroprotection Calculation: % Neuroprotection = [ (Viability_compound+H2O2 - Viability_vehicle+H2O2) / (Viability_untreated - Viability_vehicle+H2O2) ] * 100

A dose-dependent increase in percent neuroprotection suggests that "this compound" has cytoprotective effects against oxidative stress.

Part 2: Monoamine Oxidase (MAO) Inhibition Screening

Rationale and Scientific Principle

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[5][8] Inhibitors of MAO are used in the treatment of depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[5] Given that some benzoxazinone derivatives interact with monoaminergic systems, screening for MAO inhibition is a pertinent step.

This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.[8][9] A fluorescent probe reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a quantifiable signal. A reduction in the signal in the presence of the test compound indicates MAO inhibition.

MAO Inhibition Assay Workflow

G A Prepare cell lysate or use recombinant MAO-A/MAO-B enzymes B Add test compound at various concentrations A->B C Add MAO substrate (e.g., Tyramine) B->C D Incubate to allow enzymatic reaction C->D E Add detection reagent (HRP and fluorescent probe) D->E F Measure fluorescence (Ex/Em = 535/587 nm) E->F G Calculate % inhibition and determine IC50 F->G

Figure 2: General workflow for the MAO inhibition assay.

Protocol 2.1: Cell-Based MAO-A and MAO-B Inhibition Assay

Objective: To determine if "this compound" inhibits the activity of MAO-A and/or MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (or mitochondrial fractions from cells/tissues)

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • "this compound"

  • Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline or Selegiline) as positive controls.[5][9]

  • MAO substrate (e.g., Tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or similar)

  • 96-well black, clear-bottom plates

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the test compound and control inhibitors in MAO Assay Buffer.

    • Prepare a solution of the MAO substrate, HRP, and the fluorescent probe in the assay buffer. Commercial kits often provide these reagents pre-formulated.[10]

  • Assay Setup: In separate wells of a 96-well plate, perform the assay for MAO-A and MAO-B.

    • For each enzyme (MAO-A and MAO-B):

      • No Inhibitor Control: Add 50 µL of MAO Assay Buffer.

      • Test Compound Wells: Add 50 µL of the test compound at various concentrations.

      • Positive Control Wells: Add 50 µL of the known MAO-A or MAO-B inhibitor.

    • Add 25 µL of the respective MAO enzyme (MAO-A or MAO-B) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 25 µL of the substrate/detection reagent mix to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence using a microplate reader with excitation at ~535 nm and emission at ~587 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the no-inhibitor control (100% activity).

    • Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value for both MAO-A and MAO-B.

Data Presentation and Interpretation

CompoundTargetIC₅₀ (µM)Selectivity (IC₅₀ MAO-A / IC₅₀ MAO-B)
Test CompoundMAO-AValueValue
Test CompoundMAO-BValue
ClorgylineMAO-AValue
SelegilineMAO-BValue

A low IC₅₀ value indicates potent inhibition. The selectivity index reveals whether the compound is a selective inhibitor of MAO-A or MAO-B, or a non-selective inhibitor. This information is crucial for predicting its potential therapeutic applications and side-effect profile.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High variability in neuroprotection assay Uneven cell seeding; Edge effects in the 96-well plate; Inconsistent H₂O₂ activity.Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Prepare H₂O₂ solution fresh for each experiment.
No H₂O₂-induced cell death H₂O₂ solution has degraded; Cells are too confluent or resistant.Use a fresh stock of H₂O₂ and verify its concentration; Optimize H₂O₂ concentration and treatment time; Ensure cells are in the logarithmic growth phase.
High background in MAO assay Autofluorescence of the test compound; Spontaneous degradation of the substrate or probe.Run a control with the compound but without the enzyme to measure its intrinsic fluorescence; Prepare detection reagents fresh and protect from light.
No MAO inhibition by positive controls Inactive enzyme; Incorrect buffer conditions.Use a new lot of enzyme and verify its activity; Ensure the assay buffer pH is correct (typically 7.4).

References

  • Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Cell-based Assays. MD Biosciences. [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. [Link]

  • Cell death assays for neurodegenerative disease drug discovery. PMC - NIH. [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. PubMed. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[7][11]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one,2-(4-hydroxyphenyl). Axsyn. [Link]

  • 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. PMC - NIH. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC - NIH. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[7][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. [Link]

  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. MDPI. [Link]

Sources

Application Notes & Protocols: Preclinical Evaluation of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold recognized for its broad spectrum of biological activities.[1][2][3] Derivatives have been investigated for applications ranging from anticancer and anti-inflammatory to antimicrobial and antidiabetic agents.[3] Notably, certain analogues exhibit significant central nervous system (CNS) activity. For instance, compounds with a 6-[2-(4-aryl-1-piperazinyl)ethyl] substitution have been identified as potent 5-HT1A receptor antagonists and serotonin reuptake inhibitors, suggesting potential as antidepressants.[4]

This document provides a detailed guide for the preclinical evaluation of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one , a novel analogue. Given the absence of extensive published data on this specific molecule, its precise mechanism of action remains to be elucidated. However, based on the established neuropharmacological profile of structurally related benzoxazinones, we hypothesize that this compound may modulate key neurotransmitter systems implicated in mood and pain regulation.

Therefore, this guide outlines a strategic, multi-tiered approach to characterize the potential antidepressant, anxiolytic, and analgesic properties of this compound in validated rodent models. The protocols herein are designed to provide a robust preliminary assessment of its in vivo efficacy and behavioral effects.

Rationale for Model Selection: A Multi-Domain Behavioral Assessment

To efficiently screen for the potential CNS activities of a novel compound, a logical progression of behavioral assays is essential. We propose a workflow that assesses three primary domains relevant to neuropsychiatric and neurological disorders: depression, anxiety, and neuropathic pain.

The selection of these domains is based on the known activities of similar chemical scaffolds. The workflow is designed to maximize data acquisition from initial screening studies, guiding subsequent, more complex investigations.

G cluster_0 Compound of Interest cluster_1 Hypothesized Therapeutic Areas (Based on Scaffold) cluster_2 Primary Behavioral Screening Models Compound This compound Depression Antidepressant Activity Compound->Depression Potential Modulation of CNS Pathways Anxiety Anxiolytic Activity Compound->Anxiety Potential Modulation of CNS Pathways Pain Analgesic Activity Compound->Pain Potential Modulation of CNS Pathways FST_TST Forced Swim Test (FST) & Tail Suspension Test (TST) Depression->FST_TST Screening EPM Elevated Plus Maze (EPM) Anxiety->EPM Screening CCI Neuropathic Pain Model (e.g., Chronic Constriction Injury) Pain->CCI Screening G cluster_0 Experimental Workflow: Elevated Plus Maze Acclimate 1. Acclimate Animal to Testing Room (60 min) Dose 2. Administer Compound (Vehicle, Positive Control, Test Article) Acclimate->Dose Place 3. Place Animal in Center of Maze Dose->Place Record 4. Record Behavior (5 minutes) Place->Record Analyze 5. Analyze Data (% Time Open, % Entries Open) Record->Analyze

Caption: Step-by-step experimental workflow for the Elevated Plus Maze test.

Data Analysis & Expected Outcomes
Treatment GroupN% Time in Open Arms ± SEM% Entries into Open Arms ± SEMTotal Arm Entries ± SEM
Vehicle Control1015 ± 2.520 ± 3.125 ± 2.0
Positive Control1045 ± 4.1 50 ± 3.827 ± 2.2
Compound (Test Dose)1035 ± 3.5 42 ± 3.326 ± 1.9
Table 2: Example data structure for EPM. Data are often expressed as a percentage of total time or total entries. The total number of arm entries serves as a measure of general locomotor activity. **p<0.01, ***p<0.001 vs. Vehicle.

Interpretation: A significant increase in the percentage of time spent and/or entries made into the open arms, without a significant change in total arm entries, indicates an anxiolytic-like effect.

Protocol 3: Assessment of Analgesic Activity in Neuropathic Pain

Given that many CNS-active compounds, particularly those modulating monoamine or glutamate systems, can affect pain perception, assessing analgesic potential is a valuable step. [5]Neuropathic pain models are particularly relevant as this condition remains a significant clinical challenge. [6][7]

Chronic Constriction Injury (CCI) Model - Rat Protocol

The CCI model is a widely used surgical model that mimics features of human neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus). [8] Materials:

  • Surgical tools, isoflurane anesthesia system.

  • 4-0 chromic gut sutures.

  • Von Frey filaments (for assessing mechanical allodynia).

  • Test compound, vehicle, and positive control (e.g., Gabapentin, 30-100 mg/kg, i.p.).

Procedure:

  • Surgery (Day 0): Anesthetize the rat. Expose the sciatic nerve in one hind limb and place 4 loose ligatures around it until a slight constriction is observed. Close the incision.

  • Pain Behavior Development: Allow 7-14 days for the neuropathic pain phenotype to develop.

  • Baseline Assessment: Before dosing, measure the baseline paw withdrawal threshold in response to stimulation with calibrated von Frey filaments. The paw withdrawal threshold in the injured (ipsilateral) paw will be significantly lower than in the uninjured (contralateral) paw.

  • Dosing: Administer vehicle, positive control, or test compound.

  • Post-Dose Assessment: Measure the paw withdrawal threshold at various time points after administration (e.g., 30, 60, 120, 240 minutes) to determine the peak effect and duration of action.

Data Analysis & Expected Outcomes
Treatment GroupNPaw Withdrawal Threshold (grams) ± SEM
Sham + Vehicle1014.5 ± 1.2
CCI + Vehicle103.5 ± 0.5
CCI + Positive Control1010.2 ± 0.9***
CCI + Compound108.5 ± 0.8**
Table 3: Example data structure for the CCI model. Data represent the mechanical withdrawal threshold at the peak effect time point. **p<0.01, ***p<0.001 vs. CCI + Vehicle.

Interpretation: A significant, dose-dependent increase in the paw withdrawal threshold of the injured paw, reversing the CCI-induced allodynia, indicates a potent analgesic effect.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vivo characterization of This compound . Positive findings in these screening models would warrant further investigation, including:

  • More complex models: Utilizing models with greater etiological validity, such as the chronic unpredictable mild stress model for depression. [9]* Mechanism of Action Studies: In vivo microdialysis to measure neurotransmitter levels in specific brain regions following compound administration.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating plasma and brain concentrations of the compound with the observed behavioral effects.

By following this structured and scientifically grounded approach, researchers can effectively evaluate the therapeutic potential of this novel compound and make informed decisions for its continued development.

References

  • Castagné, V., Moser, P., & Porsolt, R. D. (n.d.). Behavioral Assessment of Antidepressant Activity in Rodents. NCBI - NIH. Retrieved from [Link]

  • Castagné, V. (2019). Behavioral Assessment of Antidepressant Activity in Rodents. ResearchGate. Retrieved from [Link]

  • Mogil, J. S. (2006). Animal models of pain for drug discovery. Expert Opinion on Drug Discovery, 1(4), 323-334. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Animal Models for Pain Research | Neuropathic & Chronic Pain. Retrieved from [Link]

  • Kopec, K., & Bilikiewicz, A. (2017). Animal tests for anxiety-like and depression-like behavior in rats. Psychiatria Polska, 51(5), 849–862. Retrieved from [Link]

  • Kristiyani, D., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4). Retrieved from [Link]

  • Páleníček, T., et al. (2015). Animal Models of Schizophrenia with a Focus on Models Targeting NMDA Receptors.
  • Kopruszinski, C. M., & Mogil, J. S. (2022). Animal Models for Translational Pain Research. Pain Reports, 7(1), e971. Retrieved from [Link]

  • Fisher, K., Coderre, T. J., & Hagen, N. A. (2000). Targeting the N-methyl-D-aspartate receptor for chronic pain management. Preclinical animal studies, recent clinical experience and future research directions. Journal of Pain and Symptom Management, 20(5), 358-373. Retrieved from [Link]

  • Casaril, A. M., Gaffney, C. M., & Shepherd, A. J. (2024). Animal models of neuropathic pain. International Review of Neurobiology, 179, 339-401. Retrieved from [Link]

  • MD Biosciences. (n.d.). Preclinical Neuropathic Pain Models. Retrieved from [Link]

  • Adewale, O., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(22), 16429. Retrieved from [Link]

  • Tokarski, K., & Kusek, M. (2003). NMDA Receptor Antagonists Disinhibit Rat Posterior Cingulate and Retrosplenial Cortices: A Potential Mechanism of Neurotoxicity. Journal of Neurophysiology, 90(5), 3299–3309. Retrieved from [Link]

  • Jee, H. J., et al. (2020). NMDAR Hypofunction Animal Models of Schizophrenia. Frontiers in Molecular Neuroscience, 13, 603176. Retrieved from [Link]

  • Bromidge, S. M., et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5653-5656. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(15), 5792. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[10][11]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]

  • Cheng, M., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178. Retrieved from [Link]

  • Edwards, P. D., et al. (1995). 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Bioorganic & Medicinal Chemistry Letters, 5(18), 2139-2144. Retrieved from [Link]

  • Pang, H. Y., et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o888. Retrieved from [Link]

  • Bouyahya, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[10][11]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3072. Retrieved from [Link]

  • Zorrilla, E. P., et al. (2007). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. Journal of Pharmacology and Experimental Therapeutics, 323(2), 521–533. Retrieved from [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one. The methodologies provided are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from method development to validation. The protocol is grounded in established scientific principles to ensure accuracy, precision, and reliability of the analytical results.

Introduction

This compound is a member of the benzoxazinone class of heterocyclic compounds. This family of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities, which can include antifungal, herbicidal, and antitumor properties.[1][2] Given the therapeutic potential of such compounds, a reliable and validated analytical method is crucial for quality control, stability testing, and pharmacokinetic studies.

The presence of a chiral center in the 1-aminoethyl substituent necessitates careful analytical consideration, as enantiomers can exhibit different pharmacological and toxicological profiles.[3] This application note will focus on a primary, achiral HPLC method for quantifying the parent compound and its degradation products, which is a prerequisite for any subsequent chiral separation. A stability-indicating method is essential to ensure that any degradation products formed during manufacturing, storage, or stability studies can be separated from the active pharmaceutical ingredient (API), thus guaranteeing the reported concentration of the API is accurate.[4]

HPLC Method Development Strategy

The development of a robust HPLC method requires a systematic approach to optimize the separation of the target analyte from potential impurities and degradation products. The strategy employed here is based on the chemical properties of this compound and established chromatographic principles for similar benzoxazinone derivatives.[5][6][7]

Analyte Properties and Initial Considerations
  • Structure: The molecule contains a benzoxazinone core, a primary amine, and a lactam group. The aromatic ring provides UV absorbance, making UV detection a suitable choice.

  • Polarity: The presence of the amino group suggests that the compound will have a degree of polarity and will be soluble in aqueous-organic mobile phases, making reversed-phase HPLC a suitable starting point.

  • pKa: The basic nature of the primary amine will influence its retention and peak shape. The use of a buffered mobile phase or an additive like trifluoroacetic acid (TFA) or triethylamine (TEA) is often necessary to ensure good peak symmetry.

Workflow for Method Development

The following diagram illustrates the logical workflow for the development of the HPLC method.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Structure, Polarity, pKa) Column Column Selection (C18, C8) Analyte->Column Mobile Mobile Phase Screening (ACN/Water, MeOH/Water) Column->Mobile Gradient Gradient Optimization Mobile->Gradient pH Mobile Phase pH & Additives Gradient->pH Flow Flow Rate & Temperature pH->Flow Final Final Method Conditions Flow->Final Validation Method Validation Final->Validation

Caption: Workflow for HPLC Method Development.

Experimental Protocol: HPLC Analysis

This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound.

Materials and Reagents
  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Trifluoroacetic acid (TFA), HPLC grade

  • This compound reference standard

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

ParameterCondition
HPLC Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile, non-polar stationary phase suitable for retaining the moderately polar analyte.

  • Mobile Phase: A water/acetonitrile gradient provides a wide elution window for separating the parent compound from potential degradation products of varying polarities. The addition of 0.1% TFA serves to protonate the primary amine, improving peak shape and minimizing tailing.

  • Detection: The benzoxazinone chromophore is expected to have strong absorbance around 254 nm, providing good sensitivity.

Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in a 50:50 mixture of Mobile Phase A and Mobile Phase B and dilute to volume.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock standard solution to 10 mL with the 50:50 mobile phase mixture.

Forced Degradation Studies (Stress Testing)

To establish the stability-indicating nature of the method, forced degradation studies are performed as recommended by ICH guidelines.[8] The goal is to generate potential degradation products and demonstrate that they are well-separated from the parent peak.

Protocol for Forced Degradation

Prepare solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile). Subject these solutions to the following stress conditions:

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours, then dissolve in the solvent.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

After the specified time, neutralize the acidic and basic samples, dilute to an appropriate concentration (e.g., 0.1 mg/mL), and analyze by the proposed HPLC method.

Method Validation

The developed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The results from the forced degradation studies will provide evidence of specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five concentrations of the reference standard.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the analyte is spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The relationship between these validation parameters is illustrated in the following diagram:

MethodValidation Method Validated HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity (R² > 0.999) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Caption: Key Parameters for HPLC Method Validation.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The inclusion of forced degradation studies and a comprehensive validation protocol ensures that the method is stability-indicating and suitable for use in a regulated environment. This application note serves as a valuable resource for scientists and researchers involved in the development and quality control of pharmaceuticals containing this and structurally related compounds.

References

  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Fomsgaard, I. S., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001–1008. Retrieved from [Link]

  • Makwana, K., et al. (2015). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. ResearchGate. Retrieved from [Link]

  • Fomsgaard, I. S., et al. (2006). Chromatographic Conditions for Determination of Benzoxazinone Derivatives in Plants. ACS Publications.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Patel, R. M., et al. (2014). Stability indicating HPLC method development - a review. ResearchGate. Retrieved from [Link]

  • Pestana, C. R., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. Retrieved from [Link]

  • Rao, B. M., & Srinivasu, M. K. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the presence of a chiral center, this molecule presents a unique spectroscopic challenge, including the appearance of diastereotopic protons. We present detailed protocols for the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. Furthermore, we provide a predicted spectral analysis to guide researchers in confirming the molecular structure, assigning specific resonances, and understanding the stereochemical implications on the NMR data. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development engaged in the synthesis and characterization of novel benzoxazinone derivatives.

Introduction: The Structural Challenge

This compound is a heterocyclic compound featuring a benzoxazinone core, a structure of interest in medicinal chemistry.[1][2] The key structural feature for NMR analysis is the chiral center at the benzylic position of the 1-aminoethyl substituent. This chirality renders the molecule asymmetric, leading to more complex NMR spectra than would be observed for an achiral analogue. Specifically, protons on a methylene group (CH₂) near the chiral center become chemically non-equivalent, or "diastereotopic," and are expected to exhibit distinct chemical shifts and couplings.[3]

NMR spectroscopy is the gold-standard technique for the unambiguous structural determination of small organic molecules.[4] It provides detailed information on the chemical environment of each nucleus, the connectivity between atoms, and the stereochemical arrangement of the molecule.[5][6] This note will detail the strategic application of ¹H, ¹³C, and 2D NMR techniques to fully characterize the title compound.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and multiplicities for this compound. Predictions are based on established chemical shift ranges for benzoxazinone derivatives and related structures.[7][8][9] The actual experimental values may vary depending on the solvent and sample concentration.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationNotes
H-11 (NH)~10.7Broad Singlet-1HAmide proton. Chemical shift is highly solvent and concentration dependent.[10][11]
H-5~7.0 - 7.2dJ = ~2 Hz1HAromatic proton, ortho to the aminoethyl group.
H-7~6.9 - 7.1ddJ = ~8.5, ~2 Hz1HAromatic proton, meta to the aminoethyl group.
H-8~6.8 - 7.0dJ = ~8.5 Hz1HAromatic proton, ortho to the oxygen atom.
H-2a, H-2b~4.6ABq or 2 x dJgem = ~15-17 Hz2HDiastereotopic methylene protons due to the adjacent chiral center.[3]
H-9 (CH)~4.0 - 4.2qJ = ~6.5 Hz1HChiral methine proton.
NH₂~2.5 - 3.5Broad Singlet-2HLabile amine protons; signal may broaden or disappear upon D₂O exchange.[12]
H-10 (CH₃)~1.3 - 1.5dJ = ~6.5 Hz3HMethyl protons coupled to the chiral methine.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon LabelPredicted δ (ppm)Notes
C-3 (C=O)~165Carbonyl carbon of the amide.[13]
C-8a~142Aromatic quaternary carbon attached to oxygen.
C-4a~135Aromatic quaternary carbon attached to nitrogen.
C-6~130Aromatic quaternary carbon attached to the aminoethyl group.
C-8~122Aromatic CH.
C-7~118Aromatic CH.
C-5~116Aromatic CH.
C-2 (CH₂)~67Methylene carbon of the oxazine ring.
C-9 (CH)~50Chiral methine carbon.
C-10 (CH₃)~22Methyl carbon.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR data.[14]

  • Weigh Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Choose Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its ability to form hydrogen bonds helps in observing labile N-H protons as sharper signals compared to solvents like chloroform-d (CDCl₃).[15]

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆. Vortex or gently warm the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

  • Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used for calibration. For highly accurate work, an internal standard like tetramethylsilane (TMS) can be added.[14]

NMR Data Acquisition

The following are general parameters for a 500 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans.

    • Temperature: 298 K.

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width: -10 to 180 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY sequence (cosygpqf).

    • Spectral Width: -2 to 12 ppm in both dimensions.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 4-8 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3).

    • Spectral Width: -2 to 12 ppm (F2, ¹H) and -10 to 180 ppm (F1, ¹³C).

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 8-16 per increment.

Data Interpretation Workflow

A systematic approach is essential for accurate spectral interpretation.[16][17] The following workflow, illustrated in the diagram below, guides the process from initial spectra to final structure confirmation.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_final Structural Confirmation H1_NMR Acquire ¹H NMR Integrate Integrate ¹H Signals (Verify Proton Count) H1_NMR->Integrate C13_NMR Acquire ¹³C NMR CountC Count ¹³C Signals (Verify Carbon Count) C13_NMR->CountC Multiplicity Analyze Multiplicity (Neighboring Protons) Integrate->Multiplicity ChemShift Analyze Chemical Shifts (Functional Groups) Multiplicity->ChemShift COSY Acquire COSY ChemShift->COSY CountC->COSY Correlate_HH Identify H-H Couplings (Build Fragments) COSY->Correlate_HH HSQC Acquire HSQC Correlate_CH Assign H to C (Confirm Assignments) HSQC->Correlate_CH Structure Assemble Fragments Correlate_HH->Structure Correlate_CH->Structure Final Final Structure Confirmed Structure->Final

Caption: Workflow for NMR-based structural elucidation.

Step-by-Step Interpretation:

  • ¹H NMR Analysis:

    • Integration: Confirm the relative number of protons for each signal matches the proposed structure (e.g., 1H for NH, 3H for CH₃).

    • Chemical Shift: Identify key regions. The downfield signal (>10 ppm) is characteristic of the amide N-H. Aromatic signals will appear between 6.8-7.2 ppm. Aliphatic signals for the ethyl group and the CH₂ will be upfield.[13]

    • Multiplicity: Use the splitting patterns to establish connectivity. The doublet for the H-10 methyl group confirms its coupling to a single proton (H-9). The quartet for H-9 confirms its coupling to the three H-10 protons. The complex pattern for the aromatic protons (H-5, H-7, H-8) reveals their ortho and meta relationships. The AB quartet for H-2a/H-2b is a key indicator of their diastereotopic nature.[3]

  • ¹³C NMR Analysis:

    • Count the number of distinct signals to ensure all carbon atoms in the molecule are accounted for. The presence of 10 signals would be consistent with the proposed structure.

  • 2D NMR Analysis:

    • COSY: This experiment provides definitive proof of ¹H-¹H coupling.[5] Expect to see cross-peaks connecting:

      • H-9 (methine) and H-10 (methyl).

      • H-7 and H-8 in the aromatic ring.

      • H-7 and H-5 in the aromatic ring (weaker, long-range coupling).

    • HSQC: This experiment correlates each proton with its directly attached carbon.[13] It is invaluable for unambiguous assignment. For example, the proton signal at ~4.6 ppm will show a correlation to the carbon signal at ~67 ppm, definitively assigning them as C-2/H-2. Similarly, the proton quartet at ~4.1 ppm will correlate with the carbon signal at ~50 ppm (C-9).

Conclusion

The structural confirmation of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. Key spectral features to confirm are the diastereotopic nature of the C-2 methylene protons, the characteristic coupling patterns of the ethyl and aromatic spin systems, and the labile nature of the amide and amine protons. By following the protocols and interpretation workflow outlined in this note, researchers can confidently verify the identity and purity of their synthesized material, ensuring a solid foundation for further biological and pharmacological studies.

References

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. AIR FORCE MATERIALS LAB WRIGHT-PATTERSON AFB OHIO. [Link]

  • Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. [Link]

  • Petzer, J. P., et al. (2022). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. Molecules, 27(15), 4995. [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 347-356. [Link]

  • Request PDF. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]

  • Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. [Link]

  • Indian Journal of Chemistry. (2022). One pot synthesis of benzopyranones and benzoxazinones catalyzed by MMO. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of five benzoxazine monomers. [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • OpenOChem Learn. (n.d.). Interpreting NMR. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. [Link]

  • Glaser, R. (1989). 1H and 13C NMR studies on the oxydimethyleneaminomethyl fragment in six‐ and eight‐membered rings. The solution stereochemistry of N‐methyl diastereomers of phendimetrazine (an oxazine anorexic drug) versus nefopam (a benzoxazocine analgesic drug). Magnetic Resonance in Chemistry, 27(12), 1142-1152. [Link]

  • Beilstein Journals. (n.d.). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. [Link]

  • ResearchGate. (n.d.). The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. [Link]

  • Jakše, R., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Arkivoc, 2013(1), 333-375. [Link]

  • Stojković, M. S., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(3), M1248. [Link]

  • Claramunt, R. M., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. [Link]

  • PubChem. (n.d.). 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. [Link]

Sources

"6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one" mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive guide for the sensitive and selective quantification of this compound in a biological matrix, using human plasma as an exemplar. Benzoxazinone derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them relevant in pharmaceutical and agrochemical research.[1][2][3] The developed method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its high sensitivity and specificity in complex sample matrices.[4] This guide details a complete protocol, from sample preparation using protein precipitation to optimized LC and MS conditions. The scientific rationale behind each step is explained to provide researchers with a robust framework for method development, optimization, and validation.

Introduction: The Analytical Challenge

This compound is a small molecule characterized by a benzoxazinone core and a primary amine side chain. This structure presents specific analytical considerations. The benzoxazinone moiety provides the foundational chemical properties, while the polar primary amine group is crucial for ionization and chromatographic behavior.[5][6] In drug development and related research, accurately quantifying such molecules in biological fluids is essential for pharmacokinetic, toxicokinetic, and metabolic studies.

The primary analytical challenge lies in achieving high sensitivity while mitigating interference from endogenous matrix components.[7][8] LC-MS/MS, particularly with a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for this application due to its exceptional selectivity and quantitative capabilities.[4][9] This application note outlines a systematic approach to developing a reliable LC-MS/MS method for this compound.

Experimental Design & Rationale

The overall analytical workflow is designed for efficiency, robustness, and sensitivity. It encompasses sample preparation to remove interfering macromolecules, chromatographic separation to isolate the analyte, and mass spectrometric detection for selective quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Analyte & Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Ionization (ESI+) & MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification & Reporting Integration->Quantification

Figure 1: General workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte (e.g., d4-6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one) is ideal. If unavailable, a related compound with similar chromatographic and ionization properties can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: LC-MS grade formic acid.

  • Biological Matrix: Blank human plasma (or other relevant matrix).

Rationale for Ionization and MS Detection

The presence of a primary amine makes the analyte highly suitable for positive mode Electrospray Ionization (ESI+).[5][6] The amine group is a basic site that readily accepts a proton in the acidic mobile phase, forming a stable protonated molecule, [M+H]⁺. ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the precursor ion corresponding to the intact molecule is abundant.[10][11]

Tandem mass spectrometry (MS/MS) is employed for specificity. The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as MRM, significantly reduces background noise and enhances selectivity.[4]

Predicted Fragmentation Pathway:

The monoisotopic mass of the neutral molecule (C₁₀H₁₂N₂O₂) is approximately 192.09 Da. The protonated precursor ion [M+H]⁺ will therefore have a mass-to-charge ratio (m/z) of ~193.10.

  • Precursor Ion (Q1): m/z 193.1

  • Collision & Fragmentation (q2): The protonated amine is the most likely site of charge. Upon collisional activation, two primary fragmentation pathways are predicted:

    • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines, resulting in a stable carbocation. This corresponds to a neutral loss of ~17 Da.

    • Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the benzoxazinone ring, resulting in a stable iminium ion fragment from the side chain.

Figure 2: Proposed MS/MS fragmentation pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

Protein precipitation is a fast, simple, and effective method for removing the bulk of proteins from plasma samples, which could otherwise foul the LC column and MS ion source.[12]

  • Aliquot: Transfer 50 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution. For calibration standards and quality controls (QCs), add 10 µL of the appropriate analyte spiking solution. For blank samples, add 10 µL of methanol.

  • Precipitate: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to the tube. The acid helps to improve precipitation efficiency and keep the analyte protonated.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at >14,000 g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method

The chromatographic method is developed to provide good retention and peak shape for this relatively polar compound. A standard C18 column is used with a mobile phase containing formic acid to ensure the analyte remains protonated and to improve peak shape.[9]

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
LC System High-Performance LC (HPLC) or UHPLC System UHPLC provides better resolution and faster run times.
Column C18, 2.1 x 50 mm, 1.8 µm particle size A standard choice for small molecules, providing good balance of retention and efficiency.
Mobile Phase A 0.1% Formic Acid in Water Aqueous phase; formic acid aids in protonation and peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic phase for elution.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40 °C Reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µL Adjustable based on sensitivity needs.

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A generic gradient suitable for initial method development.[9] |

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale
MS System Triple Quadrupole Mass Spectrometer Required for MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), Positive Optimal for protonating the primary amine.[11]
Capillary Voltage +3.5 kV Optimizes the electrospray process.
Source Temp. 150 °C Assists in desolvation.
Desolvation Temp. 400 °C Evaporates solvent from charged droplets.[10]
Desolvation Gas Nitrogen, 800 L/hr Facilitates droplet desolvation.
Cone Gas Flow 50 L/hr Prevents neutral molecules from entering the MS.

| Collision Gas | Argon | Inert gas used for collision-induced dissociation. |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Analyte (Quantifier) 193.1 176.1 100 15*
Analyte (Qualifier) 193.1 44.1 100 25*
Internal Standard [IS-specific] [IS-specific] 100 [IS-specific]

*Collision energies are instrument-dependent and must be optimized empirically by infusing the analyte and monitoring the product ion signal while ramping the collision energy.

Data Analysis and Method Validation

  • Quantification: The analyte concentration is determined by calculating the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting this ratio against the known concentration of the calibration standards.

  • Method Validation: For use in regulated studies, the method must be validated according to guidelines such as the ICH M10 Bioanalytical Method Validation.[8] Key parameters to assess include:

    • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte in blank matrix.[8]

    • Linearity and Range: The concentration range over which the assay is accurate and precise.

    • Accuracy and Precision: Closeness of measured values to the true value and the degree of scatter between measurements.

    • Recovery: The efficiency of the extraction process.[8]

    • Matrix Effect: Ion suppression or enhancement caused by co-eluting matrix components.[7]

    • Stability: Analyte stability under various storage and handling conditions.

Conclusion

This application note presents a detailed and scientifically grounded protocol for the quantification of this compound by LC-MS/MS. The described method, which combines a straightforward protein precipitation with a robust reversed-phase LC-MS/MS analysis in MRM mode, provides the necessary framework for researchers to achieve sensitive, specific, and reliable quantification of this compound in complex biological matrices. The protocols and parameters herein serve as an excellent starting point for method development and should be followed by full validation to ensure performance meets the requirements of the specific research application.

References

  • Cretton, S., et al. (2010). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-66. Available at: [Link]

  • PubMed. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. PubMed. Available at: [Link]

  • Meier, L., et al. (2011). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. Journal of the American Society for Mass Spectrometry, 22(8), 1349-58. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Fossiliontech. (2025). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. Fossiliontech. Available at: [Link]

  • Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Books. Available at: [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • MPG.PuRe. (n.d.). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. MPG.PuRe. Available at: [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]

  • ResearchGate. (n.d.). Structures of (a) benzoxazinone derivatives. ResearchGate. Available at: [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available at: [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • NIH. (n.d.). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the synthetic challenges and improve your product yield and purity. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have reliable information at your fingertips.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available 6-acetyl-2H-1,4-benzoxazin-3(4H)-one. This strategy isolates the key challenges to the final reductive amination step, which is the primary focus of this guide.

The proposed synthetic pathway is as follows:

Synthetic_Pathway start 6-acetyl-2H-1,4-benzoxazin-3(4H)-one product This compound start->product Reductive Amination reagents Nitrogen Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) reagents->start

Caption: Proposed synthetic route to this compound.

Troubleshooting Guide: Reductive Amination of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one

This section addresses common issues encountered during the reductive amination of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one to the desired primary amine.

Question 1: My reaction has stalled, and I see a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer:

Reaction stalling is a common issue in reductive amination and can be attributed to several factors. The core of the problem often lies in the equilibrium of imine formation or the activity of the reducing agent.

Causality and Expert Insights:

The reductive amination is a two-step process occurring in one pot: the formation of an imine (or enamine) intermediate from the ketone and the nitrogen source, followed by its reduction to the amine. The initial imine formation is an equilibrium-driven process. If water is not effectively removed, the equilibrium will favor the starting materials, leading to incomplete conversion. Furthermore, the choice of reducing agent and its compatibility with the reaction pH is crucial for the subsequent reduction.

Troubleshooting Workflow:

Troubleshooting_Stalled_Reaction start Reaction Stalled: High Starting Material check_imine Is imine formation the rate-limiting step? start->check_imine check_reduction Is the reduction step inefficient? start->check_reduction add_acid Add a catalytic amount of acid (e.g., AcOH, Ti(i-PrO)4). check_imine->add_acid Yes remove_water Use a dehydrating agent (e.g., molecular sieves). check_imine->remove_water Yes change_reducing_agent Switch to a more robust reducing agent (e.g., NaBH(OAc)3). check_reduction->change_reducing_agent Yes optimize_pH Adjust pH to be optimal for the chosen reducing agent. check_reduction->optimize_pH Yes

Caption: Decision workflow for troubleshooting a stalled reductive amination.

Actionable Protocols:

  • Enhance Imine Formation:

    • Acid Catalysis: Add a catalytic amount of a weak acid like acetic acid. This protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial attack by the amine.

    • Water Removal: Incorporate 4Å molecular sieves into the reaction mixture to sequester the water formed during imine formation, thus driving the equilibrium towards the product.[1]

  • Optimize the Reduction Step:

    • Choice of Reducing Agent: If using sodium borohydride (NaBH₄), the reaction can be slow. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more effective for reductive aminations as they are more selective for the protonated imine over the ketone and are active over a wider pH range.[2][3] NaBH(OAc)₃ is particularly useful as it does not require acidic conditions.

    • pH Control: The reactivity of the reducing agent is pH-dependent. NaBH₃CN, for instance, is most effective in a mildly acidic environment (pH 5-6) where the imine is protonated to the more reactive iminium ion.

Question 2: I am observing the formation of a side product, 6-(1-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one. How can I suppress this?

Answer:

The formation of the corresponding alcohol is a classic side reaction in reductive aminations, arising from the direct reduction of the starting ketone.

Causality and Expert Insights:

This side reaction becomes significant when the rate of ketone reduction is competitive with or faster than the rate of imine formation and subsequent reduction. This is often the case with highly reactive reducing agents like sodium borohydride, especially if the imine formation is slow.

Strategies for Suppression:

StrategyRationaleRecommended Action
Use a More Selective Reducing Agent Agents like NaBH₃CN and NaBH(OAc)₃ are less reactive towards ketones and aldehydes compared to iminium ions.Replace NaBH₄ with 1.5 equivalents of NaBH(OAc)₃. This is often the most effective solution.[2][3]
Optimize Reaction Conditions Favor imine formation before reduction.Pre-stir the ketone and amine source (e.g., ammonium acetate) with molecular sieves for 1-2 hours before adding the reducing agent.
pH Adjustment A slightly acidic medium protonates the imine to the more electrophilic iminium ion, which is reduced much faster than the ketone.Maintain the reaction pH between 5 and 6 if using NaBH₃CN.
Question 3: My final product is contaminated with secondary and tertiary amines. How can I improve the selectivity for the primary amine?

Answer:

Over-alkylation is a potential issue where the newly formed primary amine reacts with the starting ketone to form a secondary amine, which can then react again.

Causality and Expert Insights:

The product primary amine can be more nucleophilic than the initial nitrogen source (e.g., ammonia), leading to a subsequent reaction with the ketone starting material. This is more prevalent if the concentration of the starting ketone is high relative to the nitrogen source.

Mitigation Strategies:

  • Stoichiometry Control: Use a large excess of the nitrogen source. For example, when using ammonium acetate, employ 5-10 equivalents relative to the ketone. This statistical advantage favors the reaction of the ketone with the external nitrogen source over the product amine.[4][5]

  • Ammonia as the Nitrogen Source: Using ammonia directly (as a solution in an alcohol or as ammonium hydroxide) can also provide a high concentration of the primary nucleophile.

  • Controlled Addition: In some cases, slow addition of the reducing agent to the mixture of the ketone and the nitrogen source can help maintain a low concentration of the product amine at any given time, thus minimizing its reaction with the starting material.

Detailed Protocol for Optimized Reductive Amination:

This protocol is designed to maximize the yield of the primary amine while minimizing side products.

  • To a stirred solution of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in methanol (or another suitable solvent like 1,2-dichloroethane) add ammonium acetate (7-10 eq) and activated 4Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of 1M HCl.

  • Filter off the molecular sieves and concentrate the solution under reduced pressure.

  • Perform an acid-base extraction to purify the amine. Basify the aqueous layer with 2M NaOH and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography if necessary.

FAQs: Synthesis of the Precursor, 6-acetyl-2H-1,4-benzoxazin-3(4H)-one

While 6-acetyl-2H-1,4-benzoxazin-3(4H)-one is commercially available[6][7][8][9], understanding its synthesis can be beneficial. A common route is the Friedel-Crafts acylation of the parent 2H-1,4-benzoxazin-3(4H)-one.

Question 4: I am attempting a Friedel-Crafts acylation on 2H-1,4-benzoxazin-3(4H)-one and getting low yields. What could be the issue?

Answer:

Friedel-Crafts reactions on substrates containing nitrogen atoms can be problematic.

Causality and Expert Insights:

The lone pair of electrons on the nitrogen atom of the benzoxazinone ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This has two negative consequences:

  • Catalyst Deactivation: The Lewis acid is sequestered by the nitrogen, rendering it less available to activate the acylating agent (acetyl chloride). This often necessitates the use of excess Lewis acid.

  • Ring Deactivation: The complexation of the Lewis acid with the nitrogen atom places a positive charge on the nitrogen, which deactivates the aromatic ring towards electrophilic substitution.

Improvement Strategies:

  • Choice of Lewis Acid: Milder Lewis acids such as ZnCl₂ or FeCl₃ might be more effective and lead to less complexation.

  • Reaction Conditions: Performing the reaction at higher temperatures might overcome the deactivation, but this can also lead to more side products.

  • Alternative Routes: A more reliable method is to start with a pre-functionalized precursor, such as 4-acetyl-2-aminophenol. The synthesis would then involve the cyclization to form the benzoxazinone ring.

Protocol for the Synthesis of 2H-1,4-benzoxazin-3(4H)-one from 2-Aminophenol:

This protocol outlines the formation of the core benzoxazinone structure.

  • In a flask equipped with a stirrer, add 2-aminophenol and sodium bicarbonate to chloroform.[10]

  • Slowly add chloroacetyl chloride to the stirred mixture.

  • After the addition is complete, stir the reaction at room temperature for 2 hours.

  • Filter the resulting chloroacetamide derivative.

  • Add the filtered solid to a solution of sodium hydroxide to induce cyclization.

  • Filter the precipitated 2H-1,4-benzoxazin-3(4H)-one and wash with water.

References

  • PrepChem. Synthesis of 2H-1,4-benzoxazine-3(4H)-one. Available from: [Link]

  • Elsevier. New and Efficient Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Available from: [Link]

  • ResearchGate. An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. Available from: [Link]

  • ACS Publications. Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones. Available from: [Link]

  • ResearchGate. Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[1][10]-benzoxazin-3[4H]. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • J&K Scientific. 6-Acetyl-2H-1,4-benzoxazin-3(4h)-one. Available from: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from: [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available from: [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. Available from: [Link]

  • ResearchGate. Synthesis of 6-[(4-chromon-3-yl-benzopyrano[4,3-b] pyridin-2-yl)]-2H-[1][10]-benzoxazin-3(4H)-ones. Available from: [Link]

  • RSC Publishing. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Available from: [Link]

  • Organic Chemistry Portal. Benzoxazinone synthesis. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. Available from: [Link]

  • Chemistry Stack Exchange. Friedel-Crafts alkylation of five-membered heterocycles. Available from: [Link]

  • ACS Publications. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Available from: [Link]

  • PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available from: [Link]

  • YouTube. Friedel-Crafts Acylation. Available from: [Link]

  • Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available from: [Link]

  • MDPI. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Available from: [Link]

  • PubChem. 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

  • Khan Academy. Friedel-Crafts acylation. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • SynArchive. Friedel-Crafts Acylation. Available from: [Link]

  • ACS Publications. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Available from: [Link]

  • Wikipedia. Aromatic amine. Available from: [Link]

  • YouTube. What Are Aromatic Functional Groups?. Available from: [Link]

  • PubMed. Importance of the aromatic ring in adrenergic amines. 2. Synthesis and adrenergic activity of some nonaromatic six- and eight-membered ring analogs of beta-phenylethanolamine. Available from: [Link]

  • Matrix Fine Chemicals. 6-ACETYL-2H-1,4-BENZOXAZIN-3(4H)-ONE. Available from: [Link]

  • Allen Institute for AI. Aromatic Compounds: Nomenclature, Characteristics and Conditions. Available from: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Available from: [Link]

Sources

Technical Support Guide: Purification of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the purification of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this valuable chiral intermediate. The unique structure of this molecule, featuring a basic chiral primary amine and a polar lactam moiety within the benzoxazinone core, presents a dual challenge: first, the removal of synthetic impurities (achiral purification), and second, the separation of its enantiomers (chiral resolution).

This document provides in-depth, experience-based troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended strategies to empower you to overcome these purification hurdles efficiently.

Section 1: Troubleshooting Achiral Purification

This section addresses the common issues encountered when removing by-products and unreacted starting materials from the crude product mixture. The primary difficulty arises from the basicity of the aminoethyl group, which leads to problematic interactions with standard purification media.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly or not moving from the baseline on a standard silica gel column. What is happening and how can I fix it?

A: This is the most common issue and is caused by a strong acid-base interaction between the basic primary amine of your compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction leads to peak tailing, and in severe cases, irreversible adsorption and loss of material.

Causality: The lone pair of electrons on the nitrogen atom of the amine is protonated by the acidic silanols, effectively "sticking" the compound to the stationary phase.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica by adding a small amount of a competing base to your mobile phase (eluent).[1][2]

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). TEA is a volatile organic base that will preferentially bind to the silanol groups, allowing your compound to elute symmetrically.

    • Ammonium Hydroxide (NH₄OH): For very polar amines, a solvent system like DCM/MeOH with 1-2% of concentrated ammonium hydroxide can be highly effective.[2]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic or a basic stationary phase.

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option where the silica surface is bonded with aminopropyl groups. This creates a "base shield" that minimizes interactions with any remaining free silanols and is highly effective for purifying basic compounds.[3]

    • Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for purifying amines.[1] However, it can sometimes be more reactive, so its compatibility with your molecule should be tested on a small scale first.

Q2: I'm struggling with separating my target compound from highly polar impurities. What chromatographic strategy do you recommend?

A: When dealing with polar compounds and impurities, standard normal-phase chromatography can be challenging. In this case, switching the chromatography mode is often the best approach.

Solutions:

  • Reversed-Phase Flash Chromatography: This is a powerful technique for purifying polar and ionizable compounds.[1][3]

    • Principle: In reversed-phase, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase (e.g., water/acetonitrile or water/methanol) is polar. Polar compounds have less affinity for the stationary phase and elute earlier, while non-polar compounds are retained more strongly.

    • Method: For basic amines, using a mobile phase with a slightly alkaline pH (e.g., adding 0.1% TEA or ammonium bicarbonate) will keep the amine in its neutral, free-base form. This increases its hydrophobicity and retention, leading to better separation.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is ideal for very polar, water-soluble compounds that show little to no retention in reversed-phase.[3]

    • Principle: It uses a polar stationary phase (like amine-functionalized silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water). Water acts as the strong, eluting solvent.[3] This can provide a unique selectivity profile compared to other methods.

Workflow Diagram: Selecting an Achiral Purification Strategy

start Crude Product tlc Run TLC with DCM/MeOH + 1% TEA start->tlc streak Streaking or Tailing? tlc->streak good_sep Good Separation (Rf ~0.3) streak->good_sep No no_sep Poor Separation streak->no_sep Yes flash Proceed with Normal-Phase Flash Chromatography (Silica + Modified Eluent) good_sep->flash try_rp Switch to Reversed-Phase Chromatography (C18) no_sep->try_rp

Caption: Decision tree for selecting the appropriate achiral purification method.

Section 2: A Guide to Chiral Resolution

Once the compound is chemically pure (free of synthetic impurities), the next significant challenge is to separate the two enantiomers. As a racemic mixture, both enantiomers are present in equal amounts. Their identical physical properties (solubility, boiling point, etc.) make them impossible to separate using achiral methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial and lab-scale methods for resolving the enantiomers of this compound?

A: There are two predominant strategies for enantiomeric resolution:

  • Diastereomeric Salt Crystallization: This is a classical, often cost-effective method for large-scale separations. It involves reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent").[4] This creates a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[4][5]

  • Chiral Chromatography: This is a high-resolution analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[6][] It is often faster for method development and can provide very high enantiomeric purity.

Q2: My diastereomeric salt resolution is giving poor results (low yield or low enantiomeric excess). How can I troubleshoot this process?

A: The success of a diastereomeric salt resolution is highly dependent on finding the right conditions that maximize the solubility difference between the two diastereomeric salts. Here are common failure points and their solutions:

  • Problem: No crystallization occurs, or an oil forms.

    • Cause: The diastereomeric salts are too soluble in the chosen solvent.

    • Solution: Screen a variety of solvents. The key is to find a solvent in which one diastereomer is sparingly soluble while the other remains in solution. Create a screening table to test various solvents of different polarities.[5]

Solvent ClassExamplesPolarity
Alcohols Methanol, Ethanol, IsopropanolHigh
Ketones Acetone, Methyl Ethyl KetoneMedium
Ethers Diethyl Ether, MTBELow
Esters Ethyl AcetateMedium
Hydrocarbons Hexane, TolueneVery Low
Aqueous Mixtures Isopropanol/Water, Ethanol/WaterVariable
  • Problem: The enantiomeric excess (ee) of my crystallized product is low.

    • Cause 1: Incorrect Stoichiometry. A 1:1 molar ratio of the amine to the resolving agent is not always optimal.

    • Solution 1: Experiment with stoichiometry. A common starting point for screening is to use 0.5 molar equivalents of the chiral resolving agent, which ensures that only the desired diastereomeric salt can fully precipitate.[5]

    • Cause 2: Insufficient Equilibration Time. The system may not have reached thermodynamic equilibrium, leading to co-precipitation.

    • Solution 2: Optimize stirring time and temperature. Allow the slurry to stir for an extended period (e.g., 1.5 to 24 hours) to ensure the less soluble salt fully crystallizes while the more soluble one remains in the mother liquor.[8] Sometimes, a controlled temperature gradient (heating to dissolve, then slow cooling) is necessary.

Protocol: Screening for Diastereomeric Salt Resolution

This protocol outlines a small-scale screening experiment to identify a suitable chiral resolving agent and solvent system.

Materials:

  • Racemic this compound

  • Chiral resolving agents (e.g., L-(+)-Tartaric acid, D-(-)-Tartaric acid, (S)-(+)-Camphorsulfonic acid)

  • A selection of solvents from the table above.

  • Small vials or test tubes.

Procedure:

  • Preparation: In separate vials, dissolve a small, known amount of your racemic amine (e.g., 100 mg) in a minimal amount of various test solvents.

  • Addition of Resolving Agent: Add 0.5 equivalents of the chiral resolving agent to each vial.

  • Observation at Room Temperature: Agitate the vials and observe for any precipitate formation over 1-2 hours.

  • Heating and Cooling Cycle: If no precipitate forms, gently heat the vials to dissolve all solids, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath. Scratch the inside of the vials with a glass rod to induce crystallization if necessary.

  • Isolation and Analysis: If a solid forms, isolate it by filtration, wash with a small amount of cold solvent, and dry.

  • Liberate the Amine: Dissolve the salt in water, basify with NaOH to deprotonate the amine, and extract the free amine with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purity Check: Analyze the enantiomeric excess (ee) of the isolated amine using chiral HPLC or NMR with a chiral shift reagent. The goal is to find the condition that gives the highest ee.

Workflow Diagram: Diastereomeric Salt Resolution Process

cluster_0 Salt Formation & Separation cluster_1 Liberation of Free Amine racemic Racemic Amine (R-Amine + S-Amine) mix Mix in Optimal Solvent racemic->mix acid Chiral Acid (e.g., L-Tartaric Acid) acid->mix salts Diastereomeric Salts (R-Amine:L-Acid) (S-Amine:L-Acid) mix->salts crystallize Fractional Crystallization salts->crystallize solid Solid (Less Soluble Salt) (e.g., R-Amine:L-Acid) crystallize->solid liquid Mother Liquor (More Soluble Salt) (e.g., S-Amine:L-Acid) crystallize->liquid workup_solid Acid/Base Workup solid->workup_solid workup_liquid Acid/Base Workup liquid->workup_liquid enant_r Enantiopure R-Amine workup_solid->enant_r enant_s Enantiopure S-Amine workup_liquid->enant_s

Caption: General workflow for chiral resolution via diastereomeric salt formation.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines. Benchchem.
  • SiliCycle. (n.d.). Amine Sorbent for the Separation of Polar Compounds. SiliCycle.
  • Various Authors. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate.
  • Al-Qaisi, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Al-Hourani, B. J. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). BOC Sciences.
  • Reddit contributors. (2022). Chromotography with free amines? Reddit.
  • Science Forums contributors. (2011). Amine purification. Science Forums.
  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • Reddy, T. J., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health.
  • PrepChem. (n.d.). Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. PrepChem.com.
  • Wikipedia contributors. (n.d.). Chiral resolution. Wikipedia.

Sources

Technical Support Center: 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the success of your experiments.

I. Understanding the Challenge: Why Solubility is an Issue

This compound possesses a complex chemical structure that contributes to its solubility profile. The rigid benzoxazinone core, coupled with the flexible aminoethyl side chain, creates a molecule with both hydrophobic and hydrophilic regions. The primary amine group (pKa estimated to be around 9-10) is ionizable, making its aqueous solubility highly dependent on pH. At physiological pH, a significant portion of the molecules may be in the less soluble free base form.

II. Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses the most frequently encountered solubility issues in a question-and-answer format, providing immediate, actionable solutions.

Question 1: My compound is not dissolving in aqueous buffers (e.g., PBS) at neutral pH. What should I do?

Answer: This is a common issue due to the basic nature of the aminoethyl side chain. At neutral pH, the compound is likely in its less soluble free base form. The most effective strategy is to adjust the pH.

  • Immediate Action: Prepare a concentrated stock solution in an organic solvent (see Question 2) and dilute it into your aqueous buffer.

  • Alternative Immediate Action (for aqueous stock): Acidify your aqueous solvent. Lowering the pH will protonate the primary amine, forming a more soluble salt. Start by adding small aliquots of dilute HCl (e.g., 0.1 N) to your aqueous suspension until the compound dissolves. Aim for a pH of 2-5.

Question 2: What is the best organic solvent for creating a concentrated stock solution?

Answer: Based on the solubility of related benzoxazinone derivatives, several organic solvents are good candidates.[1][2][3]

  • Primary Recommendations:

    • Dimethyl sulfoxide (DMSO): Excellent for creating high-concentration stock solutions. It is a powerful, water-miscible co-solvent.[4]

    • Dimethylformamide (DMF): Another strong, water-miscible solvent suitable for initial solubilization.[1][2]

  • Secondary Recommendations:

    • Ethanol or Methanol: These are less toxic options and may be suitable for less concentrated stock solutions. Some benzoxazinone derivatives have shown solubility in these alcohols.[1][2][3]

Solvent Selection and Stock Solution Preparation Workflow

A Start: Undissolved Compound B Select Primary Solvent: DMSO or DMF A->B C Weigh Compound and Add Solvent B->C D Vortex and/or Gentle Warming (up to 40°C) C->D E Observe for Dissolution D->E F Decision: Fully Dissolved? E->F G Yes: Stock Solution Ready (Store appropriately, e.g., -20°C) F->G Yes H No: Try Sonication F->H No I Decision: Fully Dissolved? H->I J Yes: Stock Solution Ready I->J Yes K No: Increase Solvent Volume (Lower Concentration) I->K No L Re-attempt Dissolution K->L M Still Undissolved: Consider Alternative Solvent (Ethanol/Methanol) or Advanced Techniques K->M L->I

Caption: Workflow for preparing an organic stock solution.

Question 3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

Answer: This is a classic problem of a compound being "shocked" out of solution when the solvent environment changes drastically. The key is to maintain a favorable environment for solubility.

  • Lower the Final Concentration: The most straightforward solution is to use a more dilute final concentration in your assay.

  • Use a Co-solvent in the Final Buffer: Incorporate a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer.[4] For example, if your final DMSO concentration is less than 1%, try preparing your buffer with 5-10% ethanol.

  • pH Adjustment of the Final Buffer: As mentioned, the solubility of this compound is pH-sensitive. Ensure your final buffer pH is acidic (e.g., pH 5-6.5) to keep the amine protonated and more soluble.

III. In-Depth Protocols and Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate: Determine the mass of this compound needed for your desired volume of 10 mM stock solution. (Molecular Weight: ~206.23 g/mol )

  • Weigh: Accurately weigh the compound in a suitable vial.

  • Add Solvent: Add the calculated volume of DMSO.

  • Solubilize: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 30-40°C in a water bath and/or sonicate for 5-10 minutes.

  • Verify: Ensure the solution is clear and free of particulates.

  • Store: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solubilization via pH Adjustment
  • Suspend: Add the desired mass of the compound to your chosen aqueous buffer (e.g., water or saline).

  • Acidify: While stirring, add 1N HCl dropwise. Monitor the pH and the visual clarity of the suspension.

  • Dissolve: Continue adding acid until the compound fully dissolves. Note the final pH.

  • Adjust (Optional): If a higher pH is required for your experiment, you can carefully back-titrate with a base (e.g., 1N NaOH), but be aware that the compound may precipitate as you approach its pKa.

IV. Frequently Asked Questions (FAQs)

  • Q: Can I increase the temperature to improve solubility?

    • A: Gentle warming (up to 40°C) can be effective, especially with organic solvents. However, be cautious with aqueous solutions, as excessive heat can degrade the compound. Always perform a small-scale test first.

  • Q: What if I still can't achieve the desired concentration?

    • A: If standard methods fail, you may need to explore advanced formulation strategies. These can include the use of surfactants, creating solid dispersions, or forming inclusion complexes with cyclodextrins.[5][6] These methods often require specialized expertise.

  • Q: How does particle size affect solubility?

    • A: Smaller particle size increases the surface area available for solvent interaction, which can increase the rate of dissolution.[5][7] Techniques like micronization can be beneficial but do not change the equilibrium solubility.[4][5]

  • Q: Is it better to use a salt form of the compound if available?

    • A: Yes. If a salt form (e.g., hydrochloride salt) is available, it will likely have significantly better aqueous solubility than the free base, as the amine is already protonated.

V. Data Summary

Solvent Type Recommended Solvents Expected Solubility Notes
Aqueous Acidic Buffers (pH 2-5)HighSolubility is driven by the protonation of the primary amine.
Aqueous Neutral/Basic Buffers (pH > 7)Low to Very LowThe compound is in its less soluble free base form.
Polar Aprotic DMSO, DMFHighGood for high-concentration stock solutions.[1][2]
Polar Protic Ethanol, MethanolModerateSuitable for lower concentration stocks; less toxic than DMSO/DMF.[3]

VI. Logical Troubleshooting Pathway

Caption: A step-by-step decision tree for troubleshooting solubility.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Jadhav, N. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2013, 1-10. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Nefisath, P. M., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-53. [Link]

  • Nefisath, P. M., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4581. [Link]

  • PubChem. 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • Pharmaffiliates. 6-amino-2,4-dihydro-1,4-benzoxazin-3-one. [Link]

  • PubChem. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • Molecules. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives. [Link]

  • Acta Crystallographica Section E. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. [Link]

Sources

Technical Support Center: Stability Studies of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability studies on 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one. It is structured in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Part 1: Initial Analysis & Method Development

Q1: My initial purity analysis of a new batch of this compound by HPLC shows multiple peaks, even before starting my stability study. What could be the cause?

A1: This is a common issue that can stem from several sources. It's crucial to resolve this before initiating stability testing to ensure you are not misinterpreting pre-existing impurities as degradants.

  • Causality: The presence of multiple peaks at the outset can be attributed to either impurities from the synthetic route or on-the-fly degradation during sample preparation and analysis. The benzoxazinone scaffold can be susceptible to nucleophilic attack, and the primary amine on the ethyl side chain is a potential site for various reactions.[1][2]

  • Troubleshooting Steps:

    • Verify Synthetic Purity: Obtain the certificate of analysis for the batch. If possible, use an orthogonal analytical technique (e.g., LC-MS, NMR) to confirm the identity and purity of the main peak.

    • Assess Sample Preparation: The choice of diluent is critical. Protic solvents or buffers at non-neutral pH can initiate degradation. Prepare a fresh sample in a well-vetted, inert solvent like acetonitrile/water (50:50 v/v) and inject it immediately. Compare this to a sample that has been left on the autosampler for several hours to check for time-dependent degradation.

    • Optimize HPLC Method: Your analytical method may not be optimized. Ensure the mobile phase pH is compatible with the compound's stability. A high-performance liquid chromatography (HPLC) method is often the most accurate for this analysis.[3] For amine-containing compounds, a pH between 3 and 7 is often a good starting point to ensure the primary amine is protonated and stable. Using a mass spectrometry (MS) compatible method can be highly beneficial for peak verification and identification.[4]

Q2: I'm developing a stability-indicating HPLC method. What are the key chromatographic factors I need to optimize to ensure I can separate all relevant degradants?

A2: Developing a robust stability-indicating method is paramount for accurate stability assessment.[5][6] The goal is to separate the active pharmaceutical ingredient (API) from all potential process impurities and degradation products.[4]

  • Causality: Co-elution of the parent compound with a degradant can lead to an overestimation of stability, while co-elution of different degradants can mask the true degradation pathway. Forced degradation studies are essential to generate these degradants and challenge the method's specificity.[7]

  • Optimization Strategy:

    • Column Selection: A C18 column is a versatile starting point. Consider a column with end-capping to minimize peak tailing for the basic amino group.

    • Mobile Phase Composition: Systematically vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. A gradient elution is typically necessary to resolve both early-eluting polar degradants and the parent compound.

    • Forced Degradation Samples: Analyze samples from forced degradation studies (acid, base, oxidation, heat, light) to ensure peak purity of the parent compound and resolution of all generated degradants.[8] A photodiode array (PDA) detector is invaluable for checking peak purity.

    • Detector: While UV detection is standard, coupling your HPLC to a mass spectrometer (LC-MS) provides invaluable data for identifying the mass of degradant peaks, which is the first step in structural elucidation.[4]

Part 2: Forced Degradation Studies

Q3: I'm observing rapid degradation of this compound under acidic and basic conditions. What is the likely mechanism?

A3: The structure contains a lactam (a cyclic amide) within the benzoxazinone ring, which is susceptible to hydrolysis under both acidic and basic conditions.[9][10]

  • Causality:

    • Base-catalyzed hydrolysis: A hydroxide ion can act as a nucleophile, attacking the carbonyl carbon of the lactam. This leads to the opening of the heterocyclic ring to form an amino acid derivative.

    • Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

  • Expected Degradant: The primary degradation product would be the ring-opened compound, N-(2-hydroxyphenyl)-2-aminopropanoic acid derivative.

  • Experimental Tip: When conducting hydrolytic studies, aim for 5-20% degradation.[11] If degradation is too rapid, consider reducing the temperature, shortening the exposure time, or using milder acid/base concentrations.

Q4: My oxidative stress study (using H₂O₂) shows several new peaks. What are the potential sites of oxidation on the molecule?

A4: Oxidation is often a complex degradation pathway.[12] For this compound, there are two primary sites susceptible to oxidation.

  • Causality:

    • Primary Amine: The aminoethyl side chain is a likely target. Primary amines can be oxidized to various products, including hydroxylamines, nitroso, or nitro derivatives.[13][14] Peroxide-mediated reactions are common with amines.[12]

    • Benzoxazinone Ring: The electron-rich aromatic ring can be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or quinone-like structures.

  • Troubleshooting: Use LC-MS to determine the mass of the degradation products. An increase of 16 amu often suggests the addition of an oxygen atom (N-oxide or aromatic hydroxylation). An increase of 32 amu could indicate the formation of a peroxide or further oxidation.

Q5: How do I properly conduct a photostability study according to ICH guidelines, and what should I look out for with this specific molecule?

A5: Photostability testing is a mandatory part of stress testing to evaluate whether light exposure results in unacceptable changes.[15][16] The ICH Q1B guideline provides a harmonized approach.[17][18]

  • Causality: The aromatic benzoxazinone core contains chromophores that can absorb UV/Visible light. This absorbed energy can lead to photochemical reactions, causing degradation.

  • ICH Q1B Protocol Summary:

    • Exposure: Expose the drug substance (solid and in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[19]

    • Controls: A dark control, wrapped in aluminum foil, must be run in parallel to differentiate between thermal and light-induced degradation.

    • Analysis: Compare the samples exposed to light with the dark control. Any significant degradation in the light-exposed sample not seen in the control is attributed to photodegradation.

  • Molecule-Specific Considerations: Aromatic amines can be particularly photosensitive. Look for discoloration of the sample (photolysis often produces colored byproducts) and analyze for a wide range of potential degradants by HPLC.

Experimental Protocols & Data

Protocol 1: General Forced Degradation Workflow

This protocol outlines a standard workflow for subjecting this compound to forced degradation conditions.

Objective: To generate potential degradation products and test the specificity of the analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.

    • Thermal: Store the stock solution (in a sealed vial) at 80°C for 24 hours.

    • Photolytic: Expose the stock solution in a transparent vial to ICH Q1B conditions. Run a dark control in parallel.

  • Sample Quenching & Analysis:

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-PDA method.

Data Summary Table

The following table summarizes typical results from a forced degradation study, which should be used to validate the analytical method.

Stress Condition% Degradation of Parent CompoundNumber of Degradation PeaksObservations
0.1 M HCl, 60°C, 4h~15%2Major peak likely ring-opened product.
0.1 M NaOH, RT, 2h~18%1Single major degradant observed.
3% H₂O₂, RT, 8h~12%3Multiple minor peaks, suggesting complex pathway.
Heat, 80°C, 24h< 2%0Compound is thermally stable under these conditions.
Light (ICH Q1B)~8%2Slight yellowing of solution observed.
Dark Control< 1%0Confirms degradation is due to light.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the primary sites of molecular instability for this compound under common stress conditions.

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis API 6-(1-aminoethyl)-2H-1,4- benzoxazin-3(4H)-one Acid/Base Hydrolysis->API Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->API Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->API DP1 Ring-Opened Product (Hydrolysis of Lactam) API->DP1 Lactam Cleavage DP2 N-Oxide / Hydroxylamine (Oxidation of Amine) API->DP2 Amine Oxidation DP3 Aromatic Hydroxylation (Oxidation/Photolysis) API->DP3 API->DP3 Ring Oxidation

Caption: Potential degradation pathways for the target compound.

Forced Degradation Experimental Workflow

This workflow diagram provides a visual guide to the process of conducting forced degradation studies.

Workflow cluster_stress Apply Stress Conditions start Prepare API Stock Solution acid Acid Hydrolysis start->acid Expose base Base Hydrolysis start->base Expose oxid Oxidation start->oxid Expose photo Photolysis (with Dark Control) start->photo Expose thermal Thermal start->thermal Expose quench Neutralize & Dilute Samples acid->quench base->quench oxid->quench photo->quench thermal->quench analyze Analyze by Stability-Indicating HPLC-PDA/MS quench->analyze report Evaluate Data & Assess Method Specificity analyze->report

Sources

Technical Support Center: Synthesis of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this important benzoxazinone derivative. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring high purity and yield.

Introduction: The Synthetic Challenge

The primary route to this compound involves the reductive amination of the corresponding ketone, 6-acetyl-2H-1,4-benzoxazin-3(4H)-one. While conceptually straightforward, this transformation is often accompanied by the formation of several side products that can complicate purification and significantly reduce the yield of the desired primary amine. This guide will dissect the common pitfalls of this reaction and provide actionable solutions.

Troubleshooting Guide: Navigating Common Side Products

This section addresses the most frequently encountered issues during the synthesis of this compound via reductive amination.

Issue 1: Formation of the Secondary Alcohol Side Product

Question: My reaction mixture shows a significant amount of a byproduct with a mass corresponding to the reduction of the starting ketone to an alcohol (1-(2H-1,4-benzoxazin-3(4H)-on-6-yl)ethan-1-ol). What is causing this, and how can I prevent it?

Answer:

Causality: The formation of the secondary alcohol is a classic example of a competing reduction pathway. This occurs when the reducing agent reacts with the starting ketone before it can form an imine with the ammonia source. This is particularly prevalent with strong reducing agents like sodium borohydride under conditions that do not favor imine formation.[1][2]

Mechanism of Side Product Formation:

Caption: Reduction of the starting ketone to the corresponding alcohol.

Troubleshooting Protocol:

  • Choice of Reducing Agent: Switch to a milder and more selective reducing agent that preferentially reduces the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose as their reactivity towards ketones is significantly lower, especially at neutral or slightly acidic pH.[3]

  • pH Control: Maintain a slightly acidic pH (around 5-6) during the reaction. This protonates the carbonyl oxygen, activating it for nucleophilic attack by ammonia to form the imine, while not being acidic enough to cause significant hydrolysis of the imine or decomposition of the reducing agent.

  • Stepwise Procedure: Consider a two-step, one-pot approach. First, allow the imine to form by stirring the ketone and ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol for a period before adding the reducing agent. This increases the concentration of the imine intermediate, favoring its reduction over the ketone.[3][4]

Data Summary: Reducing Agent Selectivity

Reducing AgentTypical ConditionsSelectivity for Imine vs. KetonePotential Issues
Sodium Borohydride (NaBH₄)Methanol, 0°C to RTLowSignificant alcohol byproduct formation.[1][2]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 5-6HighToxicity of cyanide byproducts.[3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE) or THFVery HighMoisture sensitive.
Catalytic Hydrogenation (e.g., H₂/Pd-C)Methanol, Acidic additiveVariableCan lead to over-reduction of other functional groups.
Issue 2: Formation of the Secondary Amine Side Product

Question: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the secondary amine formed by the reaction of my desired primary amine with another molecule of the starting ketone. How can I suppress this over-alkylation?

Answer:

Causality: The formation of the secondary amine is a common issue in reductive aminations, especially when synthesizing primary amines. The newly formed primary amine is often more nucleophilic than the ammonia source and can compete to react with the starting ketone, leading to the formation of a secondary amine.[5][6]

Mechanism of Side Product Formation:

Sources

Technical Support Center: Optimizing Bioassay Conditions for 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with novel benzoxazinone derivatives, including "6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one". This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you design, optimize, and execute robust and reproducible bioassays. Given that this is a novel compound, we will cover the foundational steps of assay development, from initial characterization to addressing common experimental hurdles.

Part 1: Foundational Understanding & Initial Assay Design

This section addresses the crucial first steps in characterizing a novel compound and selecting an appropriate assay format.

Q1: We have synthesized "this compound" but its biological target is unknown. Where do we begin?

A1: With an unknown target, your initial goal is to gather as much information as possible about the compound's general biological effects. The benzoxazinone scaffold is known to exhibit a wide range of activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] Therefore, a tiered approach is recommended:

  • Phenotypic Screening: Start with broad, cell-based phenotypic assays to observe the compound's effect on whole cells. This can provide clues about its potential mechanism of action.[5]

  • Target Deconvolution: If a consistent and potent phenotypic effect is observed, you can then move towards identifying the specific molecular target.

A recommended initial workflow is outlined below:

A Compound Synthesis & Purity Analysis B Solubility & Stability Assessment A->B C Broad Phenotypic Screening (e.g., cell viability, proliferation) B->C E Dose-Response & IC50/EC50 Determination C->E D Selection of Relevant Cell Lines D->C F Hit Confirmation & Validation E->F G Target Deconvolution Studies F->G

Caption: Initial workflow for a novel compound with an unknown target.

Q2: How do we choose the right cell lines for our initial screens?

A2: The choice of cell lines is critical for the relevance of your findings.[6] Consider the following:

  • Diversity: Start with a panel of cell lines from different tissue origins (e.g., lung, breast, colon, liver) to identify any tissue-specific effects.

  • Disease Relevance: If you have a therapeutic area in mind (e.g., oncology), select cell lines that are representative of that disease. For instance, some benzoxazinone derivatives have shown activity against cancer cells overexpressing c-Myc.[7]

  • Known Expression Profiles: If literature suggests potential targets for similar compounds, choose cell lines with known high or low expression of those targets.

  • Growth Characteristics: Select cell lines that are robust, have a consistent doubling time, and are easy to culture to ensure assay reproducibility.[6]

Part 2: Troubleshooting Common Bioassay Issues

This section provides a question-and-answer guide to specific problems you may encounter during your experiments.

Solubility and Compound Handling

Q3: Our compound is precipitating in the assay medium. How can we solve this?

A3: Poor solubility is a common issue with small molecules. Here’s a systematic approach to troubleshoot this:

  • Solvent Selection:

    • DMSO: Dimethyl sulfoxide (DMSO) is the most common solvent for stock solutions. Ensure your final DMSO concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity.

    • Alternative Solvents: If DMSO is not suitable, consider ethanol, methanol, or other organic solvents, always keeping the final concentration in mind.

  • Stock Concentration: Prepare a high-concentration stock solution and perform serial dilutions. Avoid making large dilutions directly into aqueous buffers.

  • Use of Surfactants or Excipients: In some cases, a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 can help maintain solubility in aqueous solutions. However, these should be used with caution as they can affect cell membranes and enzyme activity.[8]

  • Sonication and Warming: Gently warming the solution or using a sonicator can help dissolve the compound. However, be mindful of the compound's stability at higher temperatures.

Protocol for Assessing Compound Solubility

  • Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the compound in your assay medium to the desired final concentrations.

  • Incubate the dilutions under the same conditions as your assay (e.g., 37°C, 5% CO2).

  • After the incubation period, visually inspect each well for precipitation. For a more quantitative measure, you can read the absorbance at a high wavelength (e.g., 600-700 nm) on a plate reader; an increase in absorbance can indicate precipitation.

Assay Signal and Reproducibility

Q4: We are seeing high variability between replicate wells. What are the likely causes?

A4: High variability can undermine the reliability of your results. Consider these common sources of error:

Potential Cause Explanation & Troubleshooting Steps
Pipetting Errors Inaccurate or inconsistent liquid handling is a major source of variability. Solution: Use calibrated pipettes, practice proper pipetting technique, and consider using automated liquid handlers for high-throughput screening.[8][9]
Cell Seeding Density Uneven cell distribution in the microplate can lead to significant well-to-well differences. Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling.[6][10]
Edge Effects Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media concentration. Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[10]
Reagent Instability Some reagents, like enzymes or substrates, can degrade over time, especially if not stored correctly. Solution: Prepare fresh reagents for each experiment and follow the manufacturer's storage recommendations. Aliquot reagents to avoid repeated freeze-thaw cycles.
Inconsistent Incubation Times Variations in the timing of reagent addition or signal reading can affect the results. Solution: Use a multichannel pipette or automated dispenser for simultaneous reagent addition. Read all plates at a consistent time point.[8]

Q5: Our assay window (signal-to-background ratio) is too small. How can we improve it?

A5: A small assay window makes it difficult to distinguish true hits from noise. To improve this:

  • Optimize Reagent Concentrations:

    • Enzyme/Substrate: For enzymatic assays, titrate the enzyme and substrate concentrations to find the optimal balance that gives a robust signal without being wasteful. Running the assay with the substrate concentration at or below its Michaelis-Menten constant (Km) is often recommended for identifying competitive inhibitors.[11]

    • Antibodies: In immunoassays, determine the optimal concentrations of primary and secondary antibodies through titration.

  • Increase Incubation Time: A longer incubation may allow for greater signal development. However, be mindful of potential signal decay or the introduction of artifacts over extended periods.

  • Change Detection Method: If you are using an absorbance-based assay, consider switching to a more sensitive fluorescence or luminescence-based readout.[9][12]

  • Optimize Cell Seeding Density: For cell-based assays, the number of cells per well can significantly impact the signal. Test a range of seeding densities to find the one that provides the maximum signal-to-background ratio.[6]

Interpreting Results and Off-Target Effects

Q6: We have a potent "hit" in our primary screen. How do we confirm it's a real effect and not an artifact?

A6: Hit confirmation is a critical step to eliminate false positives.[13] A robust hit validation workflow should be implemented.

cluster_0 Hit Confirmation cluster_1 Hit Validation A Primary Screen Hit B Resupply & Retest (Fresh Compound) A->B C Dose-Response Curve (Confirm Potency & Efficacy) B->C D Orthogonal Assay C->D E Counter-Screen for Assay Interference C->E F Assess for Off-Target Effects D->F

Caption: A typical workflow for hit confirmation and validation.

  • Orthogonal Assays: Use a different assay that measures the same biological endpoint but with a different technology. For example, if your primary screen measured cell viability with a metabolic assay (like MTT), a confirmatory assay could measure ATP content (like CellTiter-Glo®).

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself. For example, in fluorescence-based assays, some compounds may be autofluorescent, leading to a false-positive signal.

Q7: We observe cytotoxicity in our cell-based assay. Could this be an off-target effect?

A7: Yes, it is highly plausible that unexpected cellular phenotypes arise from off-target effects.[14] Small molecules can interact with multiple proteins, leading to a range of cellular responses.[15][16][17][18]

How to Investigate Off-Target Effects:

  • Target Knockout/Knockdown: The most definitive way to confirm an on-target effect is to test your compound in a cell line where the intended target has been knocked out (e.g., using CRISPR/Cas9) or knocked down (e.g., using siRNA). If the compound's effect is diminished or abolished in these cells, it strongly suggests an on-target mechanism.[14]

  • Broad Kinase or Protease Profiling: If you suspect your compound is a kinase or protease inhibitor, screen it against a panel of related enzymes to assess its selectivity.

  • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down the proteins that your compound binds to in a cellular lysate.

Common cellular consequences of off-target effects can include the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage.[14]

Part 3: Frequently Asked Questions (FAQs)

Q8: What is a good Z'-factor and how do we calculate it?

A8: The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay. It measures the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13][19]

Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

Q9: How many points should we use for a dose-response curve?

A9: The number of doses depends on the type of analysis. For a sigmoidal curve fit (e.g., a four-parameter logistic model), a minimum of nine points is recommended to adequately define the upper and lower asymptotes and the linear portion of the curve.[20] For a parallel line analysis, a minimum of four to five doses within the linear range is advisable.[20][21]

Q10: What are the best practices for creating and maintaining cell banks for our assays?

A10: Consistent cell quality is paramount for reproducible bioassays.

  • Master and Working Cell Banks: Create a two-tiered cell banking system. A master cell bank (MCB) is created from a single clone and extensively characterized. A working cell bank (WCB) is derived from the MCB and used for routine experiments.

  • Passage Number: Establish a maximum passage number for your cells and do not exceed it. Cells can undergo phenotypic and genotypic drift at high passage numbers.[6]

  • Cryopreservation: Use a controlled-rate freezer or a freezing container (like Mr. Frosty™) to ensure high cell viability upon thawing.

  • Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.

References

  • Bambeke, F., Michot, J. M., Van, T., & Tulkens, P. M. (2004). The bacterial ribosome as a target for antibiotics: macrolides, lincosamides, and streptogramins. Current drug targets, 5(4), 361-373.
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Duan, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. (2009). The Journal of Biochemistry. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2014). BMC Systems Biology.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (2021). SLAS Discovery. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. [Link]

  • Enhance Drug Efficacy With Cell-Based Assays. (n.d.). Pharmaron. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Platypus Technologies. [Link]

  • Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in molecular biology. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2020). ResearchGate. [Link]

  • Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. [Link]

  • Structures of (a) benzoxazinone derivatives. (n.d.). ResearchGate. [Link]

  • 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Essentials in Bioassay Design and Relative Potency Determination. (2016). BioProcess International. [Link]

  • Restriction Enzyme Troubleshooting Guide. (n.d.). New England Biolabs. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (2007). Journal of Agricultural and Food Chemistry. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2023). ResearchGate. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Building a Robust Biological Assay for Potency Measurement. (2015). BioProcess International. [Link]

  • Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. (2018). Research & Reviews: A Journal of Drug Formulation, Development and Production. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (2020). Molecules. [Link]

  • Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[15][22]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2024). ACS Omega. [Link]

  • Essentials in Bioassay Development. (2019). BioPharm International. [Link]

  • Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation. (2022). Pharmaceutical Sciences and Research. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[15][22]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

  • 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Technical Support Center: A-Z Guide for the Experimental Use of Novel Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on "6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one"

Initial searches for "this compound" did not yield specific data on its dosage and administration. This suggests the compound may be a novel chemical entity, not yet extensively characterized in publicly available literature. Benzoxazinone derivatives are a class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Therefore, this guide provides a comprehensive framework for establishing dosage and administration protocols for novel benzoxazinone derivatives, using "this compound" as a working example.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Compound Handling and Solubility

Question: I have received a sample of a novel benzoxazinone derivative. What is the first step in preparing it for in vitro experiments?

Answer: The first and most critical step is to determine the compound's solubility. Poor aqueous solubility is a common challenge for new chemical entities, with over 40% being practically insoluble in water.[3][4] Establishing a reliable method for dissolving the compound is essential for accurate and reproducible results.

Step-by-Step Protocol: Initial Solubility Screening

  • Visual Inspection: Examine the compound's physical state (e.g., crystalline, amorphous, oily).

  • Solvent Selection: Start with a small amount of the compound (e.g., 1-5 mg) and test its solubility in a range of common laboratory solvents. A good starting point is Dimethyl Sulfoxide (DMSO), as it is a powerful solvent for many organic molecules.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution, for example, 10-100 mM in 100% DMSO.[5]

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Aqueous Solubility Assessment (Kinetic Solubility):

    • Perform serial dilutions of the DMSO stock solution into your chosen aqueous buffer or cell culture medium.[6]

    • Visually inspect for any signs of precipitation (cloudiness or solid particles) immediately and after a period of incubation (e.g., 1-2 hours) at the experimental temperature (e.g., 37°C).[5]

    • The highest concentration that remains clear is your maximum working concentration under these conditions.

Question: My compound precipitates when I add the DMSO stock to my cell culture medium. What can I do?

Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous environment where it is less soluble.[5]

Troubleshooting Compound Precipitation in Media

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Determine the maximum soluble concentration through a solubility test.[5]
Rapid Dilution Adding a concentrated stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[5]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[5]
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) may be too high, affecting both compound solubility and cell health.Keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%, to minimize toxicity.
Media Components Components in the media, such as salts or proteins in serum, can interact with the compound and reduce its solubility.[7][8]Test solubility in both serum-free and serum-containing media. If precipitation occurs in the presence of serum, consider reducing the serum concentration or using a different basal media formulation.[5]

G

Section 2: In Vitro Dosage and Administration

Question: How do I determine the appropriate concentration range for a first-time cell-based assay with a novel compound?

Answer: For a completely new compound, it is recommended to start with a broad range of concentrations to determine its potency (e.g., IC50 or EC50). A common starting point is a logarithmic dilution series.[9]

Experimental Protocol: Determining Initial Dose-Response Range

  • Prepare Stock Solution: Make a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

  • Wide-Range Dilution Series:

    • Perform a 10-fold serial dilution of your stock solution to cover a wide concentration range, for example, from 100 µM down to 1 nM.[9]

    • This initial screen will help you identify the approximate concentration at which your compound elicits a biological response.

  • Cell Treatment:

    • Seed your cells at a consistent and optimal density.[10][11]

    • Add the different concentrations of your compound to the cells. Remember to include a vehicle control (cells treated with the same concentration of DMSO as your highest compound concentration) to account for any solvent effects.

  • Assay and Analysis:

    • After the desired incubation time, perform your cell-based assay (e.g., viability, apoptosis, or a specific signaling pathway assay).

    • Plot the results as a dose-response curve to estimate the EC50/IC50 value.

  • Narrow-Range Follow-Up: Once you have an approximate effective concentration, you can perform a follow-up experiment with a narrower range of concentrations (e.g., 2-fold dilutions) around the estimated EC50/IC50 to obtain a more precise value.[9]

Question: How long should I expose the cells to the compound?

Answer: The optimal incubation time depends on the biological question you are asking and the mechanism of action of your compound. It is advisable to perform a time-course experiment to determine the ideal duration.[12]

  • For acute effects , such as the inhibition of a signaling pathway, a short exposure of minutes to a few hours may be sufficient.

  • For chronic effects , such as changes in cell proliferation or apoptosis, longer incubation times of 24, 48, or 72 hours are common.[12]

Section 3: In Vivo Administration

Question: I am planning to move to animal studies. How do I choose a suitable vehicle for oral or intraperitoneal administration?

Answer: Vehicle selection for in vivo studies is critical and must be carefully considered to ensure the compound is delivered effectively without causing adverse effects from the vehicle itself.[13][14] The choice of vehicle will depend on the compound's solubility and the route of administration.

Commonly Used Vehicles for Preclinical Studies

Vehicle Properties and Use Cases Considerations
Saline (0.9% NaCl) Aqueous vehicle, suitable for water-soluble compounds.Not suitable for hydrophobic compounds.
Carboxymethylcellulose (CMC) An aqueous suspension agent for poorly soluble compounds. A common concentration is 0.5% w/v in water.Can increase viscosity. Ensure uniform suspension before each administration.
Polyethylene Glycol (PEG) 400 A water-miscible co-solvent that can improve the solubility of some compounds.Can have inherent biological effects at high concentrations.[13]
DMSO A strong solvent, but its use in vivo is limited due to potential toxicity.Generally used as a co-solvent at low percentages (e.g., <10%) in combination with other vehicles like PEG or saline.[14]
Corn Oil / Sesame Oil For highly lipophilic compounds, administration as a solution or suspension in oil may be appropriate.Can affect compound absorption and metabolism.

Important Considerations for In Vivo Studies:

  • Pilot Studies: Before commencing a large-scale study, it is often necessary to conduct a pilot study to assess the feasibility of the chosen formulation and to observe for any immediate adverse effects.[15][16]

  • Dose Volume: The volume of the formulation administered should be appropriate for the size of the animal and the route of administration.

  • Stability: The stability of the compound in the chosen vehicle should be confirmed for the duration of the study.

  • Ethical Considerations: All animal studies must be designed and conducted with the highest standards of animal welfare and in accordance with institutional and national guidelines.[17][18]

G

References

  • National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • Moctezuma-Ramirez, A., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2023, October 18). (PDF) Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Farmacia. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]

  • PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Journal of Drug Delivery & Therapeutics. (2019, November 11). Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Retrieved from [Link]

  • ResearchGate. (2018, March 29). How to choose concentration range of drug for cancer-cell proliferation assay?. Retrieved from [Link]

  • YouTube. (2018, November 19). From cell seeding to analysis - Getting the best out of your cell-based assay. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Vehicle Effect on In-Vitro and In-Vivo Performance of Spray Dry Dispersions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC. Retrieved from [Link]

  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • ResearchGate. (2025, September 20). De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. Retrieved from [Link]

  • PubMed. (2025, September 16). De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. Retrieved from [Link]

Sources

"6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one" common experimental errors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges associated with the synthesis, purification, and handling of this chiral benzoxazinone derivative. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.

The synthesis of this molecule is typically not a single reaction but a multi-step sequence, most commonly involving the formation of the benzoxazinone core followed by the elaboration of the 6-position substituent. The most frequent precursor is 6-acetyl-2H-1,4-benzoxazin-3(4H)-one, which is then converted to the target primary amine via reductive amination.[1] This guide is structured to address errors at each critical stage of this synthetic pathway.

Part 1: Synthesis of the Benzoxazinone Core

The foundational step is the creation of the heterocyclic benzoxazinone scaffold. Numerous methods exist, but most rely on the cyclization of an appropriately substituted aminophenol derivative or anthranilic acid.[2][3] Errors at this stage are common and can derail the entire synthesis.

FAQ 1: My yield for the benzoxazinone ring formation is consistently low, and I'm isolating a significant amount of an uncyclized amide intermediate. What is happening?

Answer: This is a classic problem in benzoxazinone synthesis, particularly when using methods involving acylation of an aminophenol or anthranilic acid followed by cyclization. The formation of the stable N-acyl intermediate without subsequent ring closure is a common side reaction.[4]

Causality:

  • Insufficient Activation: The carboxylic acid group (or its ester equivalent) of the acylated intermediate requires activation to be attacked by the neighboring hydroxyl or amino group to close the ring. If conditions are not forcing enough (e.g., inadequate heat, wrong dehydrating agent), the reaction stalls.

  • Stoichiometry: In syntheses using acid chlorides, using only one equivalent can lead to acylation of the amine without promoting the cyclization step. Often, a second equivalent is needed to form a mixed anhydride that facilitates ring closure.[4]

  • Steric Hindrance: Bulky groups near the reacting centers can slow down the intramolecular cyclization, allowing the linear amide intermediate to persist.

Troubleshooting Protocol:

  • Verify Intermediate Identity: Confirm the byproduct is indeed the uncyclized N-acyl intermediate using NMR and MS.

  • Force Cyclization: If you have already isolated the N-acyl intermediate, you can often force the cyclization post-synthesis. A common and effective method is to reflux the intermediate in acetic anhydride.[4]

  • Optimize Reaction Conditions:

    • Solvent: Ensure you are using a high-boiling, anhydrous solvent (e.g., DMF, Toluene with a Dean-Stark trap) to facilitate dehydration.

    • Catalyst: For syntheses starting from anthranilic acids, pyridine is often used not just as a base but as a catalyst. Ensure it is dry.[4]

    • Dehydrating Agent: Consider adding a dedicated cyclizing/dehydrating agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to the primary reaction.

dot

G start Low Yield of Benzoxazinone Core check_byproduct Identify Major Byproduct(s) via NMR/MS start->check_byproduct is_amide Is it the Uncyclized N-Acyl Intermediate? check_byproduct->is_amide force_cyclize Action: Force Cyclization (e.g., Reflux in Acetic Anhydride) is_amide->force_cyclize Yes other_issue Issue is not simple cyclization failure. Re-evaluate starting materials, reagents, and potential side reactions. is_amide->other_issue No optimize_reaction Action: Re-run & Optimize Primary Reaction force_cyclize->optimize_reaction For future runs

Caption: Troubleshooting workflow for low benzoxazinone yield.

Part 2: Reductive Amination of the 6-Acetyl Precursor

The conversion of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one to the desired 6-(1-aminoethyl) product is a critical transformation. Reductive amination is the most direct route, involving the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ.[5]

FAQ 2: During my reductive amination with ammonia and a hydride reagent, I'm getting a mixture of the desired primary amine, unreacted ketone, and a significant amount of the corresponding alcohol. How can I improve selectivity?

Answer: This is a common chemoselectivity issue in reductive amination.[5] It arises from a competition between two reduction pathways: the reduction of the desired imine intermediate and the direct reduction of the starting ketone. The key is to favor imine formation and use a reducing agent that selectively reduces the imine/iminium ion over the ketone.

Causality:

  • Reagent Reactivity: Powerful reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the ketone carbonyl before it has a chance to form the imine with the ammonia source.[6][7]

  • Reaction Kinetics: Imine formation is an equilibrium-driven process. If the equilibrium is unfavorable or slow, the concentration of the imine intermediate will be low, giving the reducing agent more opportunity to attack the more abundant ketone.[5]

  • pH Control: The reaction is typically fastest under weakly acidic conditions (pH 4-5), which catalyze imine formation and generate the more reactive iminium ion. However, incorrect pH can either slow imine formation or decompose the hydride reagent.

Troubleshooting & Optimization Protocol:

  • Switch to a Selective Reducing Agent: This is the most critical change. Use a milder, more selective hydride source that is known to preferentially reduce imines over ketones.

    • Sodium Cyanoborohydride (NaBH₃CN): The classic choice. It is stable at neutral to weakly acidic pH and is selective for the protonated iminium ion over the neutral carbonyl.[7]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): Another excellent choice, particularly for less reactive ketones. It is less toxic than NaBH₃CN and often gives higher yields.[6]

  • Control the Reaction Sequence:

    • Pre-formation of the Imine: Mix the 6-acetylbenzoxazinone precursor and the ammonia source (e.g., ammonium acetate, ammonia in methanol) in the solvent.

    • Monitor by TLC/LC-MS: Allow the mixture to stir for 1-2 hours at room temperature and monitor the reaction for the disappearance of the starting ketone and the appearance of a new spot corresponding to the imine.

    • Add Reductant: Only after confirming significant imine formation should you add the reducing agent (e.g., NaBH₃CN) portion-wise.

dot

G cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: In-Situ Reduction Ketone 6-Acetyl-Benzoxazinone Imine Imine Intermediate Ketone->Imine Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Reducer Selective Reductant (e.g., NaBH3CN) Imine->Reducer Monitor completion before adding reductant Product Target Primary Amine Reducer->Product

Caption: Workflow for selective reductive amination.

Reducing AgentTypical Solvent(s)Key CharacteristicsReference
Sodium Borohydride (NaBH₄) MeOH, EtOHHighly reactive; can reduce ketones. Best added after imine formation is complete.[6]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, DCESelective for imines/iminium ions. Tolerates water. Requires pH control.[6][7]
Sodium Triacetoxyborohydride (STAB) DCE, THF, DCMSelective for imines. Water-sensitive. Does not require separate acid catalyst.[6][8]
FAQ 3: My reaction is clean, but I'm struggling to purify the final primary amine. It streaks on silica gel and the yield after chromatography is poor.

Answer: Primary amines are notoriously difficult to purify via standard silica gel chromatography. Their basic nature causes strong, often irreversible, binding to the acidic silanol groups on the silica surface, leading to tailing, streaking, and product loss.

Troubleshooting Protocol:

  • Modify the Stationary Phase:

    • Basic Wash: Before running the column, flush the silica gel with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide in the eluent (e.g., DCM/MeOH/NH₄OH 95:5:0.5). This neutralizes the acidic sites.

    • Use Treated Silica: Consider using commercially available deactivated or basic silica gel.

  • Modify the Mobile Phase: Always include a small percentage of a basic modifier in your eluent system, as mentioned above. This competes with your product for binding to the acidic sites, allowing it to elute cleanly.

  • Alternative Purification Methods:

    • Acid-Base Extraction: Perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl). The basic amine will move to the aqueous layer, leaving neutral impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the pure amine back into an organic solvent.

    • Crystallization/Salt Formation: Convert the amine to a stable salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid. These salts are often highly crystalline and can be purified by recrystallization, which is an excellent method for removing closely-related impurities. The free base can be regenerated afterward if needed.

Part 3: Chirality and Enantiomeric Separation

The "1-aminoethyl" substituent introduces a chiral center into the molecule. For any pharmaceutical application, it is critical to separate and characterize the individual enantiomers (R and S), as they will likely have different pharmacological and toxicological profiles.

FAQ 4: I have synthesized the racemic mixture of this compound. What is the best approach to separate the enantiomers?

Answer: The most direct and scalable method for separating enantiomers at the analytical and preparative scale is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.

Method Development Protocol:

  • Column Selection: The choice of CSP is paramount. For primary amines, polysaccharide-based columns are an excellent starting point.

    • Coated Phases: Chiralpak® IA, ID, IC, etc.

    • Immobilized Phases: Chiralpak® AD, AS, etc. These columns offer a wide range of selectivities for different types of chiral molecules.[9]

  • Mobile Phase Screening:

    • Normal Phase: Typically provides better resolution for chiral separations. Start with a mixture of Hexane/Isopropanol or Hexane/Ethanol.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water can also be effective.

    • Additives are Key: For basic compounds like your amine, it is essential to add a basic modifier to the mobile phase to improve peak shape and resolution. Common additives include diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1-0.2%.

  • Optimization: Once initial separation is observed, optimize the resolution (Rs) by adjusting:

    • The ratio of the organic modifiers.

    • The column temperature.

    • The flow rate.

  • Elution Order Determination: The elution order (which enantiomer comes out first) must be determined empirically by obtaining a pure standard of one enantiomer, typically through asymmetric synthesis or resolution via a diastereomeric salt. Molecular docking studies can also help predict elution order by modeling the interaction between each enantiomer and the chiral selector.[10]

ParameterStarting Point RecommendationPurpose
Chiral Column Chiralpak® ID or IAProven effectiveness for a broad range of chiral compounds, including amines.[9]
Mobile Phase Hexane:Ethanol (90:10)Good starting point for normal phase separation.
Basic Additive 0.1% Diethylamine (DEA)Suppresses interaction with residual silanols, improving peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV (e.g., 254 nm)Benzoxazinone core has a strong UV chromophore.
References
  • Benchchem. (n.d.). Technical Support Center: Benzoxazinone Synthesis.
  • Deshmukh, A. R., et al. (2004). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[4][5]-benzoxazin-3[4H]. Journal of the Indian Chemical Society, 81, 43-45.

  • Advanced ChemBlocks. (n.d.). 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one.
  • Wikipedia. (2024). Reductive amination.
  • Macías, F. A., et al. (2021). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 26(11), 3385. Available from: [Link]

  • Sigma-Aldrich. (n.d.). 6-Amino-2H-1,4-benzoxazin-3(4H)-one.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones.
  • Reddy, L. V., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4995. Available from: [Link]

  • Reddy, L. V., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available from: [Link]

  • Pang, G., et al. (2007). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E, 63(Pt 2), o699. Available from: [Link]

  • Wang, Z., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178. Available from: [Link]

  • J&K Scientific. (n.d.). 6-Acetyl-2H-1,4-benzoxazin-3(4h)-one.
  • Pelter, A., et al. (1996). Benzoxazinone synthesis. An organic chemistry experiment.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Li, Y., et al. (2019). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 43(3), 1397-1404. Available from: [Link]

  • Sigma-Aldrich. (n.d.). 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.
  • Chen, C., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 9(12), 14389–14400. Available from: [Link]

  • Bream, R. N., et al. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5653-6. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. PubChem Compound Database.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Manian, M., et al. (2014). Characterization of 1,2-benzo-8-(2-aminoethyl)-3-phenoxazone. Magnetic Resonance in Chemistry, 52(9), 522-6. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Al-Hamdani, S. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(11), 2636. Available from: [Link]

  • Taha, M., et al. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3696-705. Available from: [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Hamase, K., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1597, 136-144. Available from: [Link]

  • Hanson, J. R., et al. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(11), 681-682.

Sources

Technical Support Center: 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Synthesis Modifications, Troubleshooting, and Characterization

Welcome to the technical support guide for 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and adapt these methods for your specific research needs. The 1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Synthesizing specifically substituted analogs, such as the 6-(1-aminoethyl) derivative, presents unique challenges that require careful control of reaction conditions and a solid understanding of the reaction mechanisms.

This guide provides a plausible, multi-step synthetic route, detailed experimental protocols, and a comprehensive troubleshooting section in a question-and-answer format to address common issues encountered during the synthesis, purification, and characterization of this molecule.

Part 1: Recommended Synthetic Workflow

The synthesis of this compound is not commonly described in a single-step procedure. A robust and logical approach involves a three-stage synthesis starting from a commercially available precursor. This method provides clear checkpoints for purification and characterization, ensuring the integrity of your intermediates and final product.

G cluster_0 Stage 1: Benzoxazinone Ring Formation cluster_1 Stage 2: Intramolecular Cyclization cluster_2 Stage 3: Reductive Amination A Start: 4-Acetyl-2-aminophenol B N-Acylation with Chloroacetyl Chloride A->B C Intermediate A: N-(5-acetyl-2-hydroxyphenyl)-2-chloroacetamide B->C D Base-mediated Ring Closure (e.g., K2CO3) C->D E Intermediate B: 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one D->E F Imine Formation & Reduction (e.g., NH4OAc / NaBH3CN) E->F G Final Product: This compound F->G G start Problem Encountered q1 Which Stage? start->q1 s1 Cyclization (Protocol 2.1) q1->s1 s2 Reductive Amination (Protocol 2.2) q1->s2 s3 Purification/ Characterization q1->s3 prob1 Low or No Product s1->prob1 prob2 Multiple Side Products s1->prob2 prob3 Incomplete Reaction s2->prob3 prob4 Product Streaking on TLC/Column s3->prob4 prob5 Ambiguous NMR Data s3->prob5 sol1 Verify base is anhydrous & sufficient. Increase temperature/reaction time. Ensure starting material is pure. prob1->sol1 sol2 Use high-purity, anhydrous solvents. Check for degradation of starting material. Consider alternative, milder bases. prob2->sol2 sol3 Check activity of NaBH3CN. Add more reducing agent. Allow longer reaction time. prob3->sol3 sol4 Add 0.5-1% triethylamine or ammonia to the chromatography eluent. prob4->sol4 sol5 Run 2D NMR (COSY, HSQC). Compare with spectra of intermediates. Check MS for correct molecular ion peak. prob5->sol5

Sources

Technical Support Center: 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for the storage, handling, and stability of this reagent. As a specialized benzoxazinone derivative, understanding its chemical behavior is paramount to ensuring experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on the general stability of related benzoxazinone and amine-containing compounds, we recommend storing this compound as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. For long-term storage, temperatures of -20°C are advisable. The presence of the aminoethyl group introduces a potential site for oxidation and reaction with atmospheric carbon dioxide.

Q2: Can I store this reagent in solution? If so, what solvents are recommended and for how long?

A2: While short-term storage in solution is possible, it is generally not recommended for extended periods. If you must store it in solution, use anhydrous aprotic solvents such as DMSO or DMF. Prepare solutions fresh for each experiment whenever possible. For short-term storage (up to 24 hours), keep the solution at -20°C. For longer durations, storage at -80°C is preferable, but stability should be validated. Avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

A3: The primary points of instability in this compound are the amino group and the lactam ring within the benzoxazinone core. Potential degradation pathways include:

  • Oxidation: The primary amine on the ethyl side chain is susceptible to oxidation, which can be accelerated by exposure to air and light.

  • Hydrolysis: The lactam ring in the benzoxazinone structure can undergo hydrolysis, especially in the presence of strong acids or bases, leading to ring-opening.

  • Reaction with CO2: The primary amine can react with atmospheric carbon dioxide to form a carbamate.

Q4: How can I check the purity and integrity of my this compound reagent?

A4: To assess the purity of your reagent, we recommend using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). A clean, sharp peak at the expected retention time in HPLC or a dominant ion corresponding to the correct mass-to-charge ratio in MS would indicate high purity. The appearance of additional peaks may suggest the presence of impurities or degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Reagent degradation due to improper storage or handling.1. Verify storage conditions (temperature, light, and moisture protection). 2. Perform a purity check using HPLC or LC-MS. 3. If degradation is suspected, use a fresh vial of the reagent.
Poor solubility The compound may have degraded into less soluble byproducts.1. Attempt to dissolve a small amount in a recommended solvent (e.g., DMSO). If solubility is an issue, gentle warming or sonication may help. 2. If solubility remains poor, the reagent may be degraded and should be replaced.
Appearance of new peaks in analytical data (HPLC, LC-MS) This is a strong indicator of degradation or contamination.1. Analyze a fresh, unopened sample to confirm the peak profile of the pure compound. 2. Review the handling and storage of the suspect sample to identify potential causes of degradation.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment in Solution

This protocol is designed to assess the stability of this compound in a chosen solvent over a typical experimental timeframe.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in your desired anhydrous solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into an HPLC-UV or LC-MS system. Record the peak area of the parent compound.

  • Incubation: Store the stock solution under your typical experimental conditions (e.g., room temperature on the benchtop, or 4°C).

  • Time-Point Analysis: At various time points (e.g., 2, 4, 8, and 24 hours), take another aliquot of the stock solution, dilute it in the same manner, and analyze it.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial T=0 measurement. A significant decrease in the peak area or the appearance of new peaks indicates degradation.

Visualizing Potential Degradation

The following diagram illustrates the key potential degradation pathways for this compound.

Caption: Potential degradation pathways for the reagent.

Workflow for Investigating Reagent Instability

If you suspect reagent instability is affecting your experiments, follow this systematic workflow.

InstabilityWorkflow A Inconsistent Experimental Results Observed B Check Storage and Handling Procedures A->B C Perform Purity Analysis (HPLC/LC-MS) on Current Stock B->C D Analyze a Fresh, Unopened Vial as a Control C->D E Degradation Confirmed? D->E F Source New Reagent. Implement Stricter Handling Protocols. E->F Yes G Investigate Other Experimental Variables (e.g., buffer, pH). E->G No

Validation & Comparative

Navigating the Benzoxazinone Landscape: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one in the Context of a Versatile Pharmacophore

The 1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, underpinning a diverse array of biologically active molecules. Its structural rigidity, coupled with the potential for substitution at multiple positions, has made it a fertile ground for the development of novel therapeutic agents. This guide provides a comparative analysis of benzoxazinone derivatives, with a specific focus on the structural and potential functional attributes of This compound . While specific experimental data for this particular compound is not extensively available in the public domain, we can infer its potential pharmacological profile by examining structurally related analogs and the broader principles of benzoxazinone structure-activity relationships (SAR).

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of benzoxazinone performance based on available experimental data for the class, and highlighting the potential therapeutic avenues for novel derivatives like this compound.

The Benzoxazinone Scaffold: A Platform for Diverse Biological Activity

The benzoxazinone nucleus is a versatile heterocyclic system that has been successfully exploited to generate compounds with a wide spectrum of pharmacological activities.[] These include antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The biological effects of benzoxazinone derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system.

Key Structural Features Influencing Activity:
  • Substitution at the 6-position: The benzene ring of the benzoxazinone core offers a prime location for modification. Introduction of various functional groups at the 6-position has been shown to modulate the pharmacological profile significantly. For instance, the introduction of bulky arylpiperazinyl ethyl groups at this position has led to the discovery of potent 5-HT1A/B/D receptor antagonists.[2]

  • Substitution at the N-4 position: The nitrogen atom of the oxazine ring is another key site for derivatization. Alkylation or acylation at this position can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its pharmacokinetic profile.

  • Substitution at the 2-position: Modifications at the 2-position of the oxazine ring can also impact biological activity. For example, some 2-substituted benzoxazinones have been investigated for their potential as enzyme inhibitors.[3]

Profiling this compound: A Hypothesis-Driven Assessment

While direct experimental evidence for the biological activity of this compound (CAS 159459-52-6) is scarce in peer-reviewed literature, we can formulate hypotheses about its potential therapeutic applications based on the SAR of related compounds. The presence of a primary aminoethyl group at the 6-position is a key structural feature that likely dictates its biological interactions.

Potential Therapeutic Targets and Applications:

  • Neurological Disorders: The structural similarity to 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, which exhibit potent activity at serotonin receptors, suggests that this compound could also modulate neurotransmitter systems.[2] The primary amine could interact with various receptors and transporters in the central nervous system.

  • Enzyme Inhibition: The aminoethyl side chain could serve as a recognition motif for various enzymes. Depending on the stereochemistry of the chiral center, it could exhibit selective inhibition of enzymes such as monoamine oxidases or other aminotransferases.

  • Antimicrobial Activity: The benzoxazinone core itself is known to possess antimicrobial properties.[3] The addition of an aminoalkyl side chain could enhance this activity by facilitating interactions with bacterial cell membranes or intracellular targets.

Comparative Analysis with Other Benzoxazinone Derivatives

To provide a framework for understanding the potential of this compound, it is instructive to compare its structural features with other well-characterized benzoxazinones.

Compound/Class Key Structural Feature at C6 Primary Biological Activity Reference
This compound 1-aminoethylHypothesized: Neuromodulatory, Enzyme Inhibition, Antimicrobial-
6-[2-(4-Aryl-1-piperazinyl)ethyl] derivatives Arylpiperazinyl ethyl5-HT1 Receptor Antagonism[2]
6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives AminoHuman Leukocyte Elastase Inhibition[3]
Naturally Occurring Benzoxazinones (e.g., DIBOA, DIMBOA) Hydroxyl, Methoxy at various positionsAllelopathic (Herbicidal, Insecticidal)[4][5]

This table is illustrative and highlights the diversity of activities based on substitution patterns. Direct comparative data for this compound is not currently available.

Experimental Workflows for Characterization

To elucidate the pharmacological profile of this compound, a systematic experimental approach is required. The following workflows are proposed as a starting point for investigation.

Synthesis and Structural Verification

A robust synthetic route to obtain enantiomerically pure this compound is the first critical step. Characterization would involve standard analytical techniques such as NMR, mass spectrometry, and chiral HPLC.

Synthesis_Workflow Start Starting Material (e.g., 6-acetyl-2H-1,4-benzoxazin-3(4H)-one) Step1 Reductive Amination Start->Step1 Intermediate Racemic Product Step1->Intermediate Step2 Chiral Resolution (e.g., Diastereomeric Salt Formation or Chiral Chromatography) Intermediate->Step2 Product Enantiomerically Pure This compound Step2->Product Analysis Structural Verification (NMR, MS, HPLC) Product->Analysis In_Vitro_Screening Compound Test Compound Receptor_Binding Receptor Binding Assays (e.g., Serotonin, Dopamine Receptors) Compound->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., MAO, Kinases) Compound->Enzyme_Inhibition Antimicrobial Antimicrobial Assays (MIC determination) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted 2H-1,4-Benzoxazin-3(4H)-ones as Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the structure-activity relationship (SAR) for the 2H-1,4-benzoxazin-3(4H)-one scaffold, with a specific focus on the 6-(1-aminoethyl) derivative and its evolution into potent, dual-acting central nervous system (CNS) agents. We will dissect the key structural modifications that govern affinity for serotonin receptors and transporters, compare the performance of analogs with supporting data, and provide a validated experimental protocol for assessing ligand binding.

Introduction: The 2H-1,4-Benzoxazin-3(4H)-one as a Privileged Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a prominent heterocyclic scaffold in medicinal chemistry, often considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antifungal, antimicrobial, antidiabetic, and herbicidal properties.[2][3][4][5] This versatility stems from its rigid, bicyclic structure containing strategically positioned hydrogen bond donors and acceptors, and a phenyl ring amenable to substitution.

While its applications are diverse, this guide will focus on a particularly compelling area: the development of CNS agents. Specifically, we will explore how modifications to the 6-position of the benzoxazinone ring transform the molecule from a simple chemical building block into highly potent and selective modulators of the serotonergic system. Our analysis begins with the foundational structure, 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one, and tracks its elaboration into dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors (SSRIs).[6]

Core Moiety Analysis: this compound

The topic molecule, this compound, serves as our starting point. Its structure contains several key features that form the basis for its potential biological activity:

  • Benzoxazinone Core: A rigid bicyclic system that provides a defined three-dimensional orientation for its substituent groups.

  • Lactam Group: The cyclic amide (N-C=O) within the oxazinone ring presents a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for molecular recognition at a target protein.

  • Aromatic Ring: Allows for π-π stacking interactions and serves as an anchor for substituents that can modulate electronic properties and lipophilicity.

  • C6-Aminoethyl Side Chain: The ethylamine group at the 6-position is the most critical feature for CNS activity. The basic nitrogen is likely to be protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of G-protein coupled receptors (GPCRs) or transporters, a classic feature of aminergic ligands.

While this simple primary amine is a logical starting point, SAR studies show that its potency and selectivity are likely to be low. The true potential of the scaffold is unlocked through systematic modification of this side chain.

Structure-Activity Relationship (SAR) Analysis

The most insightful SAR data for this class of compounds comes from the exploration of analogs as dual-acting 5-HT1 receptor antagonists and serotonin transporter (SERT) inhibitors.[6] The following analysis is primarily based on this foundational work.

The C6-Side Chain: A Gateway to Potency and Selectivity

The primary driver of pharmacological activity is the elaboration of the aminoethyl group at the C6 position. The key transformation involves replacing the terminal primary amine with a 4-aryl-piperazine moiety. This single modification introduces several new elements that dramatically impact the molecule's interaction with its targets.

The general structure for this series is 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one . The critical SAR findings are summarized below.

  • Introduction of the Piperazine Ring: This bulky, conformationally restricted ring system correctly orients the terminal aryl group for optimal interaction with the receptor binding pocket. The distal nitrogen of the piperazine maintains the crucial basicity required for the ionic interaction.

  • The Terminal Aryl Group: Adding an aryl substituent (R) to the distal piperazine nitrogen is essential for high affinity. The nature of this aryl group fine-tunes the compound's potency and selectivity across different serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D) and the serotonin transporter (SERT).

The following diagram illustrates the key points of molecular modification that drive the SAR for this scaffold.

SAR_Diagram cluster_core Benzoxazinone Core cluster_sidechain C6-Side Chain Modification cluster_aryl Aryl Group (R) Fine-Tuning Core Core Scaffold (2H-1,4-benzoxazin-3(4H)-one) SimpleAmine Simple Amine (e.g., -CH(CH3)NH2) Low Potency/Selectivity Core->SimpleAmine Initial Concept Piperazine Aryl-Piperazine (-CH2CH2-N(Pip)N-Aryl) High Potency & Selectivity SimpleAmine->Piperazine Key Elaboration ArylR R = Aryl Substituent Piperazine->ArylR Critical for High Affinity Selectivity Modulates 5-HT1A/1B/1D vs. SERT Affinity ArylR->Selectivity Determines Pharmacological Profile Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis p1 Prepare cell membranes (expressing h5-HT1A receptor) a1 Combine buffer, radioligand, membranes, and test compound/vehicle p1->a1 p2 Prepare assay buffer (50 mM Tris, 10 mM MgSO4, 0.1% Ascorbic Acid) p2->a1 p3 Prepare radioligand solution ([3H]8-OH-DPAT, ~0.5 nM final) p3->a1 p4 Prepare test compound dilutions (10 concentrations, e.g., 0.1 nM to 10 µM) p4->a1 a2 Incubate at 25°C for 60 minutes a1->a2 h1 Rapidly filter mixture through GF/B filter plates a2->h1 h2 Wash plates 3x with ice-cold buffer h1->h2 h3 Dry plates and add scintillation fluid h2->h3 h4 Count radioactivity (CPM) using a scintillation counter h3->h4 d1 Calculate % inhibition for each concentration h4->d1 d2 Fit data to a sigmoidal dose-response curve d1->d2 d3 Determine IC50 value d2->d3 d4 Calculate Ki using the Cheng-Prusoff equation d3->d4

Caption: Workflow for a 5-HT1A radioligand binding assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Cell Membranes: Use commercially available or in-house prepared cell membranes (e.g., from HEK293 cells) stably expressing the human 5-HT1A receptor. Thaw on ice immediately before use and dilute to a final concentration of 5-10 µg protein per well in assay buffer.

    • Radioligand: Prepare a working solution of [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist) in assay buffer. The final concentration in the assay should be approximately equal to its Kd value (~0.5 nM).

    • Test Compounds: Prepare a 10 mM stock solution of each benzoxazinone analog in DMSO. Perform serial dilutions in assay buffer to create a range of 10 concentrations for the dose-response curve (e.g., final concentrations from 0.1 nM to 10 µM).

    • Non-Specific Binding (NSB) Control: Use a high concentration (e.g., 10 µM) of a known, non-labeled 5-HT1A ligand (e.g., serotonin or WAY-100635) to determine the amount of non-specific binding of the radioligand.

    • Total Binding Control: Use vehicle (DMSO) instead of a test compound.

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer.

      • 50 µL of test compound dilution, NSB control, or vehicle.

      • 50 µL of radioligand solution.

      • 50 µL of diluted cell membranes.

    • The final volume in each well is 200 µL.

    • Seal the plate and incubate for 60 minutes at room temperature (25°C) with gentle agitation.

  • Harvesting:

    • Terminate the binding reaction by rapid filtration using a cell harvester onto glass fiber filter plates (e.g., Whatman GF/B).

    • Immediately wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl). This removes unbound radioligand.

    • Dry the filter plates completely.

  • Data Acquisition & Analysis:

    • Add 50 µL of scintillation cocktail to each well and count the radioactivity retained on the filters using a microplate scintillation counter. The output will be in counts per minute (CPM).

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB))

    • Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of specific binding.

    • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This self-validating protocol provides a robust method for quantifying the affinity of newly synthesized benzoxazinone analogs, directly enabling the comparative analysis required for SAR studies.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for CNS drug discovery. Our analysis demonstrates a clear and compelling structure-activity relationship:

  • The unmodified aminoethyl side chain represents a basic pharmacophore with limited potency.

  • Elaboration of this side chain into a 6-[2-(4-aryl-1-piperazinyl)ethyl] moiety is the single most critical modification for achieving high affinity for serotonin receptors. [6]* The nature of the terminal aryl group provides the fine-tuning necessary to modulate activity between 5-HT1 receptor subtypes and the serotonin transporter, allowing for the rational design of compounds with specific, dual-acting profiles. [6] Future research should focus on further exploring the chemical space around this privileged scaffold. Potential avenues include:

  • Aromatic Ring Substitution: Investigating the effect of substituents on the benzoxazinone phenyl ring to modulate pharmacokinetic properties like solubility and metabolic stability.

  • Alternative Linkers: Replacing the ethyl linker between the core and the piperazine ring to alter conformational flexibility.

  • Bioisosteric Replacement: Replacing the piperazine ring with other constrained diamine structures to probe for new interactions.

By leveraging the clear SAR principles outlined in this guide, researchers can continue to develop novel benzoxazinone derivatives as sophisticated tools and potential therapeutics for treating complex neurological disorders.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • Horvat, T., Kovač, A., & Vianello, R. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. European Journal of Medicinal Chemistry, 159, 245-256. [Link]

  • Horvat, T., Kovač, A., & Vianello, R. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate. [Link]

  • Ahmad, A., & Varshney, H. (2020). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]

  • Guchhait, G., & Shrivastava, A. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4880. [Link]

  • Bromidge, S. M., Bertani, B., Borriello, M., Faedo, S., Gordon, L. J., Granci, E., ... & Zonzini, L. (2008). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5653-5656. [Link]

  • Reddy, P. P., & Reddy, Y. T. (2004). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H--[2][7]benzoxazin-3[4H]-ones from 6-acetyl benzoxazinone. Indian Journal of Heterocyclic Chemistry, 10(1), 43-46. [Link]

  • Ismail, M. M. F., El-Sayed, M. A. A., & El-Gaby, M. S. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. ARKIVOC, 2013(1), 223-281. [Link]

  • Zamani, Z., Zamani, F., & Faghih, Z. (2021). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. RSC Advances, 11(54), 34205-34213. [Link]

  • El Idrissi, M., El Messaoudi, N., Bentamene, A., Labd, M., Essassi, E. M., & Alaoui, A. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[2][7]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3045. [Link]

Sources

A Comparative Guide to the Biological Activities of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. While direct experimental data for "6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one" is not extensively available in the public domain, a comprehensive analysis of its structural analogues provides significant insights into the therapeutic potential of this class of compounds. This guide offers a comparative overview of the anticancer and acetylcholinesterase (AChE) inhibitory activities of various 2H-1,4-benzoxazin-3(4H)-one derivatives, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

Anticancer Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Numerous studies have highlighted the potent antiproliferative effects of 2H-1,4-benzoxazin-3(4H)-one derivatives against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][2][3]

Comparative Analysis of In Vitro Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 2H-1,4-benzoxazin-3(4H)-one derivatives against several human cancer cell lines. A lower IC₅₀ value indicates greater potency.

DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 14b A549 (Lung)7.59 ± 0.31[1]
Compound 14c A549 (Lung)18.52 ± 0.59[1]
Compound c18 Huh-7 (Liver)19.05[4][5]
Compound c5 Huh-7 (Liver)28.48[4][5]
Compound c16 Huh-7 (Liver)31.87[4][5]
Compound c14 Huh-7 (Liver)32.60[4][5]
Derivative 7 HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10[2][3]
2-benzyl-3,1-benzoxazin-4-one A549 (Lung)53.9[2]
2-benzyl-3,1-benzoxazin-4-one PANC-1 (Pancreatic)0.15[2]

Key Insights: The data reveals that substitutions on the benzoxazinone core significantly influence anticancer activity. For instance, the introduction of a 1,2,3-triazole moiety appears to be a promising strategy for enhancing potency against lung and liver cancer cell lines.[1][4][5] Furthermore, the specific substitution pattern on the benzoxazinone ring and its appended functionalities dictates the selectivity towards different cancer cell types.[2][3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 2,000-4,000 cells/well) and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2H-1,4-benzoxazin-3(4H)-one derivatives) and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[6] Include appropriate controls (untreated cells, vehicle control).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[6][8]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 10 minutes in the dark and measure the absorbance at 540-595 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 18-24h A->B C Treat with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 1-4h E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for determining cell viability.

Acetylcholinesterase (AChE) Inhibitory Activity

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[9][10]

Comparative Analysis of AChE Inhibitory Activity

The following table presents the inhibitory activity of various 2H-1,4-benzoxazin-3(4H)-one and related benzothiazine derivatives against AChE.

DerivativeAChE InhibitionKi (µM)IC₅₀ (µM)Reference
Compound 7a 79.94 ± 2.72 % at 100 µM20.3 ± 0.9-[9]
Compound 7d 80.03 ± 1.00 % at 100 µM20.2 ± 0.9-[9][10]
Benzothiazine 3j --0.025[11]
Benzothiazine 3i --0.027[11]
Donepezil (Reference) 95.96 ± 0.45 % at 100 µM-0.021[9][11]

Key Insights: The data indicates that the 2H-1,4-benzoxazin-3(4H)-one scaffold can be a starting point for the development of AChE inhibitors. While the inhibitory potency of the reported benzoxazinone derivatives is moderate, structurally related benzothiazine compounds have demonstrated very high potency, comparable to the standard drug Donepezil.[9][11] This suggests that modifications to the heterocyclic core and its substituents can significantly enhance AChE inhibitory activity.

Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a widely used spectrophotometric assay to measure AChE activity and screen for inhibitors.[12][13][14]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[12] The presence of an inhibitor reduces the rate of this colorimetric reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of phosphate buffer, DTNB, ATCh, AChE enzyme, and the test compounds at desired concentrations.[12]

  • Assay Setup (96-well plate):

    • Add phosphate buffer to all wells.

    • Add the test compound dilutions to the sample wells.

    • Add buffer/solvent to the control wells.

    • Add the AChE enzyme solution to all wells except the blank.[12]

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[14]

  • Reaction Initiation: Add DTNB solution followed by the ATCh substrate solution to all wells to start the reaction.[12]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.[12]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[12]

    • Calculate the IC₅₀ value.

Ellman_Assay_Workflow A Prepare reagents B Set up 96-well plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate B->C D Add DTNB and ATCh C->D E Kinetic measurement at 412 nm D->E F Calculate reaction rates E->F G Determine % inhibition and IC50 F->G

Caption: Workflow of the Ellman's assay for AChE inhibition.

Conclusion

The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a versatile platform for the development of novel therapeutic agents. While the specific biological activity of "this compound" remains to be fully elucidated, the comparative analysis of its structural analogues reveals significant potential in the fields of oncology and neurodegenerative diseases. The structure-activity relationships highlighted in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to design and evaluate new derivatives with enhanced potency and selectivity. Further investigation into the synthesis and biological profiling of a wider range of substituted 2H-1,4-benzoxazin-3(4H)-ones is warranted to unlock the full therapeutic potential of this promising class of compounds.

References

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In PubMed Central. [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. [Link]

  • Frontiers. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives and Their Study on Inducing DNA Damage in Tumor Cells. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. In NCBI Bookshelf. [Link]

  • National Institutes of Health. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][12][13]oxazin-3(4H)-one-linked 1,2,3-triazole Derivatives in A549 Lung Cancer Cells. [Link]

  • ResearchGate. (n.d.). Synthesis and Characteristics of Metastable 2‐Benzyl‐4H‐3,1‐benzoxazin‐4‐one as Anticancer Agent and its Comparison with other Heterocyclic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. [Link]

  • Frontiers. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • PubMed. (n.d.). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. [Link]

  • Taylor & Francis Online. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. [Link]

  • PubMed. (2017). Synthesis and anti-proliferative activity of a small library of 7-substituted 5H-pyrrole [1,2-a][12][15]benzoxazin-5-one derivatives. [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

  • ResearchGate. (n.d.). Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3,.... [Link]

  • MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][12][13]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. [Link]

  • PubMed. (n.d.). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). [Link]

  • PubMed. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. [Link]

Sources

Navigating the Preclinical Safety Landscape of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one: A Comparative Toxicity Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous journey of drug discovery and development, a thorough understanding of a compound's toxicity profile is paramount. This guide provides a comparative analysis of the potential toxicity of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one , a novel compound of interest, against structurally related analogues. Due to the absence of publicly available toxicity data for the target compound, this guide leverages available information on comparator compounds to build a predictive toxicity profile and recommends a comprehensive suite of toxicological assays for its evaluation.

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. However, understanding the potential for adverse effects is a critical step in advancing any new chemical entity toward clinical application. This guide will delve into the known toxicities of comparator compounds and provide detailed protocols for essential in vitro and in vivo toxicity assessments.

Comparative Toxicity Analysis

To construct a preliminary safety assessment of this compound, we will compare it with two structurally analogous compounds for which some toxicity data is available: 6-amino-2H-1,4-benzoxazin-3(4H)-one and 6-acetyl-2H-1,4-benzoxazin-3(4H)-one . The primary structural difference lies in the substituent at the 6-position of the benzoxazinone core.

CompoundStructureMolecular FormulaGHS Hazard ClassificationsAcute Toxicity (Oral)
This compound [Image of the chemical structure of this compound]C₁₀H₁₂N₂O₂Data not availableData not available
6-amino-2H-1,4-benzoxazin-3(4H)-one [Image of the chemical structure of 6-amino-2H-1,4-benzoxazin-3(4H)-one]C₈H₈N₂O₂Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3H302: Harmful if swallowed
6-acetyl-2H-1,4-benzoxazin-3(4H)-one [1][2][Image of the chemical structure of 6-acetyl-2H-1,4-benzoxazin-3(4H)-one]C₁₀H₉NO₃Eye Irrit. 2, Skin Irrit. 2, STOT SE 3Data not available

Expert Interpretation: The presence of the amino group in 6-amino-2H-1,4-benzoxazin-3(4H)-one is associated with acute oral toxicity. The target compound, this compound, also possesses a basic amino group, suggesting that it may exhibit similar oral toxicity. Both comparator compounds are classified as skin and eye irritants, and may cause respiratory irritation (STOT SE 3). It is therefore prudent to handle this compound with appropriate personal protective equipment.

Recommended Toxicological Evaluation Workflow

A tiered approach to toxicological testing is recommended to systematically evaluate the safety profile of this compound.

Caption: Recommended tiered workflow for the toxicological evaluation of novel compounds.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Protocol:

  • Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound and the comparator compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound at each time point by plotting a dose-response curve.

Sources

A Senior Application Scientist's Guide to Validating Assay Results for Novel Benzoxazinones: A Case Study with 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. When working with novel chemical entities, such as the promising class of 2H-1,4-benzoxazin-3(4H)-one derivatives, establishing a robust and reliable analytical assay is not merely a procedural step but a critical component of the research and development lifecycle. This guide provides an in-depth, experience-driven approach to validating an assay for a representative novel compound, "6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one." We will move beyond a simple checklist of validation parameters to explore the underlying scientific rationale, ensuring that every protocol is a self-validating system.

The core principle of assay validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1] For a novel compound in a drug development context, this typically means accurately and precisely quantifying the analyte in a specific biological matrix. This guide is structured to provide a logical workflow, from selecting the right analytical platform to defining acceptance criteria and comparing alternative methodologies.

The Foundational Choice: Selecting the Optimal Analytical Platform

The first critical decision in developing a quantitative assay for a small molecule like this compound is the choice of analytical technology. While various techniques exist, the decision for bioanalytical studies often comes down to a comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS is widely considered the gold standard for the quantification of drugs and their metabolites in biological matrices.[2] Its primary advantages are superior sensitivity and selectivity, which are crucial when dealing with complex samples like plasma or urine. The selectivity of tandem mass spectrometry, which monitors a specific precursor-to-product ion transition, minimizes interference from endogenous matrix components.

HPLC-UV , while a robust and more accessible technique, often lacks the sensitivity and specificity of LC-MS/MS. Its utility is dependent on the analyte possessing a suitable chromophore and being present at concentrations within the UV detector's linear range. For novel compounds in early development, where concentrations in biological samples may be low, LC-MS/MS is typically the more appropriate choice.

FeatureLC-MS/MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on UV absorbance)
Sensitivity High (pg/mL to ng/mL)Lower (ng/mL to µg/mL)
Matrix Effects Can be significant but manageableGenerally lower but still present
Development Time More complex and time-consumingRelatively straightforward
Cost Higher initial and operational costLower initial and operational cost

For the remainder of this guide, we will proceed with the assumption that LC-MS/MS is the chosen platform for its superior performance characteristics in a bioanalytical setting.

The Pillars of a Validated Method: A Comprehensive Workflow

A successful bioanalytical method validation demonstrates that the assay will reliably meet the standards for accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[3] This process is guided by regulatory documents such as the FDA's Bioanalytical Method Validation Guidance and the ICH Q2(R1) guideline.[2][4][5][6]

G cluster_0 Method Development cluster_1 Full Validation cluster_2 In-Study Validation Dev Initial Method Development Selectivity Selectivity & Specificity Dev->Selectivity Accuracy Accuracy Selectivity->Accuracy Precision Precision Accuracy->Precision Sensitivity Sensitivity (LLOQ) Precision->Sensitivity Linearity Linearity & Range Sensitivity->Linearity Stability Stability Linearity->Stability Routine Routine Sample Analysis Stability->Routine

Caption: A workflow diagram illustrating the progression from method development through full validation to routine sample analysis.

Selectivity and Specificity

Why it's critical: Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix components.[1] Specificity is the ultimate form of selectivity, proving the method measures only the intended analyte.

Experimental Protocol:

  • Matrix Screening: Analyze at least six different blank lots of the biological matrix (e.g., human plasma) to assess for interfering peaks at the retention time of the analyte and the internal standard (IS).

  • Analyte and IS in Blank Matrix: Spike the lowest concentration standard (Lower Limit of Quantification, LLOQ) into the blank matrix lots and analyze. The response of any interfering peak in the blank samples should not be more than 20% of the LLOQ for the analyte and not more than 5% for the IS.

  • Potential Concomitant Medications: If applicable, analyze blank matrix spiked with commonly co-administered drugs to ensure they do not interfere.

Accuracy and Precision

Why it's critical: Accuracy describes the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements.[6] Together, they define the reliability and reproducibility of the assay.

Experimental Protocol:

  • Prepare Quality Control (QC) Samples: Prepare QC samples in the biological matrix at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (mid-range)

    • High QC (approx. 80% of the highest calibration standard)

  • Within-Run (Intra-assay) Analysis: Analyze a minimum of five replicates of each QC level in a single analytical run.

  • Between-Run (Inter-assay) Analysis: Analyze the QC replicates in at least three separate runs on at least two different days.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%.[6]

    • Precision: The coefficient of variation (CV) should not exceed 15% for all QCs, except for the LLOQ, which should not exceed 20%.[6]

QC LevelWithin-Run Accuracy (% Deviation)Within-Run Precision (%CV)Between-Run Accuracy (% Deviation)Between-Run Precision (%CV)
LLOQ ± 20%≤ 20%± 20%≤ 20%
Low ± 15%≤ 15%± 15%≤ 15%
Medium ± 15%≤ 15%± 15%≤ 15%
High ± 15%≤ 15%± 15%≤ 15%
Sensitivity (Lower Limit of Quantification - LLOQ)

Why it's critical: The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision.[2] This is a critical parameter for studies where low drug concentrations are expected.

Experimental Protocol:

  • Establish LLOQ: The LLOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (within 20% of nominal) and precision (≤20% CV).

  • Signal-to-Noise: While not always a strict requirement in LC-MS/MS if identification is based on ion ratios, a signal-to-noise ratio of at least 5 is generally recommended.

Calibration Curve and Linearity

Why it's critical: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The range is the interval over which the method is shown to be accurate, precise, and linear.[1]

Experimental Protocol:

  • Prepare Calibration Standards: Prepare a series of at least six to eight calibration standards by spiking blank matrix with known concentrations of the analyte.

  • Analyze and Plot: Analyze the standards and plot the response (e.g., peak area ratio of analyte to IS) against the nominal concentration.

  • Regression Analysis: Use a simple, appropriate model, typically a weighted (1/x or 1/x²) linear regression.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the non-zero standards must be within ±15% of their nominal values (±20% for the LLOQ).

Stability

Why it's critical: The stability of the analyte in the biological matrix must be established under the conditions expected during sample handling, storage, and analysis to ensure that the measured concentration reflects the concentration at the time of sample collection.[6]

Experimental Protocol (using Low and High QC samples):

  • Freeze-Thaw Stability: Assess analyte stability after at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that mimics the sample preparation time.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at various time points (e.g., 1, 3, 6 months). The storage duration should exceed the time between sample collection and analysis in the intended study.[6]

  • Stock Solution Stability: Evaluate the stability of the analyte and IS in their stock solutions at room temperature and under refrigeration.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

G cluster_stability Stability Assessment FreezeThaw Freeze-Thaw BenchTop Bench-Top LongTerm Long-Term Stock Stock Solution PostPrep Post-Preparative Analyte Analyte in Biological Matrix Analyte->FreezeThaw Analyte->BenchTop Analyte->LongTerm Analyte->Stock Analyte->PostPrep

Caption: Key stability parameters to be evaluated during bioanalytical method validation.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of an analytical method for a novel compound like this compound is a multifaceted process that underpins the reliability of all subsequent research and development decisions. By systematically evaluating selectivity, accuracy, precision, sensitivity, linearity, and stability, researchers can establish a high degree of confidence in their data. Adherence to guidelines from regulatory bodies like the FDA and ICH is not just a matter of compliance but a commitment to scientific rigor.[2][4][7] The choice of a superior analytical platform like LC-MS/MS, combined with a thorough validation protocol, ensures that the generated data is robust, reproducible, and fit for its intended purpose, paving the way for the successful advancement of new therapeutic candidates.

References

  • Key elements of bioanalytical method validation for small molecules. AAPS J. 2007 Mar 30;9(1):E109-14. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Guideline on Bioanalytical Method Validation. European Medicines Agency (EMA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Emery Pharma. [Link]

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA. [Link]

  • Assay Validation Guidelines. Ofni Systems. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). [Link]

  • FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". American Society for Clinical Pharmacology & Therapeutics (ASCPT). [Link]

Sources

A Comparative Guide to the Enantiomeric Separation of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one: HPLC vs. SFC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and accurate separation of chiral molecules is a cornerstone of ensuring the safety and efficacy of pharmaceutical compounds. The enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for the chiral resolution of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one, a primary amine featuring a biologically significant benzoxazinone core.[2][3][4] This comparison is supported by established experimental data and detailed protocols for analogous compounds.

The benzoxazinone moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[2][5] When a stereocenter is introduced, as in the case of this compound, the resulting enantiomers may have dramatically different pharmacological activities and pharmacokinetic properties. Therefore, the ability to separate and quantify these enantiomers is of paramount importance for drug development, quality control, and regulatory compliance.[1][6]

At a Glance: Key Performance Metrics

Supercritical Fluid Chromatography (SFC) often emerges as a strong alternative to traditional High-Performance Liquid Chromatography (HPLC) for the chiral separation of primary amines.[7] It frequently demonstrates comparable selectivities and resolutions while offering significant advantages in analysis speed and environmental impact.[7][8][9] Studies comparing the enantiomeric separation of various racemic primary amines on chiral stationary phases (CSPs) have shown that while normal-phase HPLC can yield excellent resolutions, it often comes at the cost of longer analysis times.[7][10] In contrast, SFC can provide superior peak symmetries and faster separations.[7][10]

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]Separation using a supercritical fluid (typically CO2) as the primary mobile phase.[6][7]
Typical CSPs Polysaccharide-based (amylose, cellulose), cyclofructan-based.[1][11]Polysaccharide-based, cyclofructan-based.[8][10]
Mobile Phase Hexane/IPA, Acetonitrile/Methanol with acidic/basic additives.[11][12]Supercritical CO2 with polar modifiers (e.g., Methanol) and additives.[6][7]
Analysis Time Generally longer.[7]Significantly faster due to low viscosity and high diffusivity of the mobile phase.[9][13]
Solvent Consumption Higher, uses more organic solvents.Lower, primarily uses CO2, which is recycled.[9][13]
Environmental Impact Higher due to organic solvent usage and disposal."Greener" alternative with reduced hazardous waste generation.[9]
Peak Shape Can be challenging for basic amines, may require careful additive optimization.Often provides better peak symmetry for basic compounds.[7][10]
Cost Lower initial instrument cost.Higher initial instrument cost.

The Causality Behind Experimental Choices

The successful chiral separation of a primary amine like this compound hinges on creating a transient diastereomeric interaction with a chiral stationary phase (CSP). The choice of CSP and the composition of the mobile phase are critical factors that govern the degree of interaction and, consequently, the separation.

Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are broadly selective and highly effective for resolving a wide range of racemates, including primary amines.[1][11] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Cyclofructan-based CSPs have also demonstrated a high success rate in separating primary amines, particularly in the polar organic and SFC modes.[1][10]

The Role of Mobile Phase Additives

For basic compounds like primary amines, mobile phase additives are crucial for achieving good peak shape and enantioselectivity.[1]

  • Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): These additives are used to mask residual acidic silanol groups on the silica support of the CSP. This prevents strong, non-specific interactions that can lead to peak tailing and poor resolution.[1]

  • Acidic Additives (e.g., Trifluoroacetic acid - TFA): In some cases, an acidic additive can improve enantioselectivity by protonating the primary amine, leading to stronger and more specific interactions with the CSP.[12] A balanced combination of acidic and basic additives is often employed in SFC to achieve optimal results.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for developing a chiral separation method for this compound, based on established protocols for analogous primary amines.

HPLC Method Development Workflow

HPLC_Workflow

1. Instrumentation:

  • Standard HPLC system with a UV detector.

2. Chiral Stationary Phase Screening:

  • Begin with a polysaccharide-based CSP, such as CHIRALPAK® IA or CHIRALPAK® IB. These are often good starting points for primary amines.[1]

  • Column Dimensions: e.g., 250 x 4.6 mm, 5 µm particle size.

3. Mobile Phase Preparation:

  • Normal Phase: A typical starting mobile phase is a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.[11]

  • Additive: Add a basic modifier, such as 0.1% Diethylamine (DEA), to the mobile phase to improve peak shape.[1]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

5. Sample Preparation:

  • Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

6. Method Execution and Optimization:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and acquire the chromatogram.

  • If separation is not achieved, or if peak shape is poor, systematically vary the ratio of Hexane to IPA (e.g., 80:20, 70:30) and the concentration of the basic additive.

SFC Method Development Workflow

SFC_Workflow

1. Instrumentation:

  • SFC system with a UV detector and a back-pressure regulator (BPR).[7]

2. Chiral Stationary Phase Screening:

  • Immobilized polysaccharide-based CSPs are often preferred for their robustness with a wider range of solvents. Consider CHIRALPAK® IA, IB, or IC.[1]

  • Column Dimensions: e.g., 150 x 4.6 mm, 3 µm particle size.

3. Mobile Phase Preparation:

  • Primary Mobile Phase: Supercritical Carbon Dioxide (CO2).

  • Modifier: Methanol is a common polar modifier.

  • Additives: A combination of a basic additive (e.g., 0.2% TEA) and an acidic additive (e.g., 0.3% TFA) in the modifier can significantly improve peak shape and resolution for primary amines.[7]

4. Chromatographic Conditions:

  • Screening Gradient: A common screening condition is a gradient of 5-50% of the modified methanol over a short time (e.g., 5 minutes).[7]

  • Flow Rate: 3.0 mL/min.[7]

  • Back Pressure: 150 bar.[7]

  • Temperature: 40°C.[7]

  • Detection: UV at 254 nm.

5. Sample Preparation:

  • Dissolve the racemic compound in the modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.

6. Method Execution and Optimization:

  • Equilibrate the system with the initial mobile phase conditions.

  • Inject the sample and run the screening gradient.

  • Based on the screening results, an isocratic method can be developed by selecting the modifier percentage that provides the best separation. Further optimization of the back pressure, temperature, and additive concentrations can be performed to enhance the resolution.

Conclusion

Both HPLC and SFC are highly effective for the chiral separation of primary amines like this compound. While HPLC remains a reliable and widely accessible technique, SFC presents a compelling alternative, offering faster analysis times, reduced environmental impact, and often superior peak symmetry for these challenging basic compounds.[7] For laboratories focused on high-throughput screening and sustainable practices, SFC is an increasingly attractive option.[9][13] The ultimate choice between the two will depend on the specific application, available instrumentation, and desired performance characteristics.

References

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). PharmaTutor. Retrieved from [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2012). PubMed. Retrieved from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Retrieved from [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Novartis. Retrieved from [Link]

  • Iridium-Catalyzed Intramolecular Asymmetric Allylation of Vinyl Benzoxazinones for the Synthesis of Chiral 4H-3,1-Benzoxazines via Kinetic Resolution. (2023). ACS Publications. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Retrieved from [Link]

  • Iridium-Catalyzed Intramolecular Asymmetric Allylation of Vinyl Benzoxazinones for the Synthesis of Chiral 4H-3,1-Benzoxazines via Kinetic Resolution | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). NIH. Retrieved from [Link]

  • 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. (2008). PubMed. Retrieved from [Link]

  • Synthesis of two new derivatizing reagents and their application to separation of chiral drug. (2017). ResearchGate. Retrieved from [Link]

  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pharmacological Activities of Aminophenoxazinones. (2021). PMC - NIH. Retrieved from [Link]

  • Pharmacological Activities of Aminophenoxazinones. (2021). PubMed. Retrieved from [Link]

  • Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. (2005). MDPI. Retrieved from [Link]

  • Synthesis of Chiral 2-Substituted 1,4-Benzoxazin-3-ones via Iridium-Catalyzed Enantioselective Hydrogenation of Benzoxazinones. (2021). PubMed. Retrieved from [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved from [Link]

  • Separation of Betti Reaction Product Enantiomers: Absolute Configuration and Inhibition of Botulinum Neurotoxin A. (2011). PubMed Central. Retrieved from [Link]

  • A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. (n.d.). PubMed. Retrieved from [Link]

  • Enantioselective multiple heart cutting online two-dimensional liquid chromatography-mass spectrometry of all proteinogenic amin. (n.d.). Molnar Institute. Retrieved from [Link]

Sources

"6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one" comparative pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Pharmacological Guide to 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities.[1][2] Derivatives of this structure have been investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents.[3][4][5] The versatility of the benzoxazinone ring system allows for substitutions that can fine-tune its pharmacological profile, leading to compounds with specific and potent activities. This guide focuses on the putative pharmacology of a specific derivative, this compound. The introduction of the "1-aminoethyl" group at the 6-position is particularly noteworthy, as this side chain is a common feature in compounds targeting monoamine systems in the central nervous system (CNS).

Based on this structural feature, we postulate that this compound is a potential modulator of monoamine oxidase (MAO), an enzyme critical to neurotransmitter metabolism. This guide will provide a comparative analysis of its hypothesized activity against established MAO inhibitors and discuss potential secondary activities at serotonin receptors, a characteristic observed in structurally related benzoxazinones.[6]

Postulated Primary Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[7] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. Inhibition of MAO-A is a validated strategy for treating depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's disease.[8] The degradation of these neurotransmitters by MAO also produces reactive oxygen species (ROS) like hydrogen peroxide, and their inhibition can therefore also exert neuroprotective effects by reducing oxidative stress.[7]

The structure of this compound, particularly the ethylamine side chain, suggests a potential interaction with the active site of MAO enzymes. We hypothesize that this compound could act as an inhibitor of one or both MAO isoforms.

MAO_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion Monoamine_Neurotransmitter Dopamine, Serotonin, Norepinephrine MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamine_Neurotransmitter->MAO Oxidative Deamination Metabolites Aldehyde Metabolites + H2O2 (Oxidative Stress) + NH3 MAO->Metabolites 6_A_B_one 6-(1-aminoethyl)-2H-1,4- benzoxazin-3(4H)-one (Hypothesized Inhibitor) 6_A_B_one->MAO Inhibition MAO_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compound (e.g., 10 mM to 1 nM) Incubation Add enzyme to wells containing test compound or vehicle control. Pre-incubate. Compound_Prep->Incubation Enzyme_Prep Dilute recombinant human MAO-A or MAO-B enzyme in assay buffer Enzyme_Prep->Incubation Reaction_Start Initiate reaction by adding substrate mix (e.g., p-tyramine) + fluorescent probe (e.g., Amplex Red) + Horseradish Peroxidase (HRP) Incubation->Reaction_Start Reaction_Incubate Incubate at 37°C Reaction_Start->Reaction_Incubate Fluorescence_Read Measure fluorescence intensity (Excitation: ~530-560 nm Emission: ~590 nm) Reaction_Incubate->Fluorescence_Read Data_Analysis Calculate percent inhibition relative to vehicle control. Plot dose-response curve and determine IC50 value. Fluorescence_Read->Data_Analysis

Sources

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the therapeutic promise of novel chemical entities is intrinsically linked to their specificity. While a compound's on-target efficacy is paramount, its potential for off-target interactions, or cross-reactivity, can be a pivotal determinant of its clinical success or failure. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one, a representative member of the versatile benzoxazinone class of compounds. By synthesizing established methodologies with expert insights, we will explore a robust, multi-tiered strategy for identifying and characterizing potential off-target binding, thereby ensuring a more complete understanding of this molecule's biological activity.

The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and β2-adrenoceptor agonist effects.[1][2][3][4][5] This chemical versatility, however, necessitates a thorough investigation of potential cross-reactivities to mitigate the risk of unforeseen adverse effects.[6][7][8] This guide will delineate a logical, data-driven approach to de-risking this compound, providing a blueprint for similar investigations of other novel chemical entities.

The Imperative of Cross-Reactivity Profiling

Cross-reactivity occurs when a drug molecule binds to a target other than the one for which it was designed.[9] Such off-target interactions can lead to a range of outcomes, from benign side effects to severe toxicity. Early identification of these potential liabilities is crucial for making informed decisions in the drug development pipeline, preventing costly late-stage failures and ensuring patient safety.[6][8] A comprehensive cross-reactivity assessment is a cornerstone of the preclinical safety package required for regulatory submissions such as an Investigational New Drug (IND) application.[6][8][10]

A Phased Approach to Cross-Reactivity Assessment

A systematic and tiered approach is recommended for evaluating the cross-reactivity of a novel compound. This typically begins with computational and high-throughput in vitro screening, followed by more focused cellular assays and culminating in tissue-based assessments.

Cross_Reactivity_Workflow cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Cellular & Functional Assays cluster_2 Phase 3: Tissue-Based Assessment A In Silico Profiling (Target Prediction, Structural Homology) B Broad Panel In Vitro Screening (e.g., Receptor Binding, Enzyme Inhibition Assays) A->B Prioritize Targets C Cell-Based Functional Assays (e.g., Second Messenger, Reporter Gene) B->C Investigate Hits D Confirmation of Off-Target Hits C->D Validate Activity E Tissue Cross-Reactivity (TCR) Studies (Immunohistochemistry on Human & Animal Tissues) D->E Assess Tissue-Level Binding F Comprehensive Safety Profile E->F Integrate Data

Figure 1: A tiered workflow for assessing the cross-reactivity of a novel chemical entity.

Phase 1: Broad-Based Screening for Off-Target Liabilities

The initial phase aims to cast a wide net to identify potential off-target interactions using high-throughput and cost-effective methods.

Experimental Protocol: Broad Panel Radioligand Binding Assay

This experiment assesses the ability of this compound to displace a known radiolabeled ligand from a diverse panel of receptors, ion channels, and transporters.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Panel: Utilize a commercially available broad panel of membranes prepared from cells expressing the target proteins of interest (e.g., a panel of 50-100 common off-targets).

  • Incubation: In a multi-well plate, incubate the test compound at a high concentration (e.g., 10 µM) with the membrane preparation and a specific radioligand for each target.

  • Separation: After incubation, separate the bound and free radioligand using filtration over a glass fiber filter mat.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A significant inhibition (typically >50%) flags a potential off-target interaction.

Rationale: This primary screen is a rapid and efficient way to identify potential "hits" across a wide range of biologically relevant targets. A high initial concentration is used to maximize the chances of detecting even weak interactions.

Comparative Data: Hypothetical Screening Results

The following table illustrates hypothetical primary screening results for this compound compared to two other hypothetical benzoxazinone analogs.

TargetThis compound (% Inhibition @ 10 µM)Analog A (% Inhibition @ 10 µM)Analog B (% Inhibition @ 10 µM)
Primary Target (Hypothetical) 95 92 88
Adrenergic Receptor α18512
Adrenergic Receptor β215189
Dopamine Receptor D2621125
Serotonin Receptor 5-HT2A55815
Histamine Receptor H11297
Muscarinic Receptor M1536
hERG Potassium Channel254510

Interpretation: In this hypothetical scenario, this compound shows significant inhibition at the Dopamine D2 and Serotonin 5-HT2A receptors, suggesting potential cross-reactivity. Analog A appears more selective, while Analog B has a different off-target profile. These "hits" would then be prioritized for further investigation in secondary assays.

Phase 2: Functional Characterization of Off-Target Hits

Once potential off-target interactions are identified, the next step is to determine if this binding translates into a functional effect (agonist, antagonist, or inverse agonist activity).

Experimental Protocol: Cell-Based Functional Assay (e.g., Calcium Flux for a GPCR)

This experiment will determine the functional consequence of this compound binding to the identified off-target, for instance, the Dopamine D2 receptor.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Measure the change in intracellular calcium levels after the addition of the test compound alone.

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a known Dopamine D2 receptor agonist (e.g., quinpirole) and measure the inhibition of the agonist-induced calcium response.

  • Data Acquisition: Measure fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Rationale: This assay provides crucial information on whether the observed binding has a biological consequence at the cellular level. Understanding the functional nature of the off-target interaction is critical for predicting potential clinical side effects.

Phase 3: Assessing Off-Target Binding in a Biological Context

The final phase of preclinical cross-reactivity assessment involves evaluating the binding of the compound in a more physiologically relevant system, such as human tissues.

Experimental Protocol: Tissue Cross-Reactivity (TCR) Study

TCR studies are typically performed using immunohistochemistry (IHC) on a panel of normal human tissues to identify any unexpected binding sites.[10][11]

Methodology:

  • Tissue Panel: Obtain a comprehensive panel of frozen human tissues from multiple donors, as recommended by regulatory guidelines.[8][12] This panel should include major organs and tissues.

  • Antibody Generation (if applicable for a biologic) or Labeled Compound: For a small molecule like this compound, a labeled version (e.g., biotinylated or radiolabeled) might be used, or a specific antibody could be generated, though the latter is less common for small molecules. Alternatively, competitive binding with a known ligand for an identified off-target can be visualized.

  • IHC Staining: Perform IHC staining on sections of the tissue panel with the labeled compound or antibody. Include appropriate positive and negative controls.

  • Pathologist Evaluation: A board-certified pathologist evaluates the stained tissue sections to identify the location, intensity, and cell types showing any specific binding.

  • Interpretation: The staining pattern is analyzed to determine if there is any unexpected on-target binding in tissues not previously considered or any off-target binding that correlates with the in vitro findings.[11]

Signaling_Pathway cluster_0 Potential Off-Target Effect on Dopaminergic Signaling Drug 6-(1-aminoethyl)-2H-1,4- benzoxazin-3(4H)-one D2R Dopamine D2 Receptor Drug->D2R Antagonistic Binding AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Decreased Production PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular_Response Altered Cellular Response PKA->Cellular_Response Downstream Effects

Figure 2: A hypothetical signaling pathway illustrating the potential off-target antagonistic effect on the Dopamine D2 receptor.

Conclusion and Future Directions

The comprehensive evaluation of cross-reactivity is a non-negotiable aspect of modern drug development. For a promising scaffold like the benzoxazinones, and specifically for a molecule such as this compound, a systematic, multi-pronged approach to identifying and characterizing off-target interactions is essential. By integrating in silico, in vitro, cellular, and tissue-based methodologies, researchers can build a robust safety profile, anticipate potential clinical liabilities, and ultimately, increase the probability of developing a safe and effective therapeutic. The hypothetical data presented herein serves as a guide to the types of comparative analyses that are crucial for making go/no-go decisions and for optimizing lead compounds to achieve the desired selectivity.

References

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Propath. [Link]

  • Tissue Cross-Reactivity Study and its Applications. AnaPath Research. [Link]

  • Whitepaper: Tissue Cross-Reactivity. Precision For Medicine. [Link]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Request PDF. [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021). LinkedIn. [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Khan, D. A., & Solensky, R. (2010). Drug allergy. Journal of Allergy and Clinical Immunology, 125(2 Suppl 2), S126–S137. [Link]

  • Worm, M., et al. (2014). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group. Allergo Journal International, 23(7), 235–247. [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 255-262. [Link]

  • Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. American Academy of Allergy, Asthma & Immunology. [Link]

  • Cross-Reactivity Assessment. Creative Diagnostics. [Link]

  • The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. (2022). mAbs, 14(1), 2029532. [Link]

  • MNO341 Antibody cross-reactivity testing tissue array, 33 cases/34 cores. TissueArray.Com. [Link]

  • From Triplex to Quadruplex: Enhancing CDC's Respiratory qPCR Assay with RSV Detection on Panther Fusion® Open Access™. (2023). Diagnostics, 13(21), 3336. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Bioanalysis Zone. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2023). Molecules, 28(13), 5084. [Link]

  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. (2023). Chemistry & Biodiversity, 20(5), e202201195. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences, 258, 118252. [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (2021). Molecules, 26(11), 3195. [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][9]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2024). ACS Omega, 9(16), 18063–18076. [Link]

  • Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115178. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolian Journal of Chemistry, 25(51), 22-31. [Link]

  • SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. (2015). ResearchGate. [Link]

  • Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines. (2015). Clinical and Vaccine Immunology, 22(5), 481–486. [Link]

  • Long-term Cross-reactivity Against Nonvaccine Human Papillomavirus Types 31 and 45 After 2- or 3-Dose Schedules of the AS04-Adjuvanted Human HPV-16/18 Vaccine. (2019). The Journal of Infectious Diseases, 219(11), 1799–1803. [Link]

  • Identification of type-specific and cross-reactive neutralizing conformational epitopes on the major capsid protein of human papillomavirus type 31. (2007). Journal of General Virology, 88(Pt 3), 903–911. [Link]

Sources

A Senior Application Scientist's Guide to the Peer-Reviewed Validation of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, peer-reviewed validation and comparison of derivatives built upon the versatile 2H-1,4-benzoxazin-3(4H)-one scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a narrative grounded in scientific integrity, explaining the causality behind experimental choices and providing actionable protocols.

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic structure in medicinal chemistry, recognized for its rigid, planar conformation that facilitates interactions with various biological targets.[1][2][3] This scaffold is a cornerstone in the development of therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] Its favorable toxicity profile further enhances its appeal as a foundational element in drug discovery.[1][3]

This guide will comparatively analyze representative 2H-1,4-benzoxazin-3(4H)-one derivatives, focusing on their synthesis, analytical validation, and demonstrated biological efficacy. We will delve into the mechanistic underpinnings of their actions and provide detailed experimental protocols to enable the replication and extension of these findings.

Comparative Analysis of Representative Benzoxazinone Derivatives

For this guide, we will focus on two classes of derivatives that exemplify the therapeutic potential of the benzoxazinone scaffold: Anticancer Agents and Anti-inflammatory Agents .

Derivative Class Example Compound(s) Mechanism of Action Key Performance Attributes Supporting Literature
Anticancer 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazolesInduction of DNA damage, apoptosis, and autophagy.[1][2][3]Potent anti-proliferative activity against various cancer cell lines with minimal toxicity to normal cells.[1][3][2][3]
Anti-inflammatory 2H-1,4-benzoxazin-3(4H)-one with 1,2,3-triazole moietyActivation of the Nrf2-HO-1 signaling pathway, reduction of ROS production.[4]Significant reduction of pro-inflammatory cytokines and enzymes in microglial cells.[4][4]

Synthesis and Analytical Validation: A Foundational Workflow

The synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives typically follows a convergent strategy, beginning with the construction of the core benzoxazinone ring system. Subsequent modifications introduce diverse functionalities to modulate biological activity.

General Synthetic Workflow

Synthetic Workflow A Starting Materials (e.g., 2-aminophenol, chloroacetyl chloride) B Cyclization (Formation of Benzoxazinone Core) A->B Base C Functionalization (e.g., N-alkylation, aromatic substitution) B->C Electrophiles/Nucleophiles D Purification (e.g., Column Chromatography) C->D E Analytical Validation (NMR, MS, HPLC) D->E

Caption: General synthetic workflow for 2H-1,4-benzoxazin-3(4H)-one derivatives.

Experimental Protocol: Synthesis of a 2H-1,4-Benzoxazin-3(4H)-one Core

This protocol is a representative example for the synthesis of the benzoxazinone scaffold. Specific reaction conditions may vary based on the desired substitutions.

  • Reaction Setup: To a solution of a substituted 2-aminophenol (1 equivalent) in a suitable solvent (e.g., DMF, acetone), add a base such as potassium carbonate or triethylamine (2-3 equivalents).

  • Acylation: Slowly add chloroacetyl chloride or a similar acylating agent (1.1 equivalents) to the reaction mixture at 0°C.

  • Cyclization: After the initial acylation, heat the reaction mixture to reflux for several hours to facilitate intramolecular cyclization. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 2H-1,4-benzoxazin-3(4H)-one derivative.

Analytical Validation Protocols

A rigorous analytical validation is crucial to confirm the identity, purity, and stability of the synthesized compounds.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.

  • Procedure:

    • Dissolve a small sample of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Inject the sample onto the HPLC system.

    • Run the gradient program and monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

    • The purity is determined by the peak area percentage of the main compound.

2. Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.

  • Procedure:

    • Prepare a dilute solution of the compound in a suitable solvent.

    • Infuse the solution directly into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Confirm the molecular weight by observing the [M+H]+ or [M-H]- ion.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Acquire 1H and 13C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the chemical structure of the synthesized compound.

Comparative Biological Evaluation

The diverse biological activities of benzoxazinone derivatives stem from their ability to interact with a range of cellular targets. Below, we compare the mechanisms and performance of our representative anticancer and anti-inflammatory compounds.

Anticancer Activity: Induction of DNA Damage and Apoptosis

Derivatives of 2H-1,4-benzoxazin-3(4H)-one linked with a 1,2,3-triazole moiety have demonstrated significant anti-proliferative activity against various cancer cell lines, including hepatocellular carcinoma.[1][2][3]

Mechanism of Action:

Anticancer Mechanism A Benzoxazinone-Triazole Derivative B DNA Intercalation A->B C DNA Damage B->C D Activation of γ-H2AX C->D G Autophagy C->G E Apoptosis D->E F Increased Caspase-7 E->F H Increased LC3 Expression G->H

Caption: Anticancer mechanism of benzoxazinone-triazole derivatives.

Experimental Protocol: In Vitro Anti-proliferative Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., Huh-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Anti-inflammatory Activity: Modulation of the Nrf2-HO-1 Pathway

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have shown potent anti-inflammatory effects in microglial cells by activating the Nrf2-HO-1 signaling pathway.[4]

Mechanism of Action:

Anti-inflammatory Mechanism A Benzoxazinone Derivative B Activation of Nrf2-HO-1 Pathway A->B C Reduced ROS Production B->C D Decreased Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) B->D E Downregulation of iNOS and COX-2 B->E F Alleviation of Microglial Inflammation C->F D->F E->F

Caption: Anti-inflammatory mechanism of select benzoxazinone derivatives.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Cell Culture: Culture microglial cells (e.g., BV-2) in a 24-well plate.

  • Stimulation and Treatment: Pre-treat the cells with the benzoxazinone derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the NO concentration using a sodium nitrite standard curve.

Conclusion

The 2H-1,4-benzoxazin-3(4H)-one scaffold represents a highly versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide highlight the potential for this chemical class to address significant unmet medical needs in oncology and inflammatory diseases. The provided protocols offer a validated framework for the synthesis, characterization, and biological evaluation of new benzoxazinone-based compounds, empowering researchers to further explore this promising area of drug discovery.

References

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives and Their Study on Inducing DNA Damage in Tumor Cells. (2024). Frontiers in Pharmacology. Retrieved January 9, 2026, from [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2024). Frontiers. Retrieved January 9, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H). (2025). Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines | Request PDF. (2023). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

Safety Operating Guide

Proper Disposal of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazinone core is a privileged scaffold in medicinal chemistry, and its derivatives are known to possess a range of biological activities.[1][2] However, this biological activity also necessitates a cautious approach to waste management. Structurally similar benzoxazinone compounds have been shown to cause skin and eye irritation, and may cause respiratory irritation.[3][4] Therefore, 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one must be treated as a hazardous waste.

Core Principles of Disposal

The disposal of any chemical waste, including this compound, is governed by the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The fundamental principle is "cradle-to-grave" management of hazardous waste, which means tracking the waste from its generation to its final, safe disposal.

Hazard Assessment and Waste Classification

In the absence of a specific SDS, a conservative hazard assessment is paramount. Based on data from analogous benzoxazinone and amine-containing heterocyclic compounds, the following hazards should be assumed for this compound:

Potential Hazard GHS Classification (Assumed) Rationale
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)A common classification for amine-containing organic molecules.[5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A frequent hazard associated with benzoxazinone derivatives.[3][4]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)A consistent finding for this class of compounds.[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)A potential hazard for powdered or volatile organic compounds.[3][4]

Due to these potential hazards, all waste containing this compound, including neat compound, solutions, and contaminated materials, must be classified as hazardous waste .

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the following PPE is mandatory:

  • Eye and Face Protection: Safety glasses with side shields or goggles are essential. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the waste.

  • Skin and Body Protection: A lab coat is required. For larger quantities of waste or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within the waste container. The following diagram illustrates the segregation logic:

WasteSegregation cluster_waste_streams Waste Generation cluster_containers Waste Containers Neat_Compound Neat 6-(1-aminoethyl)-2H-1,4- benzoxazin-3(4H)-one Solid_Waste Solid Hazardous Waste (Labeled for Amine-Containing Organics) Neat_Compound->Solid_Waste Solutions Solutions in Organic Solvents Liquid_Waste Liquid Hazardous Waste (Labeled for Organic Solvents with Amines) Solutions->Liquid_Waste Aqueous_Solutions Aqueous Solutions Aqueous_Waste Aqueous Hazardous Waste (Labeled for Aqueous Organics) Aqueous_Solutions->Aqueous_Waste Contaminated_Materials Contaminated Materials (Gloves, Wipes, etc.) Contaminated_Materials->Solid_Waste

Caption: Waste Segregation Workflow.

Key Segregation Rules:

  • Do not mix with strong oxidizing agents, strong acids, acid chlorides, or reducing agents. [5] The amine functional group can react exothermically with these substances.

  • Do not mix with incompatible solvents. For liquid waste, ensure the solvents are compatible to prevent pressure buildup or reaction.

  • Segregate aqueous and organic waste streams.

Step 3: Waste Containment
  • Solid Waste: Collect in a clearly labeled, durable, leak-proof container with a secure lid.

  • Liquid Waste: Use a designated, chemically compatible container (e.g., a high-density polyethylene or glass bottle) with a screw cap. Never fill a liquid waste container more than 90% full to allow for vapor expansion.

  • Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

Step 4: Labeling

Proper labeling is a critical EPA requirement. The label for your hazardous waste container must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . For mixtures, list all components and their approximate percentages.

  • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date on which the first drop of waste was added to the container (the "accumulation start date").

Step 5: Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secondary containment system (e.g., a tray or bin) that can hold the entire contents of the largest container in case of a leak.

Step 6: Final Disposal

Once the waste container is full or has been in the SAA for the maximum allowed time (consult your institution's Chemical Hygiene Plan), it must be transported to a central accumulation area for pickup by a certified hazardous waste disposal contractor. This final step must be handled by trained personnel in accordance with all institutional and regulatory guidelines.

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. This rinseate must be collected and disposed of as hazardous liquid waste.

  • Secondary Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated hazards. For large or highly concentrated spills, contact your institution's emergency response team.

  • Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit. For solid spills, carefully sweep the material into a designated waste container. For liquid spills, use an absorbent material to soak up the liquid.

  • Decontaminate the Area: Clean the affected area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these evidence-based procedures, researchers can mitigate risks and ensure compliance with all relevant regulations. Always consult your institution's Chemical Hygiene Plan and your designated safety officer for specific guidance.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for a related benzoxazine derivative.
  • Sigma-Aldrich. (2022, November 15). Safety Data Sheet for 4H-3,1-benzoxazine-2,4(1H)-dione.
  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one.
  • Sigma-Aldrich. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one.
  • PubChem. (n.d.). 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one.
  • PubMed. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][3][5]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538-545.

  • ResearchGate. (2004). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[5]-benzoxazin-3[4H].

  • Modern Scientific Press. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • MDPI. (n.d.).
  • Elsevier. (2001). Solid-phase combinatorial synthesis of 1,4-benzoxazin-3(4H)-one and 1,4-benzothiazin-3(4H). Tetrahedron Letters, 42, 1167-1169.
  • MDPI. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
  • Wikipedia. (n.d.). Heterocyclic amine.
  • ResearchGate. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
  • National Institutes of Health. (n.d.).
  • Cengage. (2018). Amines and Heterocycles.
  • PubMed. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849.
  • ResearchGate. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review.
  • Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes.
  • Semantic Scholar. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY.
  • MDPI. (2005).
  • Science.gov. (n.d.). food-borne heterocyclic amines: Topics by Science.gov.
  • Chemistry LibreTexts. (2025, February 24). 24.9: Heterocyclic Amines.

Sources

Comprehensive Safety and Handling Guide for 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one. As a compound combining a benzoxazine core with a primary aminoethyl substituent, it requires careful management due to the potential hazards associated with both structural motifs. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Benzoxazine Derivatives: Compounds in this class can cause serious eye irritation and skin sensitization.[1] Precautionary measures for similar compounds include avoiding breathing dust and washing skin thoroughly after handling.[1]

  • Primary Aromatic Amines: This class of compounds is known for potential health hazards, including carcinogenicity and mutagenicity.[2][3][4] They can be readily absorbed through the skin.[2]

Given these characteristics, this compound should be handled as a hazardous substance with potential for skin and eye irritation, skin sensitization, and possible systemic toxicity upon absorption or inhalation.

Key Potential Hazards:

  • Eye Irritation: Direct contact can cause serious eye irritation.[1]

  • Skin Sensitization and Irritation: Prolonged or repeated contact may lead to allergic skin reactions.[1]

  • Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.[5]

A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): A Multi-layered Defense

A stringent PPE protocol is mandatory to minimize exposure. The selection of PPE should be based on the specific laboratory operation and the associated risk of exposure.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)Fully buttoned lab coatNot generally required if handled in a certified chemical fume hood
Running reactions and work-up procedures Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene recommended). Inspect for degradation.Flame-resistant lab coat over personal clothingUse of a NIOSH-approved respirator is recommended if there is a potential for aerosol generation outside of a fume hood.[5]
Handling spills Chemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates

Glove Selection: Disposable nitrile gloves provide good short-term protection against a range of chemicals. For prolonged handling or in case of a spill, heavier-duty gloves such as neoprene should be used. Always inspect gloves for any signs of degradation or perforation before use.

Diagram: PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Identify Task Assess_Exposure Assess Potential for Splash, Aerosol, or Dust Start->Assess_Exposure Select_Eye Select Eye/Face Protection Assess_Exposure->Select_Eye Splash potential Select_Gloves Select Hand Protection Assess_Exposure->Select_Gloves Skin contact potential Select_Body Select Body Protection Assess_Exposure->Select_Body Body exposure potential Select_Respiratory Select Respiratory Protection Assess_Exposure->Select_Respiratory Inhalation potential Proceed Proceed with Work Select_Eye->Proceed Select_Gloves->Proceed Select_Body->Proceed Select_Respiratory->Proceed Waste_Disposal cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Generate_Waste Waste Generated Segregate_Solid Segregate Solid Waste Generate_Waste->Segregate_Solid Segregate_Liquid Segregate Liquid Waste Generate_Waste->Segregate_Liquid Container_Solid Use Labeled Solid Waste Container Segregate_Solid->Container_Solid Container_Liquid Use Labeled Liquid Waste Container Segregate_Liquid->Container_Liquid Store_Waste Store in Designated Secondary Containment Container_Solid->Store_Waste Container_Liquid->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.